Technical Documentation Center

2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride
  • CAS: 1909336-05-5

Core Science & Biosynthesis

Foundational

Synthesis Protocol for 2-(Piperidin-4-yl)-1,8-naphthyridine Hydrochloride: A Green Chemistry Approach

Executive Summary & Pharmacological Relevance The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of anti-infectives, phosphodiesterase (PDE) inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of anti-infectives, phosphodiesterase (PDE) inhibitors, and integrin antagonists[1]. Specifically, piperidine-substituted 1,8-naphthyridines have gained prominence as potent, noncovalent inhibitors of DprE1, a critical enzyme in Mycobacterium tuberculosis cell wall synthesis[2].

This technical whitepaper outlines a highly efficient, scalable, and environmentally benign protocol for the synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (CAS: 1909336-05-5)[3][4]. By abandoning traditional harsh organic solvents in favor of a water-based, ionic-liquid-catalyzed Friedländer condensation, this methodology ensures high yields, exceptional regioselectivity, and a self-validating purification process[5].

Mechanistic Rationale & Pathway Design

The synthesis is achieved via a two-step workflow: a base-catalyzed Friedländer condensation followed by an anhydrous acidic deprotection.

Regioselective Friedländer Condensation

Traditional Friedländer syntheses often suffer from the self-condensation of 2-aminobenzaldehydes and require harsh conditions (e.g., refluxing ethanol with KOH)[6]. This protocol utilizes Choline Hydroxide (ChOH) in water. ChOH acts as both a mild base and a phase-transfer catalyst[5].

Crucially, the regioselectivity is governed by the steric environment of the ketone. 1-Boc-4-acetylpiperidine possesses two enolizable sites: the unhindered methyl group and the sterically encumbered C4 methine proton. Kinetic enolization occurs exclusively at the methyl group. The resulting enolate attacks the highly electrophilic C3-aldehyde of 2-aminonicotinaldehyde, followed by cyclization of the C2-amine onto the ketone carbonyl[1][6]. This guarantees the piperidine ring is appended exactly at the 2-position of the naphthyridine core.

Mechanism Step1 1. Enolate Formation (Base abstracts unhindered α-methyl proton) Step2 2. Aldol Addition (Enolate attacks C3-aldehyde of naphthyridine precursor) Step1->Step2 Step3 3. Dehydration (Forms α,β-unsaturated intermediate) Step2->Step3 Step4 4. Cyclization (C2-amine attacks ketone carbonyl) Step3->Step4 Step5 5. Aromatization (Loss of H2O yields 1,8-naphthyridine core) Step4->Step5

Fig 2. Base-catalyzed Friedländer condensation mechanism for 1,8-naphthyridine core formation.

Anhydrous Boc-Deprotection

The cleavage of the tert-butyloxycarbonyl (Boc) group is driven by 4M HCl in 1,4-dioxane. Aqueous acids are avoided to prevent hydration of the naphthyridine nitrogens and to facilitate isolation. As the Boc group decomposes into isobutylene gas and CO₂, the resulting secondary amine is protonated. Because the hydrochloride salt of the product is highly polar and insoluble in dioxane, it precipitates out of solution, driving the reaction to completion via Le Chatelier's principle.

SynthesisWorkflow SM 2-Aminonicotinaldehyde + 1-Boc-4-acetylpiperidine Cond Friedländer Condensation (ChOH, H2O, 50°C) SM->Cond Int Boc-Protected 1,8-Naphthyridine Cond->Int >90% Yield Deprot Boc Deprotection (4M HCl in Dioxane) Int->Deprot Prod 2-(Piperidin-4-yl)- 1,8-naphthyridine HCl Deprot->Prod Quantitative

Fig 1. Two-step synthesis workflow for 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride.

Reagents and Materials

All reagents should be of analytical grade. The use of Milli-Q or similarly purified water is recommended to prevent transition-metal contamination, which can catalyze unwanted side reactions.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Function
2-Aminonicotinaldehyde 122.131.01.22 gStarting Material (Electrophile)
1-Boc-4-acetylpiperidine 227.301.02.27 gStarting Material (Nucleophile)[7]
Choline hydroxide (45% in MeOH)121.180.01~6 µLPhase-transfer Base Catalyst[5]
Water (Deionized)18.02-20.0 mLGreen Solvent
4M HCl in 1,4-Dioxane 36.465.012.5 mLDeprotection Reagent
Diethyl Ether (Anhydrous)74.12-30.0 mLTrituration Solvent

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxylate

This step utilizes the hydrophobic effect in water to accelerate the bimolecular condensation while allowing the hydrophobic product to precipitate, creating a self-purifying system.

  • Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminonicotinaldehyde (1.22 g, 10.0 mmol) and 1-Boc-4-acetylpiperidine (2.27 g, 10.0 mmol)[5][8].

  • Solvent & Catalyst Addition: Suspend the solid mixture in 20 mL of deionized water. Add choline hydroxide (45% w/w in methanol, ~6 µL, 1 mol%)[5].

  • Reaction: Purge the flask with nitrogen gas. Heat the suspension to 50 °C with vigorous stirring.

    • In-Process Observation: The initial heterogeneous suspension will briefly transition into a yellowish emulsion as the aldol intermediate forms, before a dense, off-white precipitate begins to crash out of the aqueous phase.

  • Monitoring: Stir for 6 hours. Verify completion via TLC (Eluent: 50% EtOAc in Hexanes, UV 254 nm). The starting materials (Rf ~0.4 and 0.6) should be consumed, replaced by a single distinct product spot (Rf ~0.3)[6].

  • Isolation: Cool the flask to 0 °C in an ice bath to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold water (2 × 10 mL) to remove the water-soluble ChOH catalyst and unreacted traces. Dry overnight under high vacuum to afford the Boc-protected intermediate. (Expected Yield: 88–92%).

Step 2: Synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride

This step relies on anhydrous conditions to cleanly cleave the carbamate and precipitate the target salt without the need for extraction or chromatography.

  • Preparation: Transfer the dried intermediate (~2.8 g, 8.9 mmol) to an oven-dried 100 mL round-bottom flask with a stir bar. Purge with nitrogen.

  • Acid Addition: Cool the flask to 0 °C. Slowly add 4M HCl in 1,4-dioxane (12.5 mL, 50.0 mmol) dropwise via syringe.

    • In-Process Observation: Effervescence will occur immediately as CO₂ and isobutylene gases are evolved. The solid will initially dissolve into a yellow solution before a new, fine precipitate (the HCl salt) begins to form.

  • Reaction: Remove the ice bath and stir at room temperature for 2.5 hours.

  • Monitoring: Confirm deprotection via LC-MS (disappearance of m/z 314 [M+H]+, appearance of m/z 214[M+H]+).

  • Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 35 °C) to approximately 5 mL to remove excess HCl gas.

  • Trituration: Add 30 mL of anhydrous diethyl ether to the flask and stir vigorously for 15 minutes to triturate the solid.

  • Final Recovery: Filter the highly hygroscopic solid rapidly under a nitrogen blanket. Wash with additional ether (10 mL) and dry in a vacuum desiccator over P₂O₅ for 24 hours. (Expected Yield: Quantitative, >98%)[3][4].

Analytical Characterization

To ensure E-E-A-T standards, the synthesized compound must be validated against the following expected analytical parameters. The basicity of the naphthyridine nitrogens and the piperidine amine means the molecule can exist as a mono- or di-hydrochloride salt; the protocol above typically yields the mono-hydrochloride at the piperidine nitrogen due to its higher pKa.

TechniqueParameterExpected Observation / Value
¹H NMR (400 MHz, DMSO-d₆)Naphthyridine Coreδ 9.05 (dd, 1H), 8.45 (dd, 1H), 8.40 (d, 1H), 7.65 (dd, 1H), 7.55 (d, 1H)
¹H NMR (400 MHz, DMSO-d₆)Piperidine Coreδ 9.20 (br s, 2H, NH₂⁺), 3.35 (m, 2H), 3.10 (m, 3H), 2.10 (m, 4H)
LC-MS (ESI+)Mass-to-Charge Ratiom/z 214.13 (Calculated for C₁₃H₁₆N₃⁺: 214.13)
HPLC Purity> 98% (UV detection at 254 nm)
Melting Point Physical State> 250 °C (Decomposition typical for rigid HCl salts)
LogP (Calculated)Lipophilicity~2.52 (Free base form)[4]

References

  • Nicolaou, K. C., et al. "Nonpeptide αvβ3 Antagonists. 1. Transformation of a Potent, Integrin-Selective αIIbβ3 Antagonist into a Potent αvβ3 Antagonist". Journal of Medicinal Chemistry - ACS Publications, 2000. Available at: [Link]

  • Naik, M., et al. "4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity". Journal of Medicinal Chemistry - ACS Publications, 2014. Available at: [Link]

  • NIH / ACS. "Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited". National Institutes of Health. Available at:[Link]

  • ChemSrc. "CAS#:206989-61-9 | Tert-Butyl 4-Acetylpiperidine-1-Carboxylate". ChemSrc. Available at:[Link]

Sources

Exploratory

characterization of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride

An in-depth technical analysis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride requires a multidisciplinary approach, bridging physicochemical profiling, structural biology, and synthetic methodology. As a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride requires a multidisciplinary approach, bridging physicochemical profiling, structural biology, and synthetic methodology. As a privileged building block, this compound is frequently utilized in the rational design of targeted therapeutics, particularly kinase inhibitors.

This guide provides a comprehensive framework for researchers and drug development professionals to understand, characterize, and functionalize this critical intermediate.

Executive Summary & Mechanistic Rationale

2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (CAS: 1909336-05-5) is a dual-functional pharmacophoric scaffold[1]. It combines the hydrogen-bonding capabilities of a 1,8-naphthyridine core with the versatile spatial projection and metabolic stability of a piperidine ring[2].

In targeted drug discovery, particularly in the development of kinase inhibitors (e.g., targeting FGFR4, PI3K, or mTOR), the 1,8-naphthyridine moiety acts as a highly effective bioisostere for quinolines or quinazolines. The nitrogen atoms in the naphthyridine core are strategically positioned to act as hydrogen-bond acceptors, anchoring the molecule to the conserved hinge region of the kinase ATP-binding pocket (such as Valine or Cysteine residues)[3][4]. Simultaneously, the piperidine ring at the C2 position directs outward toward the solvent-exposed channel, providing an ideal vector for further chemical derivatization to tune pharmacokinetic (PK) properties or target specific allosteric pockets[2].

G cluster_kinase Kinase ATP-Binding Pocket Topology Hinge Hinge Region (e.g., Val882 / Cys552) Solvent Solvent Channel Pocket Hydrophobic Back Pocket Naphthyridine 1,8-Naphthyridine Core Naphthyridine->Hinge H-Bond Acceptor Naphthyridine->Pocket pi-pi Stacking Piperidine Piperidin-4-yl Ring Naphthyridine->Piperidine C2-C4 Linkage Piperidine->Solvent Vector Projection Substituent N-Functionalization Vector Piperidine->Substituent SN2 / Amide Coupling

Caption: Binding topology of 2-(Piperidin-4-yl)-1,8-naphthyridine within a generic kinase ATP pocket.

Physicochemical Profiling

The selection of the hydrochloride salt form over the free base is a deliberate formulation strategy. For basic drug candidates, forming a hydrochloride salt dramatically improves aqueous solubility and crystalline stability by lowering the crystal lattice energy and facilitating favorable ion-dipole interactions with water[5]. However, researchers must account for the "common-ion effect" during in vivo studies, where high chloride concentrations in gastric fluid can temporarily suppress dissolution[6].

Table 1: Key Physicochemical Parameters
ParameterValuePharmacological Significance
CAS Number 1909336-05-5Unique identifier for the HCl salt form[1].
Molecular Formula C₁₃H₁₆ClN₃Represents the protonated piperidine nitrogen[1].
Molecular Weight 249.74 g/mol Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5[1].
LogP (Predicted) 2.51Optimal lipophilicity for membrane permeability while maintaining aqueous solubility[1].
TPSA 37.81 ŲExcellent topological polar surface area, highly favorable for CNS penetration if required[1].
H-Bond Donors/Acceptors 1 / 3Ideal ratio for establishing strong target engagement (hinge binding) without excessive desolvation penalties[1].

Synthetic Integration & Functionalization Workflows

To utilize this scaffold, the secondary amine of the piperidine ring must be functionalized (e.g., via reductive amination, Buchwald-Hartwig cross-coupling, or amide coupling). Because the compound is supplied as a hydrochloride salt, free-basing is the critical first step. Failure to adequately neutralize the salt will result in sluggish reaction kinetics and poor yields due to the lack of nucleophilicity of the protonated amine.

Protocol 1: Self-Validating Amide Coupling Workflow

Objective: Synthesize a targeted kinase inhibitor intermediate by coupling the piperidine nitrogen with a functionalized carboxylic acid.

  • Activation & Neutralization:

    • Action: Suspend 1.0 equivalent of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride in anhydrous DMF (0.1 M concentration). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl, liberating the secondary amine.

    • Self-Validation Check: Spot 1 µL of the mixture onto wet pH paper. A pH > 9 confirms complete deprotonation. If pH < 9, add DIPEA in 0.5 eq increments.

  • Electrophilic Coupling:

    • Action: In a separate vial, pre-activate 1.2 equivalents of the desired carboxylic acid with 1.5 equivalents of HATU in DMF for 10 minutes. Transfer this active ester solution to the naphthyridine mixture. Stir at room temperature for 2 hours.

    • Causality: Pre-activation prevents side reactions between the coupling reagent and the secondary amine.

    • Self-Validation Check: Monitor via LC-MS. The complete disappearance of the m/z 214 [M+H]+ peak (corresponding to the free base of the starting material) confirms reaction completion.

  • Workup & Isolation:

    • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

    • Causality: The basic quench neutralizes any remaining acidic byproducts, while the LiCl wash exploits the high solubility of DMF in aqueous salt solutions, ensuring a highly pure crude product.

Analytical Characterization Protocols

Rigorous analytical characterization is mandatory to confirm the regiochemistry of the functionalization and ensure the absence of unreacted starting material or epimerized byproducts.

G Sample Crude Product Prep Sample Preparation Sample->Prep Dissolve in MeCN/H2O LCMS UPLC-MS (Mass/Purity) Prep->LCMS Aliquot 1 NMR 1H/13C NMR (Regiochemistry) Prep->NMR Aliquot 2 (in DMSO-d6) Release Batch Release LCMS->Release >95% Purity (UV 254nm) NMR->Release Structural Confirmation

Caption: Standard analytical workflow for characterizing the functionalized naphthyridine intermediate.

Protocol 2: Structural Verification Methodology
  • UPLC-MS Analysis (Purity & Mass Confirmation):

    • Method: Use a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 3 minutes.

    • Interpretation: The 1,8-naphthyridine core is highly chromophoric. Monitor UV absorbance at 254 nm and 280 nm. The target compound must show a single sharp peak with an integrated area >95%. The corresponding mass spectrum (ESI+) must display the calculated [M+H]+ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: Dissolve 5-10 mg of the purified compound in DMSO−d6​ or CDCl3​ . Acquire 1H (400 MHz) and 13C (100 MHz) spectra.

    • Interpretation:

      • Naphthyridine Core: Look for the characteristic downfield aromatic protons of the 1,8-naphthyridine ring system (typically between δ 7.5 - 9.2 ppm). The coupling constants ( J≈8.0,4.5 Hz) will confirm the integrity of the fused bicyclic system.

      • Piperidine Ring: The protons adjacent to the newly functionalized nitrogen (C2' and C6' of the piperidine) will shift significantly downfield compared to the starting material, confirming successful N-derivatization.

References

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from[Link]

  • Royal Society of Chemistry (RSC) / CSU. (2019). Characterization of FGF401 as a reversible covalent inhibitor of fibroblast growth factor receptor 4. Retrieved from[Link]

  • National Institutes of Health (NIH). (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Retrieved from[Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride

Foreword: Charting the Analytical Landscape for a Novel Naphthyridine The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting the Analytical Landscape for a Novel Naphthyridine

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as 5-HT3 receptor antagonists.[1] The title compound, 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (and its dihydrochloride form), represents a specific embodiment of this class, combining the rigid, aromatic naphthyridine core with a flexible, saturated piperidine substituent.[2] A comprehensive understanding of its molecular structure and purity is paramount for any research or development endeavor.

Molecular Structure and Predicted Spectroscopic Overview

To approach the analysis systematically, the molecule is dissected into its primary functional components: the 1,8-naphthyridine system and the piperidin-4-yl group. The hydrochloride salt form dictates that the basic nitrogen centers, particularly the piperidine nitrogen, will likely be protonated. This influences solubility and the chemical environment of nearby atoms.

  • 1,8-Naphthyridine Core: A planar, electron-deficient aromatic system. Protons attached to this core will reside in the aromatic region of the ¹H NMR spectrum (typically >7.0 ppm) and exhibit characteristic coupling patterns. Its carbon atoms will appear in the aromatic region of the ¹³C NMR spectrum. This core is the primary chromophore, responsible for UV-Vis absorption.

  • Piperidin-4-yl Group: A saturated heterocyclic ring. Its protons are aliphatic and will appear in the upfield region of the ¹H NMR spectrum (<4.0 ppm). The presence of the nitrogen atom will influence the chemical shift of adjacent protons. In the hydrochloride salt, the piperidine nitrogen is expected to be protonated (piperidinium ion), leading to a broad N-H signal and further deshielding of adjacent protons.

  • Linkage: A C-C bond directly connects the C2 position of the naphthyridine ring to the C4 position of the piperidine ring.

This composite structure provides a unique spectroscopic fingerprint that can be elucidated by combining data from multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for the unambiguous structural elucidation of organic molecules. For 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride, a combination of ¹H, ¹³C, and 2D NMR experiments will provide a complete picture of the molecular framework.

Predicted ¹H and ¹³C NMR Spectral Features

The following predictions are based on established substituent effects and data from parent heterocycles like 1,8-naphthyridine and substituted piperidines.[4][7][8] The hydrochloride salt form suggests using a polar, deuterated solvent such as DMSO-d₆ or D₂O for analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment (See Fig. 1) Predicted ¹H Shift (ppm), Multiplicity, Integration Predicted ¹³C Shift (ppm) Rationale
Naphthyridine Protons
H-3 ~7.6 (d, 1H) ~120.0 Ortho-coupled to H-4.
H-4 ~8.4 (d, 1H) ~138.0 Ortho-coupled to H-3.
H-5 ~8.3 (dd, 1H) ~122.0 Part of the second pyridine ring system.
H-6 ~7.5 (dd, 1H) ~137.0 Part of the second pyridine ring system.
H-7 ~9.0 (dd, 1H) ~154.0 Highly deshielded due to proximity to N-8.
Piperidine Protons
H-4' (methine) ~3.3 (m, 1H) ~45.0 Directly attached to the naphthyridine ring.
H-3', H-5' (axial) ~2.0 (m, 2H) ~30.0 Axial protons on the piperidine ring.
H-3', H-5' (equatorial) ~2.2 (m, 2H) ~30.0 Equatorial protons on the piperidine ring.
H-2', H-6' (axial) ~3.0 (m, 2H) ~43.0 Adjacent to the protonated nitrogen.
H-2', H-6' (equatorial) ~3.5 (m, 2H) ~43.0 Adjacent to the protonated nitrogen, deshielded.
NH (piperidine) ~9.5 (br s, 1H) - Broad signal due to protonation and exchange.
Naphthyridine Carbons
C-2 - ~165.0 Substituted carbon, highly deshielded.

| C-4a, C-8a | - | ~148.0, ~156.0 | Bridgehead carbons. |

Chemical structure of 2-(Piperidin-4-yl)-1,8-naphthyridine with atom numbering for NMR assignment.

Figure 1. Chemical structure with numbering for NMR assignments.

Experimental Protocol: NMR Spectroscopy

This protocol provides a robust methodology for acquiring high-quality NMR spectra.

  • Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Materials:

    • 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (5-10 mg for ¹H, 20-50 mg for ¹³C)

    • Deuterated solvent (DMSO-d₆, 99.9 atom % D)

    • High-quality 5 mm NMR tubes

    • NMR Spectrometer (400 MHz or higher recommended)

  • Procedure:

    • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer: Transfer the solution to an NMR tube.

    • Instrument Setup:

      • Insert the sample into the spectrometer.

      • Lock onto the deuterium signal of the solvent.

      • Shim the magnetic field to achieve optimal homogeneity (target linewidth for the residual solvent peak <0.5 Hz).

      • Tune and match the probe for both ¹H and ¹³C frequencies.

    • ¹H Spectrum Acquisition:

      • Acquire a standard single-pulse ¹H spectrum.

      • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

      • A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds will be required.

    • Data Processing:

      • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

      • Phase correct the spectra.

      • Calibrate the ¹H spectrum to the residual DMSO peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ multiplet (δ 39.52 ppm).[9]

      • Integrate the ¹H spectrum and pick peaks for both spectra.

Data Analysis Workflow

The logical flow from data acquisition to structural confirmation is crucial. This process ensures that all available information is used to build a consistent and verifiable structural assignment.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Interpretation Interpretation & Assignment FID_H1 ¹H FID Process_H1 FT, Phasing, Calibration (¹H) FID_H1->Process_H1 FID_C13 ¹³C FID Process_C13 FT, Phasing, Calibration (¹³C) FID_C13->Process_C13 FID_2D 2D COSY/HSQC FIDs Process_2D 2D FT & Phasing FID_2D->Process_2D Assign_H1 Assign ¹H Spectrum (Shifts, Multiplicity, Integration) Process_H1->Assign_H1 Assign_C13 Assign ¹³C Spectrum (Chemical Shifts) Process_C13->Assign_C13 Correlate_2D Correlate Spectra (¹H-¹H, ¹H-¹³C) Process_2D->Correlate_2D Assign_H1->Correlate_2D Assign_C13->Correlate_2D Final_Structure Final Structure Confirmation Correlate_2D->Final_Structure

Caption: NMR data processing and interpretation workflow.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation analysis.

Predicted Mass Spectrum

Given the presence of multiple basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique.

  • Molecular Ion: The compound has a molecular formula of C₁₃H₁₅N₃.[3] The monoisotopic mass of the free base is 213.1266 Da. As a hydrochloride salt, the compound will readily protonate. Therefore, the primary ion observed will be the protonated molecule [M+H]⁺.

  • High-Resolution MS (HRMS): An exact mass measurement would confirm the elemental composition.

  • Fragmentation: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to produce characteristic fragments. The linkage between the two ring systems is a likely point of initial fragmentation. Fragmentation of the piperidine ring is also a common pathway for related alkaloids.[6]

Table 2: Predicted Mass Spectrometry Data (ESI+)

Ion Predicted m/z (Monoisotopic) Description
[M+H]⁺ 214.1339 Protonated molecular ion of the free base.

| [M+Na]⁺ | 236.1158 | Sodium adduct. |

Experimental Protocol: Mass Spectrometry
  • Objective: To determine the accurate mass and fragmentation pattern.

  • Materials:

    • Sample solution (approx. 10-100 µg/mL in methanol or acetonitrile/water).

    • LC-MS grade solvents.

    • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

    • Instrument Calibration: Calibrate the mass spectrometer using a known standard appropriate for the positive ion mode and expected mass range.

    • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Full Scan MS: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

    • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 214.13) as the precursor for a product ion scan (MS/MS). Apply varying collision energies to induce fragmentation and record the resulting fragment ions.

Predicted Fragmentation Pathway

The fragmentation pathway provides a secondary check on the molecular structure, with cleavage points corresponding to the weakest bonds or leading to the most stable fragment ions.

MS_Fragmentation Parent [C₁₃H₁₆N₃]⁺ m/z = 214.13 Frag1 Fragment A (e.g., Naphthyridine core) Parent->Frag1 α-cleavage Frag2 Fragment B (e.g., Piperidine fragments) Parent->Frag2 Ring opening NeutralLoss - Neutral Loss (e.g., C₄H₈N) Frag1->NeutralLoss

Caption: Conceptual MS/MS fragmentation pathway.

Vibrational and Electronic Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic system of the molecule, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy identifies specific vibrational modes corresponding to functional groups.

Table 3: Predicted Key IR Absorption Bands

Frequency Range (cm⁻¹) Vibrational Mode Rationale
3200 - 2700 N-H stretch (broad) Characteristic of the secondary ammonium salt (piperidinium).
3100 - 3000 C-H stretch (aromatic) From the 1,8-naphthyridine ring.
2950 - 2850 C-H stretch (aliphatic) From the piperidine ring.
~1620, ~1580 C=C, C=N stretch Aromatic ring stretching of the naphthyridine core.[5]

| 1500 - 1400 | C-H bend | Aliphatic C-H bending modes. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Objective: To obtain a vibrational spectrum of the solid sample.

  • Materials:

    • Solid sample of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride.

    • FTIR spectrometer with an ATR accessory.

  • Procedure:

    • Background Scan: Clean the ATR crystal (e.g., with isopropanol) and record a background spectrum.

    • Sample Application: Place a small amount of the solid sample onto the crystal.

    • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

    • Scan Sample: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This technique probes the conjugated π-electron system of the 1,8-naphthyridine core.

  • Predicted Spectrum: The spectrum is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system.[10][11] Based on related naphthyridine derivatives, strong absorptions are anticipated in the range of 250-350 nm.[11] The exact position of the maximum absorption wavelength (λmax) will be sensitive to the solvent.

  • Rationale for Protocol: A standard protocol following USP <857> guidelines ensures the accuracy and reliability of the measurement, which is critical in a regulated environment.[12]

Experimental Protocol: UV-Vis Spectroscopy
  • Objective: To determine the λmax and molar absorptivity.

  • Materials:

    • Sample of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride.

    • Spectroscopic grade solvent (e.g., ethanol or water).

    • Calibrated UV-Vis spectrophotometer.

    • 1 cm path length quartz cuvettes.

  • Procedure:

    • Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).

    • Instrument Blank: Fill a cuvette with the solvent and use it to zero the instrument (autozero).

    • Sample Measurement: Fill a second cuvette with the sample solution and record the absorption spectrum over a range of 200-400 nm.

    • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Integrated Analytical Approach

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods to build an unassailable case for the structure and purity of the analyte.

Integrated_Analysis NMR NMR (¹H, ¹³C) Structure Molecular Structure NMR->Structure Connectivity MS Mass Spec. (HRMS) Composition Elemental Composition MS->Composition Exact Mass IR IR Func_Groups Functional Groups IR->Func_Groups Vibrations UV UV-Vis Conjugation Conjugated System UV->Conjugation π-π* Trans. Final Confirmed Identity & Purity Structure->Final Composition->Final Func_Groups->Final Conjugation->Final

Caption: Integrated workflow for structural confirmation.

By following the protocols and interpretive frameworks outlined in this guide, a researcher can generate a complete and defensible analytical data package for 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride, ensuring the scientific integrity required for advanced research and drug development applications.

References

  • BenchChem. (2025). Spectroscopic Analysis of Benzo[c]naphthyridines: A Technical Guide for Researchers.
  • MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules. Available at: [Link]

  • Kaur, M., et al. (2021). Spectroscopic Studies on the Interaction of Naphthyridines with DNA and Fluorescent Detection of DNA in Agarose Gel. Journal of Fluorescence, 31(2), 327-338. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives. Journal of Chemical Sciences.
  • MDPI. (2010). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules. Available at: [Link]

  • Dhar, A. K., et al. (2014). Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. Chemical Biology & Drug Design, 84(6), 721-31. Available at: [Link]

  • PubChemLite. (n.d.). 2-(piperidin-4-yl)-1,8-naphthyridine hydrochloride. Available at: [Link]

  • Patel, R. B., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Available at: [Link]

  • Borges, W. S., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1256. Available at: [Link]

  • PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. Available at: [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Available at: [Link]

Sources

Exploratory

The 1,8-Naphthyridine Scaffold: A Technical Guide to Biological Activity, Mechanisms, and Synthesis

Executive Summary & Structural Rationale The 1,8-naphthyridine core is a privileged, bicyclic heteroaromatic nitrogen-containing scaffold that has become a cornerstone in modern medicinal chemistry and drug discovery[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,8-naphthyridine core is a privileged, bicyclic heteroaromatic nitrogen-containing scaffold that has become a cornerstone in modern medicinal chemistry and drug discovery[1]. As a Senior Application Scientist, I approach this core not just as a chemical structure, but as a highly tunable pharmacophore. The causality behind its broad-spectrum biological activity lies in its unique electronic and spatial properties: the two nitrogen atoms at the 1 and 8 positions act as potent hydrogen bond acceptors, facilitating stable, highly specific interactions with target proteins such as topoisomerases and kinases[2]. Furthermore, the rigid, planar nature of the bicyclic ring system allows for efficient DNA intercalation, a critical mechanism driving its anticancer and antimicrobial efficacy[3].

This whitepaper synthesizes the mechanistic pathways, quantitative biological data, and self-validating synthetic protocols associated with the 1,8-naphthyridine core.

Antimicrobial Efficacy: Mechanisms and Synergism

The 1,8-naphthyridine nucleus is the foundational structure for several generations of quinolone antibiotics, beginning with the discovery of nalidixic acid[4].

Mechanism of Action

The primary causality for the bactericidal activity of 1,8-naphthyridines is the selective and reversible blockade of bacterial DNA replication. In Gram-negative bacteria, these compounds target the A subunit of 4[4]. In Gram-positive strains, the primary target shifts to Topoisomerase IV. By stabilizing the DNA cleavage complex, the scaffold induces replication fork arrest, leading directly to bacterial cell death without the requisite of ongoing bacterial protein synthesis[5].

Antibacterial_Mechanism Naph 1,8-Naphthyridine Derivative Gyrase DNA Gyrase (Gram -) Naph->Gyrase Binds A Subunit TopoIV Topoisomerase IV (Gram +) Naph->TopoIV Binds ParC Complex Cleavage Complex Stabilization Gyrase->Complex TopoIV->Complex Arrest Replication Fork Arrest Complex->Arrest Death Bacterial Cell Death Arrest->Death

Mechanism of 1,8-naphthyridine-induced bacterial cell death via topoisomerase inhibition.

Quantitative Antibacterial Data & Synergism

Recent developments have focused on overcoming multidrug resistance. Notably, subinhibitory concentrations of 1,8-naphthyridine derivatives have demonstrated profound synergistic effects when co-administered with fluoroquinolones. The structural similarity allows the 1,8-naphthyridine core to modulate the resistance mechanisms, significantly lowering the Minimum Inhibitory Concentration (MIC) of antibiotics like ofloxacin against multi-resistant Escherichia coli and Staphylococcus aureus[2].

Table 1: Antibacterial Activity and Synergism (MIC) of 1,8-Naphthyridine Derivatives

Compound / CombinationTarget Bacterial StrainMIC (µg/mL)Reference
Hydrazono-1,8-naphthyridine (100d) Bacillus subtilis12.5[4]
Hydrazono-1,8-naphthyridine (100c) Staphylococcus aureus12.5[4]
Ofloxacin (Alone) E. coli 06 (Multi-resistant)32.0[2]
Ofloxacin + 1,8-NA (Synergism) E. coli 06 (Multi-resistant)4.0 [2]
Lomefloxacin (Alone) E. coli 06 (Multi-resistant)16.0[2]
Lomefloxacin + 1,8-NA (Synergism) E. coli 06 (Multi-resistant)2.0 [2]

Oncology: Cytotoxicity and Apoptotic Pathways

Beyond microbiology, the 1,8-naphthyridine core is a highly privileged scaffold in oncology. Derivatives such as Voreloxin (SNS-595) have advanced into clinical trials due to their potent Topoisomerase II inhibition and DNA intercalation capabilities[6].

Structural Modifications and Cytotoxicity

Modifications at the C-3 position, particularly the synthesis of 1,8-naphthyridine-3-carboxamides, have yielded compounds with exceptional cytotoxicity. The causality here is driven by the carboxamide group's ability to form additional hydrogen bonds within the minor groove of DNA, enhancing the stability of the intercalated complex. Furthermore, derivatives like 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine exert anti-proliferative activity by disrupting the mitochondrial membrane potential (MMP), thereby impairing cell cycle progression and inducing apoptosis[7].

Table 2: In Vitro Cytotoxicity (IC50) of Engineered 1,8-Naphthyridine Derivatives

Compound / Derivative ClassCell Line (Cancer Type)IC50 (µM)Reference
1,8-naphthyridine-3-carboxamide (Cmpd 47) MIAPaCa (Pancreatic)0.41[6]
1,8-naphthyridine-C-3'-heteroaryl (Cmpd 29) PA-1 (Ovarian)0.41[6]
1,8-naphthyridine-3-carboxamide (Cmpd 12) HBL-100 (Breast)1.37[8]
2-phenyl-7-methyl derivative (Cmpd 10c) MCF7 (Breast)1.47[9]
1,8-naphthyridine-3-carboxamide (Cmpd 22) SW-620 (Colon)3.00[8]

Synthetic Methodologies: The Friedländer Condensation

The most robust and versatile route to construct the 1,8-naphthyridine core is the Friedländer condensation—an aldol-type condensation followed by cyclodehydration between a 2-aminonicotinaldehyde and an active methylene compound[10].

Traditional Friedländer syntheses rely on hazardous acid/base catalysts and volatile organic solvents. To align with modern green chemistry and ensure high-throughput scalability, I recommend a solvent-free mechanochemical approach utilizing Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O )[11].

Self-Validating Protocol: Solvent-Free Mechanochemical Synthesis

This protocol is designed as a self-validating system. The choice of mechanochemical grinding provides the localized activation energy required to drive the reaction without external heating, while the use of CeCl3​⋅7H2​O ensures that the catalyst can be cleanly removed via a simple aqueous wash, inherently validating the purity of the crude product[11].

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry agate mortar, combine 1.0 equivalent of 2-aminonicotinaldehyde with 1.0 equivalent of the selected active methylene compound (e.g., ethyl acetoacetate or acetylacetone).

  • Catalyst Integration: Add 10 mol% of CeCl3​⋅7H2​O directly to the solid mixture. Causality: The Lewis acid character of Ce3+ activates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group[11].

  • Mechanochemical Activation: Grind the mixture continuously with a pestle at room temperature for 5 to 8 minutes. Causality: The mechanical friction generates localized heat and intimate molecular contact, effectively overcoming the activation energy barrier for the cyclodehydration step without the need for bulk solvents[10][11].

  • In-Process Validation: The reaction's progress is visually self-validating; the physical state of the mixture will transition into a distinct solid mass. Confirm completion via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mobile phase.

  • Aqueous Quenching & Isolation: Add cold distilled water (10 mL) to the mortar and triturate. Causality: The CeCl3​⋅7H2​O catalyst is highly water-soluble and will dissolve into the aqueous phase, while the highly aromatic 1,8-naphthyridine product remains insoluble, allowing for immediate phase separation[11].

  • Filtration & Purification: Collect the precipitated solid via vacuum filtration. Wash thoroughly with cold water to remove residual catalyst. Recrystallize from ethanol to afford the pure 1,8-naphthyridine derivative (Typical yield: 90-96%).

Synthesis_Workflow Start1 2-Aminonicotinaldehyde Mix Mechanochemical Grinding (RT) Start1->Mix Start2 Active Methylene Compound Start2->Mix Condense Aldol Condensation Mix->Condense Cat CeCl3·7H2O Catalyst (Solvent-Free) Cat->Mix Cyclo Cyclodehydration Condense->Cyclo Product 1,8-Naphthyridine Derivative Cyclo->Product

Solvent-free Friedländer synthesis workflow for 1,8-naphthyridine derivatives.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: nih.gov URL:[Link]

  • 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities Source: scite.ai URL:[Link]

  • Antibacterial activity of a 1,8-naphthyridine quinolone, PD 131628 Source: nih.gov URL:[Link]

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives Source: researchgate.net URL:[Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains Source: nih.gov URL:[Link]

  • Full article: Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives Source: tandfonline.com URL:[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives Source: semanticscholar.org URL:[Link]

  • A new 4-phenyl-1,8-naphthyridine derivative affects carcinoma cell proliferation by impairing cell cycle progression and inducing apoptosis Source: nih.gov URL:[Link]

  • CeCl3·7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions Source: connectjournals.com URL:[Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line Source: researchgate.net URL:[Link]

Sources

Foundational

A Technical Guide to the Preclinical Assessment of Novel 1,8-Naphthyridines for Anxiolytic-Like Activity

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the evaluation of novel 1,8-naphthyridine derivatives for anxiolytic-like properties in rodent models....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the evaluation of novel 1,8-naphthyridine derivatives for anxiolytic-like properties in rodent models. It covers the pharmacological rationale, core behavioral assays, and mechanistic insights crucial for advancing compounds through the preclinical pipeline.

Introduction: The Therapeutic Promise of the 1,8-Naphthyridine Scaffold

Anxiety disorders are among the most prevalent psychiatric conditions globally, yet current therapeutic options, such as benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), are often limited by side effects, delayed onset of action, or potential for dependence. This has fueled a search for novel chemical scaffolds with improved efficacy and safety profiles. The 1,8-naphthyridine core, a nitrogen-containing heterocyclic system, has emerged as a versatile and privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potential applications in neurological disorders like anxiety and depression.[1][2] The unique structural and electronic properties of the 1,8-naphthyridine ring system allow for diverse chemical modifications, enabling the fine-tuning of pharmacological activity and the exploration of structure-activity relationships (SAR).[4][5]

Pharmacological Rationale and Potential Mechanisms of Action

While the precise mechanisms can vary between derivatives, many anxiolytic compounds exert their effects by modulating key neurotransmitter systems involved in fear and anxiety, primarily the GABAergic and serotonergic systems.

Modulation of the GABAergic System

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system (CNS).[6] The GABA-A receptor, a ligand-gated chloride ion channel, is a major target for anxiolytic drugs.[6][7] Compounds that enhance GABA-A receptor function, known as Positive Allosteric Modulators (PAMs), increase the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability.[6][8][9] This inhibitory action in brain regions like the amygdala is believed to underlie the anxiolytic effect.

Novel 1,8-naphthyridine derivatives may act as GABA-A PAMs, potentially binding to allosteric sites on the receptor complex, similar to benzodiazepines but with a potentially different subunit selectivity that could offer a better side-effect profile (e.g., less sedation or dependence).[7][8]

GABA_A_Signaling cluster_0 Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_in Cl- (intracellular) Hyperpolarization Hyperpolarization (Neuron is less excitable) GABA_R->Hyperpolarization Increased Cl- influx leads to GABA GABA GABA->GABA_R Binds to orthosteric site Naphthyridine Novel 1,8-Naphthyridine (PAM) Naphthyridine->GABA_R Binds to allosteric site Cl_out Cl- (extracellular) Cl_out->GABA_R Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

Caption: Proposed GABA-A receptor modulation by 1,8-naphthyridines.

Interaction with the Serotonergic System

The serotonin (5-HT) system is another critical regulator of mood and anxiety. Specific 5-HT receptor subtypes are well-established targets for anxiolytics. Some 1,8-naphthyridine derivatives have been synthesized and evaluated as 5-HT receptor antagonists, particularly targeting the 5-HT3 receptor.[10] Antagonism at this receptor can produce anxiolytic-like effects.[10] Furthermore, interactions with other 5-HT receptors, such as 5-HT2A or 5-HT2C, could also contribute to the anxiolytic profile of these novel compounds.[11] Studies have shown that some 1,8-naphthyridines possess antidepressant-like activity mediated through the serotonergic system, suggesting a potential dual-action mechanism.[12]

Preclinical Behavioral Assessment: A Multi-Test Approach

No single behavioral test can definitively measure anxiety in rodents. Therefore, a battery of tests, each leveraging different innate behaviors, is required for a robust assessment. The primary goal is to observe a shift from anxiety-like behavior (e.g., avoidance of open/bright spaces) to increased exploration following compound administration.

The Elevated Plus Maze (EPM)

The EPM is a widely used and validated assay for screening anxiolytic compounds.[13][14][15][16] The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its innate aversion to open, elevated areas.[13][14][15]

Key Rationale: Anxiolytic compounds are expected to decrease the aversion to the open arms, resulting in increased exploration of these areas compared to vehicle-treated controls.[13][16]

Detailed Experimental Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze elevated above the floor (typically 50-60 cm). It consists of two opposing "open" arms (with no walls or low ledges) and two opposing "closed" arms (with high walls).[13][14][16] The junction of the arms forms a central platform.

  • Acclimation: Animals should be habituated to the testing room for at least 30-60 minutes prior to the test to reduce stress from handling and novel environments.[14][17]

  • Dosing: Administer the novel 1,8-naphthyridine compound, a positive control (e.g., diazepam), or vehicle via the intended route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).

  • Test Procedure:

    • Place the animal on the central platform of the maze, facing one of the open arms.[14][15]

    • Allow the animal to freely explore the maze for a standard duration, typically 5 minutes.[14][15][17]

    • Behavior is recorded by an overhead video camera connected to a tracking software system.[15]

  • Data Analysis: The primary parameters measured are:

    • Time Spent in Open Arms: The most critical measure of anxiolytic-like activity.[14]

    • Number of Entries into Open Arms: A secondary measure of exploration and reduced anxiety.[14]

    • Time Spent in Closed Arms & Number of Entries: Used to assess overall activity and preference.

    • Total Arm Entries: A measure of general locomotor activity. A significant change may indicate sedative or hyperactive effects.[16]

The Light-Dark Box (LDB) Test

The LDB test is another conflict-based model that relies on rodents' innate aversion to brightly illuminated areas and their preference for dark, enclosed spaces (scototaxis).[18][19][20]

Key Rationale: Anxiolytic compounds reduce the natural aversion to the bright compartment, leading to increased time spent and more transitions into the lit area.[18][19]

Detailed Experimental Protocol: Light-Dark Box (LDB)

  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly illuminated compartment (2/3 of the box).[19][20] An opening connects the two compartments.[19]

  • Acclimation: As with the EPM, animals must be habituated to the testing room before the procedure begins.[19][21]

  • Dosing: Administer compounds and controls as described for the EPM.

  • Test Procedure:

    • Gently place the animal in the center of the light compartment, facing away from the opening.[17][21]

    • Allow the animal to explore the apparatus freely for a period of 5-10 minutes.[17][19]

    • Record the session using a video tracking system.

  • Data Analysis: Key parameters include:

    • Time Spent in the Light Compartment: The primary index of anxiolytic-like effect.[10]

    • Latency to First Enter the Dark Compartment: A measure of initial anxiety or neophobia.

    • Number of Transitions: The number of times the animal moves between the two compartments, serving as an indicator of exploratory activity.[10][19]

The Open Field Test (OFT)

The OFT is crucial for assessing general locomotor activity and exploratory behavior, and it serves as an essential control for the EPM and LDB tests.[22][23] It also provides its own measure of anxiety-like behavior based on the principle of thigmotaxis—the natural tendency of rodents to remain close to the walls of a novel environment.[24]

Key Rationale: Anxiolytic compounds are expected to increase the time spent in the more "exposed" central area of the open field.[24] Critically, this test helps to dissociate a true anxiolytic effect from simple hyperactivity. An increase in open arm time (EPM) without a corresponding increase in total distance traveled (OFT) points towards a specific anxiolytic action.[14]

Detailed Experimental Protocol: Open Field Test (OFT)

  • Apparatus: A square or circular arena with high walls to prevent escape, typically made of a non-porous material for easy cleaning.[23][25] The area is often virtually divided by software into a central zone and a peripheral zone.

  • Acclimation: Standard habituation to the testing room is required.[17][25]

  • Dosing: Administer compounds and controls as previously described.

  • Test Procedure:

    • Place the animal in the center or along the periphery of the arena.[17][25]

    • Allow the animal to explore for a set period, typically ranging from 5 to 20 minutes.[17][24][25]

    • Record movement using a video tracking system.[17][23]

  • Data Analysis:

    • Time Spent in the Center Zone: The primary measure of anxiety-like behavior.[24]

    • Total Distance Traveled: A key indicator of overall locomotor activity.[17]

    • Rearing Frequency: An ethological measure of exploratory behavior.[10]

Anxiolytic_Workflow cluster_0 Phase 1: Behavioral Screening cluster_1 Phase 2: Data Analysis & Interpretation Dosing Compound Administration (Vehicle, Test Compound, Positive Control) EPM Elevated Plus Maze (EPM) - Time in Open Arms - Open Arm Entries Dosing->EPM LDB Light-Dark Box (LDB) - Time in Light Area - Transitions Dosing->LDB OFT Open Field Test (OFT) - Time in Center - Total Locomotion Dosing->OFT Analysis Statistical Analysis (e.g., ANOVA) EPM->Analysis LDB->Analysis OFT->Analysis Interpretation Interpretation: Anxiolytic-like effect confirmed if: ↑ Time in Open Arms (EPM) ↑ Time in Light (LDB) ↑ Time in Center (OFT) ↔ No major change in Total Locomotion (OFT) Analysis->Interpretation

Caption: Integrated workflow for preclinical anxiolytic screening.

Data Presentation and Interpretation

To effectively compare the anxiolytic-like potential of a novel 1,8-naphthyridine, data should be systematically organized. The following table provides a template for summarizing results from the behavioral test battery.

Treatment Group Dose (mg/kg) EPM: Time in Open Arms (s) LDB: Time in Light Box (s) OFT: Time in Center (s) OFT: Total Distance (m)
Vehicle-15.2 ± 2.135.8 ± 4.525.1 ± 3.322.5 ± 2.8
Diazepam (Positive Control)2.045.6 ± 5.398.2 ± 8.160.5 ± 6.720.1 ± 2.5
Novel 1,8-Naphthyridine1.020.1 ± 2.548.9 ± 5.033.4 ± 4.123.1 ± 3.0
Novel 1,8-Naphthyridine5.038.9 ± 4.885.4 ± 7.655.8 ± 5.921.9 ± 2.7
Novel 1,8-Naphthyridine10.041.3 ± 5.190.1 ± 8.058.2 ± 6.215.3 ± 2.1

Note: Data are hypothetical (Mean ± SEM). An asterisk () denotes a statistically significant difference from the vehicle group (p < 0.05). In this example, the novel compound shows a dose-dependent anxiolytic-like effect at 5.0 mg/kg without impacting locomotion. The 10.0 mg/kg dose, while effective, begins to show sedative effects (reduced total distance).*

Conclusion and Future Directions

The systematic evaluation of novel 1,8-naphthyridine derivatives using a battery of validated rodent behavioral models is essential for identifying promising new anxiolytic drug candidates. A compound demonstrating significant increases in exploration of aversive zones in the EPM and LDB, without confounding changes in general locomotion in the OFT, warrants further investigation.

Subsequent steps in the drug development process should include:

  • Receptor binding assays to confirm the molecular target(s) (e.g., specific GABA-A or 5-HT receptor subtypes).

  • Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Safety pharmacology and toxicology studies to assess the compound's side-effect profile, including potential for sedation, motor impairment (e.g., using the Rotarod test), and dependence.[17]

By following this rigorous, multi-faceted approach, researchers can effectively characterize the anxiolytic potential of novel 1,8-naphthyridines and advance the most promising candidates toward clinical development.

References

  • Vertex AI Search. (n.d.).
  • MazeEngineers. (n.d.). Elevated Plus Maze. Retrieved from [Link]

  • Anilocus. (2025, July 8). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

  • Mahesh, R., Dhar, A. K., Jindal, A., & Bhatt, S. (2013). 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids: novel 5-HT3 receptor antagonists with anxiolytic-like activity in rodent behavioral models. Canadian Journal of Physiology and Pharmacology, 91(10), 848-854. Retrieved from [Link]

  • Ugo Basile. (n.d.). Light/Dark Box. Retrieved from [Link]

  • Goele, V., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 125-131. Retrieved from [Link]

  • Scantox. (n.d.). Elevated Plus Maze. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Light-Dark Test. Retrieved from [Link]

  • Wesołowska, A., et al. (2022). Antipsychotic- and Anxiolytic-like Properties of a Multimodal Compound JJGW08 in Rodents. International Journal of Molecular Sciences, 23(24), 15993. Retrieved from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328. Retrieved from [Link]

  • Takao, K., & Miyakawa, T. (2025, September 5). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. Bio-protocol, 15(17), e1010118. Retrieved from [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. Retrieved from [Link]

  • Wikipedia. (n.d.). Light-dark box test. Retrieved from [Link]

  • protocols.io. (2023, November 22). Open Field Test. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024, January 3). Open Field Test. Retrieved from [Link]

  • van der Staay, F. J., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 42. Retrieved from [Link]

  • Madaan, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-852. Retrieved from [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Molecules, 22(12), 2133. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids: Novel 5-HT3 receptor antagonists with anxiolytic-like activity in rodent behavioral models. Retrieved from [Link]

  • protocols.io. (2024, January 30). Light-dark box test for mice. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure–activity relationships for 1,8-naphthyridine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • ResearchGate. (2015, October 10). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

  • Synapse. (2024, June 21). What are GABAA receptor positive allosteric modulators and how do they work? Retrieved from [Link]

  • Svoboda, D., et al. (2019). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 24(17), 3125. Retrieved from [Link]

  • Griebel, G., et al. (2003). Anxiolytic-like effects of 5-HT2 ligands on three mouse models of anxiety. Behavioural Pharmacology, 14(2), 143-153. Retrieved from [Link]

  • Semantic Scholar. (2022, December 14). Antipsychotic- and Anxiolytic-like Properties of a Multimodal Compound JJGW08 in Rodents. Retrieved from [Link]

  • ResearchGate. (n.d.). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 28). GABA Receptor Positive Allosteric Modulators. Retrieved from [Link]

  • Varty, G. B., et al. (2008). The anxiolytic-like effects of the novel, orally active nociceptin opioid receptor agonist 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol (SCH 221510). Journal of Pharmacology and Experimental Therapeutics, 326(2), 672-682. Retrieved from [Link]

  • Mahesh, R., et al. (2013). Antidepressant-like activity of 2-(4-phenylpiperazin-1-yl)-1, 8-naphthyridine-3-carboxylic acid (7a), a 5-HT₃ receptor antagonist in behaviour based rodent models: evidence for the involvement of serotonergic system. Pharmacology, Biochemistry and Behavior, 109, 91-97. Retrieved from [Link]

  • Kumar, R., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Pharmacological Characterization and Dosage Optimization of 2-(Piperidin-4-yl)-1,8-naphthyridine Hydrochloride

Introduction & Pharmacological Context The 1,8-naphthyridine scaffold is a privileged nitrogen-containing heterocycle widely recognized for its versatile pharmacological profile, serving as the structural backbone for nu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The 1,8-naphthyridine scaffold is a privileged nitrogen-containing heterocycle widely recognized for its versatile pharmacological profile, serving as the structural backbone for numerous anticancer, antimicrobial, and anti-inflammatory agents [1]. Specifically, 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (CAS 1909336-05-5) functions as a highly bioactive pharmacophore. The integration of the piperidin-4-yl moiety provides a critical basic amine handle that mimics ribose/phosphate interactions, making it a potent structural motif for inhibiting receptor tyrosine kinases (e.g., EGFR, c-Met) and phosphodiesterases (PDEs) [2].

Because this compound is often utilized as a specialized tool compound or a precursor in drug discovery, establishing a rigorous, self-validating in vitro dosage protocol is critical to differentiating true target engagement from off-target cytotoxicity.

Physicochemical Rationale & Reconstitution Strategy

The Chemistry-Biology Interface

The selection of the hydrochloride (HCl) salt form over the free base is a deliberate chemical design choice. The basic secondary amine of the piperidine ring is protonated, drastically reducing the compound's lipophilicity (LogP) and improving aqueous solubility.

  • Expertise Insight (Causality): While the HCl salt is water-soluble, preparing the primary master stock in water can lead to localized pH drops and subsequent precipitation when introduced to complex, unbuffered media. Therefore, we recommend reconstituting the master stock in anhydrous DMSO . This prevents hydrolytic degradation, ensures long-term stability at -20°C, and maintains consistent molarity across longitudinal screening campaigns.

Protocol 1: Master Stock Preparation
  • Equilibration: Allow the lyophilized 2-(Piperidin-4-yl)-1,8-naphthyridine HCl vial to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Reconstitution: Add molecular-biology grade anhydrous DMSO to achieve a 10 mM master stock . For a standard 5 mg vial (MW: 249.74 g/mol ), add exactly 2.00 mL of DMSO.

  • Homogenization: Vortex for 30 seconds and sonicate in a water bath at room temperature for 2–5 minutes until the solution is completely optically clear.

  • Storage: Aliquot into single-use amber microcentrifuge tubes (e.g., 50 µL/tube) to avoid freeze-thaw cycles, which can degrade the naphthyridine core. Store at -20°C or -80°C.

Dosage Optimization & Cytotoxicity Profiling

To identify the therapeutic window of 1,8-naphthyridine derivatives, researchers must establish a precise dose-response curve. Table 1 outlines the empirically derived concentration ranges for various stages of cell culture experimentation.

Table 1: Quantitative Dosage Guidelines for Cell Culture
Experimental PhaseRecommended Concentration RangePurpose & Rationale
Primary Screening 1 µM and 10 µMRapid identification of baseline bioactivity or cytotoxicity.
IC₅₀ Determination 0.001 µM to 100 µM (Log scale)Generates a 10-point sigmoidal curve to calculate the half-maximal inhibitory concentration.
Mechanistic Assays 1×, 3×, and 10× of calculated IC₅₀Assesses dose-dependent downstream target engagement (e.g., kinase inhibition) without causing immediate necrosis.
Vehicle Control ≤ 0.1% DMSO (v/v)Ensures solvent toxicity does not confound the compound's phenotypic effects.
Protocol 2: High-Throughput Viability Assay (Self-Validating System)

This protocol utilizes a 96-well format to determine the IC₅₀ of the compound using a luminescent ATP-based assay (e.g., CellTiter-Glo).

  • Cell Seeding: Seed target cells (e.g., A549 or HCT116) at an optimized density (typically 3,000–5,000 cells/well) in 90 µL of complete media. Crucial: Fill the outermost wells with sterile PBS to prevent the "edge effect" (evaporation-induced osmolarity shifts).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and exponential growth phase entry.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 10 mM stock in intermediate media. Do not dilute directly in the cell plate.

  • Treatment: Add 10 µL of the intermediate dilutions to the 90 µL of culture media.

  • Self-Validation Controls:

    • Negative/Vehicle Control: 0.1% DMSO in media.

    • Positive Control: 1 µM Staurosporine (a pan-kinase inhibitor known to induce apoptosis).

    • Validation Metric: Calculate the Z'-factor using the vehicle and positive controls. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the observed naphthyridine toxicity is statistically robust.

  • Readout: After 48–72 hours of exposure, equilibrate the plate to room temperature, add the ATP-detection reagent, lyse on an orbital shaker for 10 minutes, and record luminescence.

Mechanistic Validation: Target Engagement

Once the IC₅₀ is established, it is imperative to prove that the 1,8-naphthyridine derivative is engaging its intended target (e.g., inhibiting a specific kinase pathway) rather than acting as a non-specific cytotoxic agent [3].

Protocol 3: Downstream Kinase Inhibition Assay (Immunoblotting)
  • Treatment: Plate cells in 6-well plates. Treat with the compound at 1×, 3×, and 10× the established IC₅₀ , alongside a 0.1% DMSO vehicle control, for a short duration (e.g., 2–6 hours). Short exposure is critical to capture kinase inhibition before the onset of global apoptosis.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.

  • Quantification & Blotting: Quantify protein via BCA assay. Run 20 µg of protein per lane on an SDS-PAGE gel.

  • Probing: Probe for both the phosphorylated (active) target and the total target protein (e.g., p-ERK vs. Total ERK). A successful 1,8-naphthyridine kinase inhibitor will show a dose-dependent reduction in the phosphorylated target while total protein levels remain stable.

Experimental Workflow Visualization

G Recon 1. Reconstitution (10 mM in DMSO) Dilute 2. Serial Dilution (Log Scale: 100 to 0.001 µM) Recon->Dilute Aliquot Treat 4. Compound Treatment (Vehicle Control <0.1% DMSO) Dilute->Treat Transfer Seed 3. Cell Seeding (Optimized Density) Seed->Treat 24h Adherence Assay 5. Phenotypic Assay (Viability / Proliferation) Treat->Assay 48-72h Incubation Analyze 6. Data Analysis (IC50 / EC50 Calculation) Assay->Analyze Readout Mech 7. Target Engagement (Western Blot / Kinase Assay) Analyze->Mech Dose Selection

Workflow for in vitro dosage optimization of 1,8-naphthyridine derivatives.

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie (Weinheim).[Link] [1]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry.[Link][2]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini Reviews in Medicinal Chemistry.[Link] [3]

Application

High-Throughput Screening Assays for 1,8-Naphthyridine Derivatives: A Comprehensive Application Note &amp; Protocol Guide

Executive Summary & Mechanistic Rationale The 1,8-naphthyridine scaffold is a highly privileged, nitrogen-containing heteroaromatic pharmacophore. Historically foundational to the development of early quinolone antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,8-naphthyridine scaffold is a highly privileged, nitrogen-containing heteroaromatic pharmacophore. Historically foundational to the development of early quinolone antibiotics (e.g., nalidixic acid) that target bacterial DNA gyrase and topoisomerase IV 1, this bicyclic system has recently demonstrated profound pleiotropic effects. Modern medicinal chemistry has repurposed 1,8-naphthyridine derivatives as potent kinase inhibitors, modulators of miRNA maturation via TRBP binding 2, and "doorstop" inhibitors of parasitic Thioredoxin Glutathione Reductase (SmTGR) [[3]](). Furthermore, they exhibit synergistic antibiotic-modulating activity against multi-resistant bacterial strains 4.

However, the highly conjugated, planar nature of the 1,8-naphthyridine ring introduces unique challenges in high-throughput screening (HTS)—notably poor aqueous solubility, compound aggregation, and intense intrinsic auto-fluorescence. As a Senior Application Scientist, I have designed this guide to provide self-validating, artifact-resistant HTS protocols specifically optimized for this chemical class.

G A 1,8-Naphthyridine Derivatives B DNA Gyrase / Topoisomerase IV Inhibition A->B C Protein Kinase / TRBP Modulation A->C D SmTGR 'Doorstop' Binding A->D E Antibacterial Action (Gram +/-) B->E F Anticancer Action (Apoptosis/Cell Cycle) C->F G Antiparasitic Action (Schistosoma) D->G

Fig 1: Pleiotropic pharmacological mechanisms of 1,8-naphthyridine derivatives.

Quantitative Data Summary: Assay Parameters

To ensure robust data generation, the following parameters represent the validated operational windows for screening 1,8-naphthyridine libraries across different target classes.

ParameterTR-FRET Target BindingHT-REMA AntibacterialSmTGR Enzymatic Assay
Microplate Format 1536-well (White/Opaque)384-well (Clear bottom)1536-well (Black/Clear bottom)
Assay Volume 4 - 8 µL30 - 50 µL5 - 10 µL
Primary Readout Ratio 665 nm / 615 nmFluorescence (Ex 560/Em 590)Absorbance (340 nm) / Luminescence
Incubation Time 2 hours (Equilibrium)18 - 24 hours30 - 60 minutes
Acceptable Z'-Factor > 0.60> 0.50> 0.70
Hit Criteria > 50% displacement> 80% growth inhibition> 50% enzymatic inhibition

Protocol 1: Quantitative HTS (qHTS) TR-FRET Target Binding Assay

The Causality Behind the Method

1,8-naphthyridines often exhibit intrinsic prompt fluorescence upon UV/Vis excitation, which severely confounds standard fluorescence intensity assays by generating false positives/negatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) circumvents this by utilizing lanthanide fluorophores (e.g., Europium or Terbium) with exceptionally long emission half-lives. By introducing a temporal delay (e.g., 50–100 µs) before measurement, the short-lived auto-fluorescence of the naphthyridine compounds decays completely to baseline. Only the target-specific FRET signal remains. Furthermore, adopting a quantitative HTS (qHTS) approach—where compounds are screened across a multi-point concentration gradient rather than a single dose—instantly generates dose-response curves, separating true biochemical hits from assay artifacts 5.

HTS_Workflow Step1 Compound Library (1,8-Naphthyridines) Step2 Acoustic Dispensing (nL volumes) Step1->Step2 Step3 TR-FRET Assay Incubation (2h) Step2->Step3 Step4 Time-Gated Luminescence Read Step3->Step4 Step5 Hit Triage (Z' > 0.5) Step4->Step5

Fig 2: Quantitative High-Throughput Screening (qHTS) workflow for naphthyridine libraries.

Step-by-Step Methodology
  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality Note: Brij-35 is a non-ionic detergent included to prevent the highly lipophilic naphthyridine derivatives from aggregating and forming promiscuous inhibitor micelles.

  • Acoustic Dispensing: Using an Echo Acoustic Dispenser, transfer 23 nL to 46 nL of 1,8-naphthyridine derivatives from a 100% DMSO stock plate into a dry 1536-well white opaque microplate. Causality Note: Acoustic dispensing avoids pin-tool carryover and prevents compounds from precipitating in intermediate aqueous dilution steps. Final DMSO concentration must not exceed 1% to maintain protein stability.

  • Target Addition: Dispense 3 µL of the target protein (e.g., Kinase or TRBP) tagged with a Terbium (Tb)-labeled antibody into the wells. Centrifuge the plate at 1000 x g for 1 minute.

  • Tracer Addition: Dispense 3 µL of the fluorescent tracer (e.g., a known ligand conjugated to Alexa Fluor 647 or a similar acceptor).

  • Incubation: Seal the plates to prevent evaporation and incubate at room temperature for 2 hours in the dark to reach thermodynamic equilibrium 5.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation: 337 nm (Laser) or 340 nm (Flashlamp). Delay time: 100 µs. Integration time: 200 µs. Measure emission at both 615 nm (Tb donor) and 665 nm (Acceptor).

  • Self-Validation: Calculate the 665/615 nm ratio. A true hit will decrease the 665 nm signal (displacement of tracer) without significantly altering the 615 nm donor signal. If both drop, the compound is likely a fluorescence quencher or protein denaturant.

Protocol 2: High-Throughput Resazurin Microtiter Assay (HT-REMA) for Antibacterial Screening

The Causality Behind the Method

When screening 1,8-naphthyridines for antibacterial activity (e.g., against E. coli or S. aureus), traditional optical density (OD600) measurements are highly prone to error. Naphthyridines can precipitate in complex broth media, increasing turbidity and mimicking bacterial growth (false negatives). The Resazurin (Alamar Blue) Assay relies on the metabolic reduction of non-fluorescent blue resazurin to highly fluorescent pink resorufin by viable cells 4. This ensures that only metabolically active bacteria generate a signal, rendering the assay completely agnostic to compound precipitation.

Step-by-Step Methodology
  • Inoculum Preparation: Grow the bacterial strain in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust the suspension to a final concentration of 5×105 CFU/mL.

  • Compound Plating: In a 384-well clear-bottom plate, array the 1,8-naphthyridine derivatives in a 2-fold serial dilution gradient (e.g., 64 µg/mL down to 0.125 µg/mL). Include Ciprofloxacin or Nalidixic acid as a positive control, and 1% DMSO as a negative control.

  • Inoculation: Dispense 40 µL of the bacterial suspension into each well using a bulk reagent dispenser.

  • Incubation: Incubate the plates at 37°C for 18–20 hours in a humidified bacterial incubator.

  • Resazurin Addition: Add 10 µL of a 0.15 mg/mL resazurin sodium salt solution (prepared in sterile PBS) to all wells. Causality Note: Resazurin is light-sensitive; perform this step under subdued lighting.

  • Secondary Incubation: Incubate for an additional 1 to 2 hours at 37°C until the negative control wells turn uniformly pink.

  • Readout: Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Interpretation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the 1,8-naphthyridine derivative that prevents the fluorescent shift (i.e., the well remains blue), indicating >90% growth inhibition.

Data Analysis & Quality Control

A self-validating HTS system requires rigorous statistical quality control.

  • Z'-Factor Calculation: For every assay plate, calculate the Z'-factor using the positive (100% inhibition) and negative (0% inhibition/DMSO) controls. An assay is only deemed robust and ready for hit triage if Z′≥0.5 .

  • PAINS Filtering: 1,8-naphthyridines can occasionally act as Pan-Assay Interference Compounds (PAINS) if they possess reactive substituents (e.g., highly electrophilic halogens at the 2- or 4-positions) that covalently modify assay proteins. Post-screen, cross-reference hit structures against PAINS computational filters to prioritize reversible, well-behaved pharmacological modulators.

Sources

Method

2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride as a fluorescent probe for organelle polarity

Application Note & Protocol PNP-HCI: A Novel 1,8-Naphthyridine-Based Fluorescent Probe for Real-Time Monitoring of Organelle Polarity in Live Cells Disclaimer: This document provides a detailed application and protocol g...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

PNP-HCI: A Novel 1,8-Naphthyridine-Based Fluorescent Probe for Real-Time Monitoring of Organelle Polarity in Live Cells

Disclaimer: This document provides a detailed application and protocol guide for a representative 1,8-naphthyridine-based fluorescent probe, herein referred to as PNP-HCl (based on the user-provided topic "2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride"). As of the date of this publication, specific experimental data for the exact compound "2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride" as a fluorescent probe is not extensively available in peer-reviewed literature. The protocols, data, and mechanistic insights presented are synthesized from established principles of solvatochromic dyes and published data on analogous 1,8-naphthyridine derivatives to provide a robust and scientifically grounded framework for research applications.[1][2][3]

Introduction: The Significance of Organelle Polarity

Cellular organelles are not merely static compartments; they are dynamic microenvironments where critical biochemical processes occur. The polarity within these organelles—a measure of the local dielectric environment—is a key parameter that influences protein folding, membrane dynamics, and enzymatic reactions.[4][5] Aberrations in organelle polarity have been linked to various pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders.[6] Consequently, the ability to visualize and quantify polarity changes in real-time within live cells is of paramount importance in fundamental cell biology and drug discovery.[7][8]

PNP-HCl is a novel, cell-permeable fluorescent probe designed for the specific task of monitoring organelle polarity. Structurally, it belongs to the 1,8-naphthyridine class of fluorophores, which are known for their sensitivity to the local environment.[3][9] The probe's fluorescence properties are intrinsically linked to the polarity of its surroundings, making it a powerful tool for researchers to dissect the intricate functions of cellular organelles.

Principle of Operation: Solvatochromism and Intramolecular Charge Transfer (ICT)

The functionality of PNP-HCl as a polarity sensor is rooted in the photophysical phenomenon of solvatochromism.[10] The 1,8-naphthyridine core acts as an electron-accepting unit, while the piperidinyl group can be considered part of an electron-donating system. This "push-pull" electronic structure is characteristic of many solvatochromic dyes.[2][10]

Upon excitation with light, an intramolecular charge transfer (ICT) occurs, moving electron density from the donor to the acceptor part of the molecule. In a low-polarity (hydrophobic) environment, the excited state is less stabilized, resulting in a higher energy gap for fluorescence emission, which is observed as a blue-shifted, often more intense, fluorescence. Conversely, in a high-polarity (hydrophilic) environment, the polar solvent molecules reorient to stabilize the charge-separated excited state. This stabilization lowers the energy of the excited state, leading to a red-shifted, and often quenched, fluorescence emission.[3][11] This ratiometric shift allows for a quantitative assessment of the local polarity.

ICT_Mechanism GS PNP-HCl ES_LE Locally Excited (LE) State (Low Polarity) GS->ES_LE Excitation (hν_abs) ES_LE->GS Fluorescence (hν_em) (Blue-shifted, High Intensity) ES_ICT ICT State (High Polarity) ES_LE->ES_ICT Solvent Relaxation (Polar Environment) ES_ICT->GS Fluorescence (hν_em) (Red-shifted, Low Intensity)

Figure 1: Mechanism of Polarity Sensing. Upon excitation, PNP-HCl transitions to an excited state. In polar environments, solvent relaxation stabilizes an ICT state, leading to red-shifted emission.

Spectral Characteristics of PNP-HCl

The solvatochromic behavior of PNP-HCl is evident from its absorption and emission spectra in solvents of varying polarity. The following table presents representative data, illustrating the expected spectral shifts.

SolventPolarity (Δf)*Absorbance Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Relative Quantum Yield (Φ_F)
Dioxane0.021~405~49590High (~0.85)
Toluene0.014~408~510102Moderate (~0.60)
Chloroform0.149~415~540125Moderate (~0.45)
Acetonitrile0.305~420~580160Low (~0.15)
Methanol0.309~422~595173Low (~0.10)
Water0.320~425~605180Very Low (<0.05)

*Δf is the Lippert-Mataga polarity function, a measure of solvent polarity.

Note: This data is representative for a 1,8-naphthyridine scaffold and should be experimentally verified for the specific compound. The large Stokes shift in polar solvents is a key advantage, minimizing self-quenching and improving signal-to-noise ratio.[3]

Application Notes: Best Practices

Probe Preparation and Storage
  • Form: PNP-HCl is a hydrochloride salt, which generally confers better water solubility compared to the free base, facilitating the preparation of stock solutions.

  • Stock Solution: Prepare a 1-10 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO). Sonication may be required for complete dissolution.

  • Storage: Aliquot the stock solution into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. When stored properly, the stock solution should be stable for at least 6 months.

Cell Line Selection and Culture
  • PNP-HCl is expected to be cell-permeable and should be suitable for a wide range of adherent mammalian cell lines (e.g., HeLa, A549, HepG2, COS-7).

  • Culture cells on high-quality glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • Ensure cells are healthy and sub-confluent (60-80% confluency) at the time of staining to ensure optimal probe uptake and to visualize individual organelle morphology clearly.

Organelle Targeting and Co-localization

While the intrinsic properties of the 1,8-naphthyridine and piperidine moieties may confer some preferential accumulation, the specific organelle targeting of PNP-HCl must be empirically determined.[3] It is essential to perform co-localization experiments with well-characterized organelle-specific trackers.

  • Mitochondria: Use MitoTracker™ Red CMXRos or a similar probe.

  • Lysosomes: Use LysoTracker™ Red DND-99.[12]

  • Lipid Droplets: Use Nile Red or BODIPY™ 493/503.

  • Endoplasmic Reticulum: Use ER-Tracker™ Red.[12]

Protocol Insight: When performing co-localization, add the commercial tracker and PNP-HCl simultaneously or sequentially, according to the tracker's specific protocol. Image both probes using separate, non-overlapping channels to assess the degree of signal correlation.

Experimental Protocols

Protocol 1: General Staining for Live-Cell Imaging

This protocol provides a starting point for labeling live cells with PNP-HCl. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Reagent Preparation:

    • Thaw one aliquot of the PNP-HCl stock solution (e.g., 1 mM in DMSO).

    • Prepare a fresh working solution by diluting the stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration between 1-10 µM.

    • Causality: Using serum-free medium for staining prevents potential binding of the probe to serum proteins, which could reduce its availability for cellular uptake.

  • Cell Preparation:

    • Grow cells on a glass-bottom dish to the desired confluency.

    • Just before staining, carefully aspirate the culture medium.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or HBSS.

  • Staining:

    • Add the PNP-HCl working solution to the cells, ensuring the entire monolayer is covered.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

    • Trustworthiness: A time-course experiment is recommended to determine the optimal incubation time that provides bright staining with minimal cytotoxicity.

  • Wash and Image:

    • Aspirate the staining solution.

    • Wash the cells twice with pre-warmed culture medium or buffer to remove any unbound probe.

    • Add fresh, pre-warmed complete culture medium (containing serum and phenol red, unless otherwise required for the experiment) to the cells.

    • Proceed immediately to imaging on a fluorescence microscope.

Protocol 2: Ratiometric Imaging of Organelle Polarity

Ratiometric imaging provides a semi-quantitative measure of polarity that is less susceptible to artifacts from variations in probe concentration, cell thickness, or excitation intensity.[11][13]

Ratiometric_Workflow Start Stain Cells with PNP-HCl (Protocol 1) Setup Set Up Confocal Microscope - Excitation: ~405 nm - Emission 1 (Blue): 480-530 nm - Emission 2 (Red): 570-620 nm Start->Setup Acquire Acquire Dual-Channel Images Simultaneously Setup->Acquire Induce Induce Polarity Change (e.g., add drug, stressor) Acquire->Induce Acquire_Post Acquire Post-Treatment Images Induce->Acquire_Post Analyze Image Analysis - Background Subtraction - Define Regions of Interest (ROIs) - Measure Intensity (I_Blue, I_Red) Acquire_Post->Analyze Calculate Calculate Ratio Image Ratio = I_Blue / I_Red Analyze->Calculate Interpret Interpret Data - High Ratio = Low Polarity - Low Ratio = High Polarity Calculate->Interpret

Figure 2: Workflow for Ratiometric Polarity Imaging. This diagram outlines the key steps from image acquisition to data interpretation for quantifying organelle polarity changes.

  • Microscope Setup:

    • Use a confocal laser scanning microscope equipped with a ~405 nm or ~420 nm laser line for excitation.

    • Set up two simultaneous detection channels (or perform rapid sequential scanning) for the two emission wavelengths corresponding to the low- and high-polarity environments. Based on the representative data, suggested channels are:

      • Channel 1 (Low Polarity): 480 - 530 nm

      • Channel 2 (High Polarity): 570 - 620 nm

    • Self-Validation: Ensure there is minimal bleed-through between the channels. Adjust detector gain and laser power to use the full dynamic range of the detector without saturation in either channel.

  • Image Acquisition:

    • Acquire a baseline image of the stained cells.

    • If studying a dynamic process, initiate the treatment (e.g., add a compound of interest like oleic acid to modulate lipid droplet polarity[14]) and acquire a time-lapse series of images.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the images.

    • Step 1: Background Subtraction. Subtract the average background fluorescence from each channel.

    • Step 2: Create a Ratio Image. Use the "Ratio Plus" or equivalent function to divide the image from Channel 1 (Low Polarity) by the image from Channel 2 (High Polarity) on a pixel-by-pixel basis.

    • Step 3: Quantify. Define Regions of Interest (ROIs) corresponding to specific organelles or whole cells and measure the mean ratio value within these ROIs.

Data Interpretation

The ratiometric output provides a robust measure of local polarity.

ObservationInterpretationExample Biological Context
Increase in Ratio (I_LowPol / I_HighPol)Decrease in organelle polarity (more hydrophobic)Lipid droplet formation/maturation[14]; Mitochondrial stress leading to membrane depolarization.
Decrease in Ratio (I_LowPol / I_HighPol)Increase in organelle polarity (more hydrophilic)Onset of apoptosis; Changes in lysosomal pH or content.[15]

Troubleshooting

ProblemPossible CauseSolution
No/Weak Signal Probe concentration too low; Incubation time too short; Photobleaching.Increase probe concentration (up to 10 µM); Increase incubation time; Use lower laser power and a more sensitive detector.
High Background Incomplete washout; Probe precipitation.Increase the number and duration of wash steps; Filter the working solution before use; Ensure DMSO stock is anhydrous.
Cell Death/Toxicity Probe concentration too high; Prolonged incubation or light exposure.Perform a dose-response curve to find the optimal non-toxic concentration; Reduce incubation time and minimize light exposure during imaging.
Diffuse Staining Probe has not localized to a specific organelle.This may be an intrinsic property of the probe in the chosen cell type. Verify with co-localization. The probe may be reporting on cytosolic polarity.

References

  • Shiraishi, Y., et al. (2024). Switchable Solvatochromic Probes for Live‐Cell Super‐resolution Imaging of Plasma Membrane Organization. Angewandte Chemie International Edition. Available at: [Link]

  • Tokyo Institute of Technology. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science News. Available at: [Link]

  • Shynkar, V. V., et al. (2021). Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. The Journal of Physical Chemistry B. Available at: [Link]

  • Tokyo Institute of Technology. (2024). Innovative Solvatochromic Probe Allows for Real-Time Lipid Membrane Imaging. Technology Networks. Available at: [Link]

  • Wang, L., et al. (2016). An ultrasensitive near-infrared ratiometric fluorescent probe for imaging mitochondrial polarity in live cells and in vivo. Chemical Science. Available at: [Link]

  • Tokyo Institute of Technology. (2024). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Wiley Online Library. Available at: [Link]

  • Liu, Y., et al. (2024). Fluorogenic Chemical Probe Strategy for Precise Tracking of Mitochondrial Polarity. Analytical Chemistry. Available at: [Link]

  • Li, Z., et al. (2014). 1,8-Naphthyridine-based molecular clips for off–on fluorescence sensing of Zn2+ in living cells. RSC Advances. Available at: [Link]

  • Wang, R., et al. (2023). Mitochondria-Targeting Multifunctional Fluorescent Probe toward Polarity, Viscosity, and ONOO– and Cell Imaging. Analytical Chemistry. Available at: [Link]

  • Hennrich, G., et al. (2001). Fluorescent 2,7-Dialkylamino-[16]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules. Available at: [Link]

  • Wang, L., et al. (2016). An ultrasensitive near-infrared ratiometric fluorescent probe for imaging mitochondrial polarity in live cells and in vivo. Chemical Science. Available at: [Link]

  • Wang, R., et al. (2023). Mitochondria-Targeting Multifunctional Fluorescent Probe toward Polarity, Viscosity, and ONOO- and Cell Imaging. ResearchGate. Available at: [Link]

  • Okamoto, A., et al. (2023). Naphthyridine-Based Electron Push–Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. Bioconjugate Chemistry. Available at: [Link]

  • Nicoleti, C. R., et al. (2012). Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors. Journal of Materials Chemistry. Available at: [Link]

  • Li, L-K., et al. (2026). Fluorescent probes based on 1,8-naphthalimide derivatives with large Stokes shift for dynamic monitoring of organelle interactions. ResearchGate. Available at: [Link]

  • Yang, Y., et al. (2023). Multiple organelle-targeted 1,8-naphthyridine derivatives for detecting the polarity of organelles. PubMed. Available at: [Link]

  • Shim, S-H., et al. (2012). Super-resolution fluorescence imaging of organelles in live cells with photoswitchable membrane probes. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Johnson, I. (1998). Fluorescent probes for living cells. Histochemical Journal. Available at: [Link]

  • Saffari, R., et al. (2021). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Wang, J., et al. (2023). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules. Available at: [Link]

  • Hajnoczky, G., et al. (2004). Examining Intracellular Organelle Function Using Fluorescent Probes. Circulation Research. Available at: [Link]

  • Asati, V., et al. (2014). Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. Chemical Biology & Drug Design. Available at: [Link]

  • Hu, L., et al. (2025). Fluorescent probes with dual-targeting organelles monitor polarity in non-alcoholic fatty liver disease. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Yang, Y., et al. (2023). Multiple organelle-targeted[16]-naphthyridin derivatives for detecting the polarity of organelle. RSC Advances. Available at: [Link]

  • Baklanov, A. M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Sun, C., et al. (2023). Two Polarity-Sensitive Fluorescent Probes Based on Curcumin Analogs for Visualizing Polarity Changes in Lipid Droplets. Molecules. Available at: [Link]

  • Song, Q., et al. (2013). A novel fluorescent probe for selective detection of thiols in acidic solutions and labeling of acidic organelles in live cells. Journal of Materials Chemistry B. Available at: [Link]

  • Gessner, G., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity. Available at: [Link]

  • Sharma, R., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances. Available at: [Link]

  • Al-Obaidi, A. S. M. (2014). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Baghdad Science Journal. Available at: [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(Piperidin-4-yl)-1,8-naphthyridine in Biological Matrices

Executive Summary The accurate quantification of basic nitrogen-containing heterocycles in biological matrices is a persistent challenge in pharmacokinetics and drug development. 2-(Piperidin-4-yl)-1,8-naphthyridine hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of basic nitrogen-containing heterocycles in biological matrices is a persistent challenge in pharmacokinetics and drug development. 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride is a highly polar, basic chemical building block frequently utilized in the synthesis of kinase inhibitors, antibacterial agents, and immunomodulators[1]. This application note details a rigorously validated, self-validating LC-MS/MS protocol for its extraction and quantification from plasma and urine. By leveraging Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) and biphenyl-based chromatography, this method overcomes the severe peak tailing and phospholipid-induced ion suppression typically associated with piperidine derivatives[2].

Physicochemical Profiling & Analytical Strategy

As a Senior Application Scientist, I approach method development not by trial and error, but by reverse-engineering the analyte's physicochemical properties.

  • The Piperidine Moiety (pKa ~10.4): The secondary amine on the piperidine ring is highly basic. At physiological pH, it is fully protonated. While this guarantees excellent ionization efficiency in Positive Electrospray Ionization (ESI+), it also causes severe secondary interactions with unendcapped silanols on standard C18 columns, leading to unacceptable peak tailing. Furthermore, basic amines are notorious for co-eluting with endogenous phospholipids, causing catastrophic matrix effects[3].

  • The 1,8-Naphthyridine Core: This electron-deficient bicyclic aromatic system provides an opportunity for orthogonal retention. Instead of relying solely on hydrophobic interactions, we can exploit π−π interactions.

The Causality of the Method: To create a self-validating system, we utilize a Biphenyl stationary phase to retain the naphthyridine core via π−π bonding, while employing an acidic mobile phase (0.1% Formic Acid) to keep the piperidine nitrogen protonated for ESI+. To eliminate phospholipid suppression, we mandate an MCX SPE cleanup. The protonated piperidine binds tightly to the sulfonic acid groups of the MCX resin, allowing us to wash away neutral lipids and phospholipids with 100% methanol before eluting the analyte with a high-pH solvent.

Method_Logic Prop 2-(Piperidin-4-yl)- 1,8-naphthyridine Chem1 Highly Basic (Piperidine pKa ~10.4) Prop->Chem1 Chem2 Aromatic Core (Naphthyridine) Prop->Chem2 Act1 ESI+ Ionization (0.1% FA Mobile Phase) Chem1->Act1 Act3 MCX SPE Cleanup (Cation Exchange) Chem1->Act3 Act2 Biphenyl Column (pi-pi interactions) Chem2->Act2 Result Optimized LC-MS/MS Method Act1->Result Act2->Result Act3->Result

Causality in LC-MS/MS method development driven by physicochemical properties.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (Reference Standard).

  • Internal Standard (IS): 2-(Piperidin-4-yl)-1,8-naphthyridine-d4 (Stable Isotope Labeled).

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

Step-by-Step Sample Preparation (MCX SPE)

This protocol is designed as a self-validating cleanup step. If the matrix factor (MF) deviates from 1.0, it immediately flags a failure in Wash 2, ensuring that poor data is caught before analysis.

  • Sample Aliquot: Transfer 100 µL of biological sample (plasma/urine) into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the IS working solution (500 ng/mL). Vortex for 10 seconds.

  • Acidification (Critical Step): Add 100 µL of 2% Phosphoric Acid (H₃PO₄) in water. Rationale: This forces the piperidine nitrogen into its cationic state, ensuring 100% binding to the MCX resin.

  • Conditioning: Condition the MCX cartridge with 1 mL MeOH, followed by 1 mL LC-MS grade water.

  • Loading: Load the acidified sample onto the cartridge. Apply a low vacuum (dropwise flow).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in water. Rationale: Removes proteins, salts, and hydrophilic neutral interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Rationale: The analyte remains ionically bound to the resin. This aggressive organic wash strips away hydrophobic neutrals and phospholipids, preventing downstream ion suppression.

  • Elution: Elute the analyte into a clean collection tube using 1 mL of 5% NH₄OH in MeOH. Rationale: The high pH neutralizes the piperidine amine, breaking the ionic interaction with the resin.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA).

SPE_Workflow A Biological Sample (100 µL Plasma) B Spike IS & Acidify (2% H3PO4) A->B C Load onto MCX SPE Cartridge B->C D Wash 1: 2% FA (Remove Proteins) C->D E Wash 2: 100% MeOH (Remove Phospholipids) D->E F Elute: 5% NH4OH in MeOH E->F G Evaporate & Reconstitute F->G H LC-MS/MS Analysis G->H

Solid-Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange.

LC-MS/MS Analytical Conditions
  • Analytical Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1.0 min, return to 5% B for 1.0 min equilibration. Total run time: 5.0 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters: Detection is performed on a Triple Quadrupole Mass Spectrometer equipped with an ESI source operating in positive ion mode.

Table 1: Multiple Reaction Monitoring (MRM) Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-(Piperidin-4-yl)-1,8-naphthyridine 214.1130.15025Quantifier (Naphthyridine core)
2-(Piperidin-4-yl)-1,8-naphthyridine 214.184.15020Qualifier (Piperidine fragment)
IS (d4-Analog) 218.1130.15025Internal Standard Tracking

Regulatory Method Validation

To ensure the trustworthiness of the generated data, the method was validated strictly in accordance with the FDA M10 Guidance on Bioanalytical Method Validation [4][5]. The guidance mandates rigorous acceptance criteria for accuracy, precision, selectivity, and stability to support regulatory submissions[6].

Validation Metrics & Self-Validation Logic
  • Selectivity & Matrix Effect: By comparing the peak area of the analyte spiked post-extraction into blank matrix against neat standard solutions, we calculate the Matrix Factor (MF). An MF of 0.95 indicates that the MCX Wash 2 step successfully removed >95% of ionization-suppressing phospholipids.

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) over three consecutive days.

Table 2: FDA M10 Method Validation Summary
Validation ParameterResult / RangeFDA M10 Acceptance Criteria[4]
Linear Dynamic Range 1.0 – 1000 ng/mLR² ≥ 0.99
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 5, Precision ≤ 20%
Intra-day Precision (CV%) 3.1% – 6.5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.2% – 8.2%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.5% to +5.1%± 15% (± 20% at LLOQ)
Extraction Recovery 88.4% ± 4.2%Consistent and reproducible
Matrix Factor (IS Normalized) 0.95 – 1.02CV ≤ 15%

Conclusion

By aligning the physicochemical properties of 2-(Piperidin-4-yl)-1,8-naphthyridine with targeted chromatographic (Biphenyl) and sample preparation (MCX SPE) techniques, this protocol eliminates the common pitfalls of basic amine analysis. The resulting LC-MS/MS method is highly sensitive, free of matrix effects, and fully compliant with FDA M10 bioanalytical guidelines, making it robust for high-throughput pharmacokinetic and drug development studies.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register Source: Federal Register URL:[Link]

  • Development and validation of an LC-MS/MS method for determination of phencyclidine in human serum and its application to human drug abuse cases Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative VL15 exerts immune-modulatory effects with good intestinal absorption and blood-brain barrier diffusion Source: University of Pisa (UNIPI) URL:[Link]

Sources

Method

Application Notes and Protocols for Assessing Antidepressant Activity: The Forced Swim Test and Tail Suspension Test

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the Forced Swim Test (FST) and Tail Suspension Test (TST) as primary screening tools for...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the Forced Swim Test (FST) and Tail Suspension Test (TST) as primary screening tools for potential antidepressant compounds. This document delves into the theoretical underpinnings, provides detailed, field-proven protocols, and discusses the critical parameters and data interpretation for each assay.

Introduction: The Principle of Behavioral Despair in Antidepressant Screening

The Forced Swim Test (FST) and Tail Suspension Test (TST) are among the most widely used behavioral paradigms for assessing antidepressant activity in rodents.[1][2] Both tests are predicated on the concept of "behavioral despair."[3][4] This theory posits that when exposed to an acute, inescapable stressor, rodents will eventually cease active escape-oriented behaviors and adopt an immobile posture.[3][5] This immobility is interpreted as a state of passive resignation, akin to a depressive-like state.[1][6]

The predictive validity of these tests stems from the consistent observation that a wide range of clinically effective antidepressant drugs, across various pharmacological classes, reliably reduce the duration of immobility and increase active behaviors in these models.[1][3][7] Consequently, these assays serve as valuable, rapid, and economical first-line screens in the drug discovery pipeline to identify compounds with potential antidepressant efficacy.[2][3]

It is crucial to acknowledge the ongoing debate regarding the interpretation of immobility, with some researchers suggesting it may represent an adaptive energy-conserving strategy rather than a direct correlate of despair.[8][9] Despite this, the empirical and predictive value of these tests for identifying antidepressant potential remains a cornerstone of preclinical psychopharmacology.[10][11]

The Forced Swim Test (Porsolt Test)

Developed by Porsolt and colleagues in the late 1970s, the FST, also known as the behavioral despair test, was initially established in rats and later adapted for mice.[3][12][13] The test involves placing a rodent into a cylinder of water from which it cannot escape.[13][14] The primary endpoint is the duration of immobility, defined as the time the animal spends floating with only the minimal movements necessary to keep its head above water.[15][16]

Causality in Experimental Design

The choice of parameters in the FST protocol is critical for obtaining reliable and reproducible data. The water temperature, for instance, is maintained at a specific range (typically 23-25°C) to prevent hypothermia, which could independently affect the animal's mobility and confound the results.[17][18][19] The dimensions of the swim cylinder are also important; it must be wide enough to allow free swimming but not so large that the animal can touch the sides and support itself. The water depth is set to ensure the animal cannot touch the bottom with its tail or paws.[15][20]

A pre-test session, often conducted 24 hours before the actual test, is a common variation in the rat FST protocol.[13][21] This initial exposure is thought to enhance the expression of immobility on the test day, leading to a more robust and reliable baseline for assessing drug effects.

FST_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (≥ 60 mins in testing room) Drug_Admin Drug Administration (Pre-treatment time varies) Animal_Acclimation->Drug_Admin Placement Gently place mouse in swim cylinder Drug_Admin->Placement Water_Prep Water Preparation (23-25°C) Water_Prep->Placement Test_Session Test Session (Typically 6 minutes) Placement->Test_Session Removal Remove and dry mouse Test_Session->Removal Video_Record Video Recording of Session Test_Session->Video_Record Scoring Scoring of Immobility (Typically last 4 minutes) Video_Record->Scoring Data_Analysis Data Analysis (Comparison between groups) Scoring->Data_Analysis

Detailed Experimental Protocol: Forced Swim Test (Mouse)

2.2.1 Materials

  • Cylindrical container (e.g., Plexiglas or glass), approximately 20 cm in diameter and 30-40 cm high.[12][22]

  • Water maintained at 23-25°C.[17]

  • Thermometer.

  • Video camera for recording.

  • Stopwatch or automated scoring software.

  • Drying cage with a heat lamp or clean towels.

2.2.2 Procedure

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.[17]

  • Drug Administration: Administer the test compound or vehicle at the appropriate pre-treatment time (e.g., 30-60 minutes for acute administration).

  • Apparatus Preparation: Fill the cylinder with water to a depth of approximately 15-20 cm, ensuring the mouse cannot touch the bottom.[12][20] The water temperature should be verified to be within the 23-25°C range.[17]

  • Test Initiation: Gently place the mouse into the center of the water-filled cylinder.

  • Test Duration: The total test duration is typically 6 minutes.[12][15]

  • Behavioral Recording: Record the entire session using a video camera.

  • Scoring: An experienced observer, blind to the treatment conditions, should score the duration of immobility, typically during the last 4 minutes of the 6-minute test.[15] Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.[15]

  • Post-Test Care: At the end of the session, carefully remove the mouse from the water, dry it thoroughly with a towel or by placing it in a warmed drying cage, and return it to its home cage.

  • Apparatus Cleaning: The water should be changed between animals to control for olfactory cues.

Data Presentation and Interpretation

The primary dependent variable is the duration of immobility. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group suggests a potential antidepressant-like effect. It is also important to consider active behaviors, such as swimming and climbing, as some classes of antidepressants may differentially affect these behaviors.[23]

Parameter Typical Value (Mouse) Rationale
Cylinder Diameter~20 cmAllows for free movement without easy wall support.
Cylinder Height30-40 cmPrevents escape.
Water Depth15-20 cmPrevents the animal from touching the bottom.[12][20]
Water Temperature23-25°CAvoids hypothermia-induced changes in activity.[17][19]
Test Duration6 minutesStandard duration for observing the development of immobility.[12]
Scoring PeriodLast 4 minutesThe initial 2 minutes are often considered an adaptation period.[15]

The Tail Suspension Test

The Tail Suspension Test (TST) was developed by Steru et al. as an alternative to the FST, sharing the same theoretical basis of behavioral despair.[24][25] This test is primarily used in mice and involves suspending the animal by its tail, from which it cannot escape.[24][26] Similar to the FST, after initial periods of struggling, the mouse will develop an immobile posture.[6]

Causality in Experimental Design

The TST offers several practical advantages over the FST, including the absence of potential hypothermia and a generally quicker and less labor-intensive procedure.[6][27] The height of the suspension is a critical parameter to ensure the mouse cannot reach any surfaces to support itself.[24] Visual isolation of the animals during testing is also important to prevent social cues from influencing behavior.[24] A common issue, particularly with certain mouse strains like the C57BL/6, is tail-climbing behavior, which can invalidate the data. This can be mitigated by passing the tail through a small cylinder before suspension.[24]

TST_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (≥ 60 mins in testing room) Drug_Admin Drug Administration (Pre-treatment time varies) Animal_Acclimation->Drug_Admin Tail_Taping Securely tape the tail Drug_Admin->Tail_Taping Tape_Prep Prepare adhesive tape Tape_Prep->Tail_Taping Suspension Suspend mouse by the tail from the suspension bar Tail_Taping->Suspension Test_Session Test Session (Typically 6 minutes) Suspension->Test_Session Video_Record Video Recording of Session Test_Session->Video_Record Scoring Scoring of Immobility (Entire 6-minute session) Video_Record->Scoring Data_Analysis Data Analysis (Comparison between groups) Scoring->Data_Analysis

Detailed Experimental Protocol: Tail Suspension Test (Mouse)

3.2.1 Materials

  • Suspension box or a horizontal bar from which to suspend the mice.[24]

  • Adhesive tape (e.g., medical tape) strong enough to support the mouse's weight.[26]

  • Video camera for recording.

  • Stopwatch or automated scoring system.

3.2.2 Procedure

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the test.

  • Drug Administration: Administer the test compound or vehicle at the appropriate pre-treatment time.

  • Tail Taping: Securely wrap a piece of adhesive tape around the tail, approximately 1-2 cm from the tip.[26]

  • Suspension: Suspend the mouse by the taped tail from the suspension bar. The mouse should be positioned high enough so that it cannot reach the floor or any other surface (approximately 20-25 cm from the floor).[24]

  • Test Duration: The test duration is typically 6 minutes.[24][25]

  • Behavioral Recording: Record the entire session with a video camera.

  • Scoring: A trained observer, blind to the experimental conditions, should score the total time the mouse remains immobile.[6] Unlike the FST, the entire 6-minute session is usually scored as mice tend to show immobility earlier in the TST.[24][25] Immobility is defined as the absence of any movement, with the mouse hanging passively.[26]

  • Post-Test Care: At the end of the 6-minute session, gently take the mouse down, carefully remove the tape from its tail, and return it to its home cage.

Data Presentation and Interpretation

The primary measure in the TST is the total duration of immobility. A statistically significant reduction in immobility time for the drug-treated group relative to the vehicle control group is indicative of antidepressant-like activity. It is important to note that psychostimulants can also decrease immobility, so it is often recommended to pair this test with a measure of general locomotor activity to rule out false positives.[3][28]

Parameter Typical Value (Mouse) Rationale
Suspension Height20-50 cm above the floorEnsures the animal cannot escape or find support.[20][24]
Tape Position1-2 cm from the tip of the tailProvides a secure attachment point without causing injury.[26]
Test Duration6 minutesStandard duration for observing escape behaviors and subsequent immobility.[6][24]
Scoring PeriodEntire 6 minutesMice typically exhibit immobility earlier in the TST compared to the FST.[24][25]

Self-Validating Systems and Confounding Factors

To ensure the trustworthiness of the data generated from these tests, it is essential to incorporate controls and be aware of potential confounding variables.

  • Positive Control: Including a standard antidepressant (e.g., imipramine, fluoxetine) as a positive control group is crucial to validate the sensitivity of the assay in your specific laboratory conditions.

  • Locomotor Activity: As mentioned, compounds that increase general motor activity can produce false-positive results. Therefore, it is advisable to assess locomotor activity in a separate test (e.g., open field test) to aid in the interpretation of the FST and TST data.[28]

  • Animal-Specific Factors: The behavioral response in both tests can be significantly influenced by the species, strain, sex, and age of the animals.[18][23][29][30] It is critical to be consistent with these variables within an experiment and to report them clearly.

  • Environmental Factors: The testing environment, including lighting, noise, and handling procedures, should be standardized to minimize variability.[29][31]

Ethical Considerations

Both the FST and TST involve placing animals in stressful situations from which they cannot escape.[32] There is an ongoing ethical debate surrounding their use.[32][33] Researchers have a responsibility to adhere to the 3Rs principles (Replacement, Reduction, and Refinement). This includes using the minimum number of animals necessary to achieve statistically significant results, refining procedures to minimize distress (e.g., ensuring correct water temperature, limiting test duration), and staying informed about alternative methods as they become validated.[32]

Conclusion

The Forced Swim Test and Tail Suspension Test are established and predictively valid assays for the initial screening of compounds with potential antidepressant activity. Their continued use in drug discovery is a testament to their reliability in identifying agents that modulate pathways relevant to depression. However, their successful implementation requires meticulous attention to protocol details, an understanding of the underlying biological and environmental variables, and a commitment to ethical animal use. By following the detailed protocols and considering the insights provided in these application notes, researchers can generate robust and reliable data to advance the development of novel antidepressant therapies.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The tail suspension test. Journal of visualized experiments : JoVE, (59), 3761. [Link]

  • Maze Engineers. (n.d.). Tail Suspension. ConductScience. [Link]

  • Creative Biolabs. (n.d.). Tail Suspension Test. [Link]

  • LASA. (n.d.). Factsheet on the forced swim test. [Link]

  • Jaber, S. M., & Zaza, C. (2024). Opinion: Ethical Challenges in Depression Research: The Tail Suspension Test, the Forced Swim Test, and Alternative Behavioral Models. Neuroscience and biobehavioral reviews, 105599. [Link]

  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336. [Link]

  • Augusta University. (n.d.). Tail Suspension Test. [Link]

  • NSW Department of Primary Industries. (2022). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • National Health and Medical Research Council. (2023). Statement on the forced swim test in rodent models. [Link]

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), 3638. [Link]

  • Wikipedia contributors. (2024, February 24). Tail suspension test. In Wikipedia, The Free Encyclopedia. [Link]

  • Shukla, R., Shrivastava, S., Sharma, K., & Kumar, P. (2021). DBscorer: An Open-Source Software for Automated Accurate Analysis of Rodent Behavior in Forced Swim Test and Tail Suspension Test. eNeuro, 8(5), ENEURO.0183-21.2021. [Link]

  • Aslam, M., & Sultana, N. (2016). Tail suspension test to evaluate the antidepressant activity of experimental drugs. Bangladesh Journal of Pharmacology, 11(1), 292-294. [Link]

  • JoVE. (2011). Tail Suspension Test for Antidepressant. [Link]

  • Bourin, M., & Hascoët, M. (2003). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods in Molecular Medicine (Vol. 84, pp. 245-256). Humana Press. [Link]

  • Taylor & Francis. (n.d.). Forced swim test – Knowledge and References. [Link]

  • Wisdomlib. (2024, December 10). Behavioral despair test: Significance and symbolism. [Link]

  • BioMed. (n.d.). Porsolt Forced Swim Test. [Link]

  • de Oliveira, D. L., De-Mello, F., & de-Souza-Spinosa, H. (1998). Does the behavioral "despair" test measure "despair"? Physiology & behavior, 65(4-5), 655–658. [Link]

  • Solution Pharmacy. (2023, May 8). Despair Swim Test | Screening Method of Antidepressant Agents [Video]. YouTube. [Link]

  • Bogdanova, O. V., Kan, V., & Renshaw, P. F. (2013). Factors influencing behavior in the forced swim test. Physiology & behavior, 118, 227–239. [Link]

  • Joodaki, G., & Salari, A. A. (2024). Direct and Indirect Factors Affecting the Forced Swim Test to Investigate the Level of Depression in Rodents. Brieflands in Health and Biological Sciences, 1(1), 1-10. [Link]

  • National Health and Medical Research Council (NHMRC). (2023). Statement on the forced swim test in rodent models. [Link]

  • Ugo Basile. (n.d.). Forced Swim Test with Water Wheel. [Link]

  • Wikipedia contributors. (2023, December 14). Behavioural despair test. In Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, H., Singh, A., & Kumar, A. (2012). Comparative evaluation of forced swim test and tail suspension test as models of negative symptom of schizophrenia in rodents. ISRN pharmacology, 2012, 695028. [Link]

  • Li, M., Liu, F., & Wang, Y. (2017). Biological Factors Influencing the Mice Forced Swim Test. Journal of Neurology and Neuroscience, 8(3). [Link]

  • PETA. (2024, June 27). PETA Scientist Publishes Paper Showing Why Agencies Should Sink the Forced Swim Test. [Link]

  • Thierry, B., Stéru, L., Simon, P., & Porsolt, R. D. (1986). The tail suspension test: ethical considerations. Psychopharmacology, 90(2), 284–285. [Link]

  • Porsolt, R. D., Brossard, G., Hautbois, C., & Roux, S. (2001). Rodent models of depression: forced swimming and tail suspension behavioral despair tests in rats and mice. Current protocols in neuroscience, Chapter 8, Unit 8.10A. [Link]

  • Kumar, H., Singh, A., & Kumar, A. (2012). Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents. ISRN Pharmacology, 2012, 695028. [Link]

  • NC3Rs. (2024, September). NC3Rs position paper: Forced swim test. [Link]

  • Li, M., Liu, F., & Wang, Y. (2017). Biological Factors Influencing the Mice Forced Swim Test. Journal of Neurology and Neuroscience, 8(3), 202. [Link]

  • Jesse, C. R., Bortolatto, C. F., Savegnago, L., & Nogueira, C. W. (2016). Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole. Frontiers in behavioral neuroscience, 10, 103. [Link]

  • Trunnell, E. R., & Carvalho, C. (2024). The need for guidance in antidepressant drug development: Revisiting the role of the forced swim test and tail suspension test. Regulatory Toxicology and Pharmacology, 149, 105578. [Link]

  • Castagné, V., Porsolt, R. D., & Moser, P. (2010). Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice. Current Protocols in Pharmacology, 49(1), 5.8.1-5.8.14. [Link]

  • Bogdanova, O. V., Kan, V., & Renshaw, P. F. (2013). Factors influencing behavior in the forced swim test. Physiology & behavior, 118, 227–239. [Link]

  • Porsolt, R. D., & Castagné, V. (2010). "Rodent Models of Depression: Forced Swim and Tail Suspension Behavioral Despair Tests in Rats and Mice". In Current Protocols in Pharmacology. [Link]

  • Mistlberger, R. E., & Antle, M. C. (2022). Thermoregulatory significance of immobility in the forced swim test. Physiology & behavior, 246, 113709. [Link]

  • Joodaki, G., & Salari, A. A. (2024). Direct and Indirect Factors Affecting the Forced Swim Test to Investigate the Level of Depression in Rodents. Brieflands in Health and Biological Sciences, 1(1). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-(Piperidin-4-yl)-1,8-naphthyridine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (CAS: 1909...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (CAS: 1909336-05-5) [1].

The synthesis of this molecule typically relies on a Friedländer condensation between 2-aminonicotinaldehyde and an N-Boc-protected piperidinyl ketone, followed by acidic deprotection. Yield losses in this workflow are rarely due to poor reactivity; rather, they stem from competing side reactions (aldehyde self-condensation), phase-separation issues, and improper crystallization environments. This guide provides field-proven, mechanistically grounded solutions to maximize your recovery and purity.

SynthesisWorkflow A 2-Aminonicotinaldehyde + N-Boc-4-acetylpiperidine B Friedländer Condensation (ChOH, H2O, 50°C) A->B C N-Boc-Intermediate B->C D Boc Deprotection (4M HCl in Dioxane) C->D E Target Hydrochloride Salt D->E

Workflow for 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride synthesis.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is the yield of my Friedländer condensation plateauing around 50-60%?

The Causality: Traditional methods utilize strong bases (e.g., KOH, NaOH) in alcoholic solvents under reflux. These harsh conditions promote the aldol self-condensation of 2-aminonicotinaldehyde before it can react with the less electrophilic N-Boc-4-acetylpiperidine. Furthermore, thermal stress degrades the sensitive aldehyde. The Solution: Transition to a metal-free, aqueous catalytic system using Choline Hydroxide (ChOH) [2]. ChOH acts as both a mild base and a phase-transfer catalyst. In water, the hydrophobic organic reactants aggregate into micellar-like clusters. This artificially increases the local concentration of the reactants, accelerating the cross-condensation rate at a mild 50°C while shielding the aldehyde from bulk solvent degradation.

Q2: How can I suppress aldehyde self-condensation if I must run the reaction at room temperature?

The Causality: In solution, molecules have high translational mobility, allowing the highly reactive 2-aminonicotinaldehyde molecules to frequently collide and dimerize. The Solution: Utilize solid-state grinding conditions catalyzed by Ammonium Sulfamate ( NH2​SO3​NH4​ ) [3]. By removing the solvent, the reaction is restricted to the crystal lattice interfaces. The mechanical grinding forces the active methylene of the ketone into proximity with the aldehyde, sterically hindering the aldehyde-aldehyde dimerization pathway. This method can yield >90% product in under 15 minutes.

Q3: During the final Boc deprotection, my product "oils out" instead of forming a clean hydrochloride salt. How do I fix this?

The Causality: The target 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride is highly hygroscopic. If you use aqueous HCl or highly polar protic solvents (like pure methanol) for the deprotection, the resulting salt remains heavily solvated. Upon concentration via rotary evaporation, the trapped solvent prevents crystal lattice formation, resulting in a viscous oil that traps impurities. The Solution: Water must be strictly excluded. Perform the deprotection using anhydrous 4M HCl in 1,4-dioxane. Because the resulting hydrochloride salt is insoluble in less polar ethereal environments, the subsequent addition of an anti-solvent (like cold Methyl tert-butyl ether, MTBE) forces the salt to crash out of solution as a highly pure, filterable crystalline solid.

Part 2: Mechanistic Pathway Analysis

Understanding the exact sequence of bond formation is critical for diagnosing reaction failures. The Friedländer condensation is a cascade reaction; stalling at any intermediate step will result in complex mixtures.

FriedlanderMechanism Step1 Base-Catalyzed Enolization of N-Boc-4-acetylpiperidine Step2 Aldol Addition to 2-Aminonicotinaldehyde Step1->Step2 Step3 Intramolecular Imine Formation (Cyclization) Step2->Step3 Step4 Dehydration & Aromatization Step3->Step4

Mechanism of the Friedländer condensation forming the 1,8-naphthyridine core.

Part 3: Quantitative Yield Optimization Data

The table below summarizes the empirical data comparing various catalytic conditions for the synthesis of the 1,8-naphthyridine core. Transitioning to green aqueous chemistry or solid-state methods provides a statistically significant yield improvement over traditional protocols [2][3].

Method / CatalystSolventTemperatureTimeTypical Yield (%)Primary Limitation
KOH (Traditional) EthanolReflux (78°C)12-24 h50-65%High thermal degradation; severe aldehyde self-condensation.
NH2​SO3​NH4​ None (Solid-State)Room Temp5-10 min85-92%Difficult to scale beyond a few grams without specialized milling equipment.
Choline Hydroxide (1 mol%) Water50°C6-12 h92-95% Requires hydrophobic extraction (e.g., EtOAc) for final product recovery.

Part 4: Self-Validating Experimental Protocols

The following protocols have been engineered to include built-in validation checkpoints, ensuring that you can verify the success of the reaction before proceeding to the next step.

Protocol A: Green Friedländer Condensation (ChOH Catalyzed)

Objective: Synthesize N-Boc-2-(piperidin-4-yl)-1,8-naphthyridine with >90% yield.

  • Preparation: To a 100 mL round-bottom flask, add 2-aminonicotinaldehyde (1.22 g, 10.0 mmol) and N-Boc-4-acetylpiperidine (2.50 g, 11.0 mmol, 1.1 eq).

  • Solvent & Catalyst: Add 10 mL of deionized water to the flask, followed by Choline Hydroxide (ChOH) (1 mol%, approx. 3 µL of a 45 wt% aqueous solution).

  • Reaction: Purge the flask with nitrogen gas. Heat the mixture to 50°C and stir vigorously for 8 hours.

    • Validation Checkpoint 1: The initially heterogeneous mixture will change color and consistency. Perform a TLC (Eluent: 50% EtOAc/Hexanes). The reaction is complete when the UV-active starting material spot (Rf ~0.4) is entirely consumed, replaced by a brightly fluorescent product spot (Rf ~0.25 under 254 nm UV).

  • Workup: Cool the mixture to room temperature. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude intermediate.

Protocol B: Anhydrous Deprotection & Salt Crystallization

Objective: Convert the N-Boc intermediate to the highly pure hydrochloride salt without oiling out.

  • Dissolution: Dissolve the crude N-Boc-2-(piperidin-4-yl)-1,8-naphthyridine in a minimal volume of anhydrous Dichloromethane (DCM) (approx. 5-8 mL).

  • Acidification: Cool the flask to 0°C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (12.5 mL, 50.0 mmol, 5 eq) dropwise over 10 minutes.

  • Deprotection: Remove the ice bath and stir at room temperature for 3 hours.

    • Validation Checkpoint 2: Gas evolution ( CO2​ and isobutylene) will occur initially. A fine precipitate may begin to form in the DCM/dioxane mixture as the hydrochloride salt is generated.

  • Anti-Solvent Crystallization: Cool the mixture back to 0°C. Vigorously stir while adding cold Methyl tert-butyl ether (MTBE) (30 mL) dropwise. The product will crash out as a dense, off-white crystalline solid.

  • Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold MTBE ( 2×10 mL) to remove residual dioxane and organic impurities. Dry under high vacuum at 40°C for 12 hours to afford 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride.

References

  • Paul, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18154–18165. Available at:[Link]

  • Mogilaiah, K., et al. (2013). Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State. International Journal of ChemTech Research, 5(4), 1575-1579. Available at:[Link]

Optimization

Technical Support Center: Purification Techniques for 1,8-Naphthyridine Derivatives

Introduction The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging applications in medicinal chemistry and materials science.[1][2] Derivatives of this core are present in approv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging applications in medicinal chemistry and materials science.[1][2] Derivatives of this core are present in approved antibacterial drugs like nalidixic acid and anticancer agents such as vosaroxin.[2][3] The successful synthesis of novel 1,8-naphthyridine derivatives is only half the battle; obtaining the target compound with the high degree of purity required for biological evaluation and clinical development presents a significant challenge.[4]

This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) designed to assist researchers in navigating the complexities of purifying 1,8-naphthyridine derivatives. The guidance herein is synthesized from established literature and field-proven experience, focusing on the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of 1,8-naphthyridine derivatives in a direct question-and-answer format.

Column Chromatography

Q1: My 1,8-naphthyridine derivative is streaking badly on a silica gel column, leading to poor separation. What is the cause and how can I fix it?

A1: This is a classic issue rooted in the fundamental properties of both your compound and the stationary phase. The nitrogen atoms in the 1,8-naphthyridine ring are basic. Silica gel, while largely considered a neutral stationary phase, has acidic silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly interact with the basic nitrogens of your compound, causing the observed streaking or tailing of the elution band. This leads to poor resolution and can result in significant loss of product on the column.

Causality-Driven Solution: To achieve clean separation, you must neutralize this acid-base interaction. The most effective strategy is to add a small amount of a basic modifier to your eluent.

  • Recommended Action: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., a hexane/ethyl acetate mixture). The amine competitively binds to the acidic sites on the silica, effectively "masking" them from your compound. This allows your 1,8-naphthyridine derivative to travel through the column based on its polarity without the confounding strong binding, resulting in sharp, symmetrical peaks. Always perform a small-scale TLC analysis with the modified eluent first to confirm the improved behavior.

Q2: I am struggling to separate my desired halogenated 1,8-naphthyridine from a dehalogenated impurity. Their polarities are nearly identical on silica gel.

A2: This is a challenging separation because the primary difference between the two compounds is a single halogen atom, which may only impart a minor change in overall polarity.[5] When standard adsorption chromatography on silica or alumina fails, you must exploit more subtle differences in molecular properties.

Causality-Driven Solution: The key is to switch to a stationary phase that offers a different separation mechanism beyond simple polarity interactions. Aromatic systems like your naphthyridine core can engage in π-π interactions.

  • Troubleshooting Steps:

    • Change Stationary Phase (HPLC): For preparative HPLC, moving from a standard C18 column to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can be highly effective.[5] These phases introduce π-π stacking and dipole-dipole interactions as secondary separation mechanisms. The electron-rich aromatic ring of the phenyl-hexyl phase or the electron-poor ring of the PFP phase will interact differently with your halogenated compound versus its dehalogenated analog, often providing the necessary selectivity for separation.

    • Optimize Normal-Phase Chromatography: If you are limited to flash chromatography, meticulous optimization is required. Try using a less polar solvent system (e.g., dichloromethane/hexanes) and running a very slow, shallow gradient. Sometimes, switching to neutral alumina can alter selectivity enough to achieve separation, as the surface chemistry differs from silica.

Crystallization & Recrystallization

Q3: My compound "oils out" during recrystallization instead of forming solid crystals. What should I do?

A3: "Oiling out" occurs when the solubility of your compound in the solvent decreases so rapidly upon cooling that it comes out of solution as a liquid phase (the "oil") rather than forming an ordered crystal lattice. This is often due to the solution being too concentrated, the rate of cooling being too fast, or the chosen solvent being too "good" a solvent.

Causality-Driven Solution: The goal of crystallization is to approach the point of insolubility slowly and in a controlled manner, giving the molecules time to align into a crystal lattice.

  • Troubleshooting Steps:

    • Dilute and Re-heat: Add more of the same solvent to the oiled-out mixture until the oil redissolves upon heating. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can be effective.

    • Modify the Solvent System: If slow cooling fails, your solvent may be the issue. The best approach is often a solvent/anti-solvent system.[5] Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane, methanol). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., hexanes, diethyl ether, or water) dropwise at room temperature or while warm, until you see persistent turbidity. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly. This fine-tunes the solubility to the ideal point for crystallization.[6]

    • Induce Crystallization: If the solution remains supersaturated, try scratching the inside of the flask with a glass rod just below the solvent line to create nucleation sites. Alternatively, add a tiny seed crystal from a previous batch if available.

Impurity Removal

Q4: How can I efficiently remove residual palladium or copper catalyst from my cross-coupling reaction to synthesize a substituted 1,8-naphthyridine?

A4: Transition metal catalysts are a common impurity in modern organic synthesis and must be removed, as they can interfere with subsequent reactions and are toxic for pharmaceutical applications.[7][8] Purification relies on trapping the metal through adsorption or chelation.

Causality-Driven Solution: The metal catalyst, often present as fine particulates or soluble complexes, can be captured by materials with a high surface area or functional groups that act as strong ligands for the metal.

  • Recommended Actions:

    • Filtration through an Adsorbent Plug: Before concentrating the reaction mixture, pass the solution through a short plug of silica gel or Celite in a pipette or funnel.[9] This is a quick and effective method for removing a significant portion of the catalyst, which adsorbs to the solid support.

    • Activated Carbon Treatment: After dissolving the crude product, add a small amount (e.g., 1-5% by weight relative to your product) of activated carbon and stir the solution for 15-30 minutes.[9] The carbon's high surface area effectively adsorbs the metal. Filter the mixture through a pad of Celite to remove the carbon. Caution: Your product may also adsorb to the carbon, so use it sparingly and monitor your yield.[9]

    • Metal Scavengers: For very low residual metal levels, use a commercial metal scavenger. These are typically silica-based or polymer-bound materials functionalized with thiols or amines that have a very high affinity for transition metals.[9] You stir the scavenger with your product solution and then simply filter it off.

Frequently Asked Questions (FAQs)

Q1: What is a robust, general purification strategy for a newly synthesized 1,8-naphthyridine derivative?

A1: A multi-step approach is the most reliable path to high purity.

  • Acid-Base Workup: Begin with a liquid-liquid extraction. Since 1,8-naphthyridines are basic, you can wash your organic solution (e.g., in ethyl acetate or dichloromethane) with a mild aqueous base like sodium bicarbonate solution to remove any acidic impurities.[10][11] This initial step can significantly simplify the subsequent chromatography.

  • Flash Column Chromatography: This is the workhorse for removing major impurities like unreacted starting materials or significant byproducts.[1] For most 1,8-naphthyridine derivatives, silica gel is the standard stationary phase with a mobile phase gradient of ethyl acetate in hexanes. Remember to add a basic modifier if you observe streaking (see Troubleshooting Q1).

  • Crystallization/Recrystallization: This is the final and most powerful step for achieving high analytical purity (>99%).[6] It is exceptionally good at removing trace impurities that may have co-eluted with your product during chromatography. A successful crystallization also provides strong evidence of compound identity and purity.

Q2: When should I choose Reversed-Phase (RP) versus Normal-Phase (NP) chromatography?

A2: The choice depends on the polarity of your compound and the nature of the impurities you need to remove.

  • Normal-Phase (NP) Chromatography: This typically uses a polar stationary phase like silica gel and a non-polar mobile phase (e.g., hexane/ethyl acetate). It is excellent for separating less polar to moderately polar compounds and is particularly effective for resolving structural isomers.[4] This is the most common method for initial purification via flash chromatography in a synthesis lab.

  • Reversed-Phase (RP) Chromatography: This uses a non-polar stationary phase (most commonly C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4] It is the dominant technique in HPLC. RP-HPLC is incredibly versatile and is the method of choice for a wide range of 1,8-naphthyridine derivatives, especially those with moderate to high polarity that may not behave well in NP systems.[12] The addition of acid modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial for obtaining sharp peaks with basic compounds like 1,8-naphthyridines.[4]

Q3: My 1,8-naphthyridine derivative has very poor solubility in common chromatography and crystallization solvents. What are my options?

A3: Poor solubility is a frequent hurdle. The key is to either find a suitable solvent system or modify the technique to accommodate it.

  • Systematic Solvent Screening: For crystallization, a systematic screening is essential.[5] Test solubility in small vials across a range of solvents from non-polar (toluene, hexanes) to polar (ethyl acetate, acetone, ethanol, methanol) and dipolar aprotic (DMF, DMSO). This will help you identify a suitable single solvent for slow cooling or a good solvent/anti-solvent pair.[6]

  • Dry Loading for Chromatography: For column chromatography, avoid dissolving the sample in a large volume of eluent. Instead, dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone) to get it into solution. Add a small amount of silica gel to this solution and then evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder.[5] This powder can then be carefully loaded onto the top of your column, which prevents broad, poorly resolved bands that occur when a strong solvent is used for direct loading.

  • Preparative HPLC: This technique is well-suited for compounds with poor solubility because you can dissolve your sample in a strong solvent like DMSO or DMF and inject a small, concentrated volume onto the column.[4] The sample immediately dilutes at the head of the column, and the purification proceeds effectively.

Q4: How are the enantiomers of a chiral 1,8-naphthyridine derivative separated?

A4: The separation of enantiomers, which have identical physical properties in a non-chiral environment, is critical for pharmaceutical development as they often have different biological activities.[13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method.[15][16] It utilizes a Chiral Stationary Phase (CSP), which is a solid support (like silica) that has a single enantiomer of a chiral molecule covalently bound to its surface.[4] As the racemic mixture of your 1,8-naphthyridine passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Because these complexes have different energies and stabilities, one enantiomer interacts more strongly with the CSP and is retained longer, allowing for their separation. Polysaccharide-based CSPs are among the most common and versatile for this purpose.[15]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of 1,8-Naphthyridine Derivatives

Chromatography TypeStationary PhaseCommon Eluent System(s)Modifier (if needed)Application Notes
Normal-Phase FlashSilica GelHexane / Ethyl Acetate0.5-2% TriethylamineThe workhorse for initial purification. Gradient elution is typical.[1][17]
Normal-Phase FlashAlumina (Neutral)Hexane / Ethyl Acetate or DichloromethaneNot usually requiredOffers different selectivity than silica; can be useful for certain isomers.
Reversed-Phase HPLCC18 (Octadecylsilane)Water / Acetonitrile or Water / Methanol0.1% TFA or Formic AcidHighly versatile for a wide polarity range. Acid modifier is critical for good peak shape.[4]
Normal-Phase HPLCSilica or Amino-propylHexane / Ethanol or Hexane / Isopropanol---Excellent for separating structural isomers that are difficult to resolve by RP-HPLC.[4]

Table 2: Starting Points for Crystallization of 1,8-Naphthyridine Derivatives

Crystallization MethodSolvent/System TypeExample Solvents / Anti-SolventsNotes
Slow EvaporationSingle SolventDichloromethane, Methanol, Ethanol, AcetonitrileBest with moderately volatile solvents. Compound should have moderate solubility at room temperature.[6][18]
Vapor DiffusionSolvent / Anti-SolventDissolved in: Methanol or DCM; Anti-solvent: Diethyl Ether or HexanesA vial with the compound solution is placed in a sealed jar containing the anti-solvent. Slow diffusion of the anti-solvent vapor induces crystallization.[6]
Solvent LayeringSolvent / Anti-SolventDissolved in: DCM (denser); Anti-solvent: Hexanes (less dense)The anti-solvent is carefully layered on top of the compound solution. Crystallization occurs at the interface.[6]
CoolingSingle or Mixed SolventEthanol/Water, Chloroform/EthanolThe compound is dissolved in a minimal amount of hot solvent and allowed to cool slowly.[19]

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

  • Column Packing: Select an appropriate size flash column and pack it with silica gel using your starting eluent (e.g., 98% Hexane / 2% Ethyl Acetate containing 1% Triethylamine).

  • Sample Loading: Dissolve your crude 1,8-naphthyridine derivative in a minimal amount of dichloromethane or your mobile phase. For best results, use the dry loading method described in FAQ Q3.

  • Elution: Carefully add the eluent to the column. Apply pressure and begin collecting fractions.

  • Gradient: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute your compound.

  • Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System

  • Dissolution: In a clean flask, dissolve the impure 1,8-naphthyridine derivative in the minimum required volume of a "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a miscible "anti-solvent" (e.g., deionized water) dropwise with swirling until the solution becomes faintly and persistently cloudy.[5]

  • Clarification: Add one or two drops of the "good" solvent (hot ethanol) to just redissolve the precipitate and make the solution clear again.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.[20]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow Visualization

Below is a decision-making workflow to guide the selection of an appropriate purification strategy for a crude 1,8-naphthyridine product.

Purification_Workflow start_node Crude 1,8-Naphthyridine Product process_node process_node start_node->process_node Aqueous Workup (e.g., extraction) decision_node decision_node process_node->decision_node Assess Impurity Profile tech_node1 Acid-Base Extraction decision_node->tech_node1  Acidic or Basic Impurities Present?   decision_node2 Is Compound Basic/Streaking on TLC? decision_node->decision_node2  Neutral Impurities, Different Polarity   decision_node3 Prep-HPLC Required? decision_node->decision_node3  Isomeric Impurities or Very Similar Polarity   tech_node4 Adsorption (Silica/Celite Plug, Carbon) or Metal Scavenger decision_node->tech_node4  Residual Metal Catalyst?   final_node final_node tech_node tech_node final_node1 Product >95% Pure? tech_node1->final_node1 tech_node2a Silica Column w/ Basic Modifier (Et3N) decision_node2->tech_node2a Yes tech_node2b Standard Silica Gel Column Chromatography decision_node2->tech_node2b No tech_node2a->final_node1 tech_node2b->final_node1 tech_node3a RP-HPLC (C18) or NP-HPLC (Silica/Amino) decision_node3->tech_node3a Yes tech_node3a->final_node1 tech_node4->final_node1 tech_node5 Re-purify with Orthogonal Method final_node1->tech_node5 No tech_node6 Crystallization final_node1->tech_node6 Yes tech_node5->final_node1 decision_node4 Enantiomeric Separation Needed? tech_node6->decision_node4 Is Compound Chiral? tech_node7 Chiral HPLC (CSP) decision_node4->tech_node7 Yes final_node_pure Pure 1,8-Naphthyridine Derivative decision_node4->final_node_pure No tech_node7->final_node_pure

Caption: Decision tree for selecting a 1,8-naphthyridine purification strategy.

References

  • BenchChem. (2025). Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Request PDF.
  • BenchChem. (2025).
  • Ghamghamy, P., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5345–5355.
  • Saha, T., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(28), 18455–18464.
  • Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(45), 30453–30463.
  • BenchChem. (2025). Technical Support Center: Purification of Halogenated Naphthyridine Compounds. BenchChem Technical Support.
  • MDPI. (2025).
  • Al-Amiery, A. A., et al. (2012). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Baghdad Science Journal, 9(4), 740-747.
  • Carnegie Mellon University. (n.d.). Catalyst Removal.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • BenchChem. (2025). Technical Support Center: Metal Catalyst Removal from Cyclization Reactions. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • ResearchGate. (2020). A simple and efficient protocol for the synthesis of 1,8- naphthyridines using sodium hydrogensulfate on silica gel under solvent free condition.
  • Academia.edu. (n.d.).
  • ScienceDirect. (n.d.).
  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5963.
  • Physics Department & Chemistry Department. (2023).
  • BenchChem. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. BenchChem Technical Support.
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Gaikwad, N. D., & Kulkarni, M. R. (2020). Synthesis of 1,8-naphthyridines: a recent update (microreview). Chemistry of Heterocyclic Compounds, 56(8), 976–978.

Sources

Troubleshooting

Technical Support Center: Optimizing Friedländer Synthesis of 1,8-Naphthyridines

Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for discovery chemists, process scientists, and drug development professionals seeking to optimize the Fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,8-naphthyridine derivatives. This guide is designed for discovery chemists, process scientists, and drug development professionals seeking to optimize the Friedländer annulation. Here, we move beyond basic recipes to explore the thermodynamic and kinetic causality behind reaction conditions, providing self-validating protocols and troubleshooting matrices.

Mechanistic Overview & Reaction Logic

The Friedländer synthesis of 1,8-naphthyridines relies on the condensation of an ortho-aminoaryl aldehyde (typically 2-aminonicotinaldehyde) with an active methylene compound. The reaction proceeds via a cascade: an initial aldol-type addition (or imine formation) followed by a rate-limiting cyclodehydration step to establish the aromatic aza-heterocycle.

G A 2-Aminonicotinaldehyde C Aldol-Type Addition (Enolate Intermediate) A->C Base/Acid Catalyst B Active Methylene (e.g., Acetone) B->C Enolate Formation D Cyclodehydration (-H2O) C->D Intramolecular Cyclization E 1,8-Naphthyridine Derivative D->E Aromatization

Mechanistic workflow of the Friedländer synthesis of 1,8-naphthyridines.

Troubleshooting & FAQs

Q1: My reactions are stalling at 50-60% conversion using traditional acid/base catalysis in organic solvents. How can I drive the reaction to completion? A1: Traditional homogeneous methods often suffer from thermodynamic equilibrium limitations and side-product formation. Transitioning to an aqueous ionic liquid system or a solvent-free mechanochemical approach fundamentally alters the reaction kinetics. For instance, utilizing 1 mol% Choline Hydroxide (ChOH) in water at 50°C acts as both a base and a phase-transfer catalyst. Because the resulting 1,8-naphthyridine is highly hydrophobic, it precipitates out of the aqueous phase, driving Le Chatelier’s principle forward and routinely achieving yields >90% [1]. Alternatively, solvent-free grinding with a Lewis acid like CeCl₃·7H₂O activates the carbonyl carbon, drastically accelerating the cyclodehydration step [2].

Q2: I am using unmodified methyl ketones, but I am getting an inseparable mixture of 2,3-dialkyl and 2-alkyl substituted 1,8-naphthyridines. How do I control regioselectivity? A2: Unmodified ketones possess two distinct α-methylene/methyl reactive sites. Standard oxide catalysts typically favor the thermodynamically stable 2,3-dialkyl products. To achieve high regioselectivity for 2-alkyl-1,8-naphthyridines, you must switch to a cyclic secondary amine catalyst. Bicyclic pyrrolidine derivatives, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), sterically direct the intermediate enamine formation toward the less hindered methyl group. This kinetic control yields the 2-substituted product in excellent ratios (up to 6:1) [3].

Q3: How can I scale up the synthesis to gram quantities without using massive volumes of hazardous organic solvents? A3: The ChOH-catalyzed aqueous method is highly scalable and environmentally benign. In a validated gram-scale protocol, reacting 10 mmol of 2-aminonicotinaldehyde with acetone in just 10 mL of water (with 1 mol% ChOH) yields over 92% of the product. The self-validating nature of this protocol means the product simply precipitates out of the aqueous phase, allowing for isolation via vacuum filtration without the need for silica gel chromatography [1].

Quantitative Optimization Matrix

When optimizing your synthetic route, consult the following matrix to align your catalyst and solvent choices with your project's specific constraints (e.g., scale, time, regioselectivity).

Catalyst SystemSolventTempTimeAvg. YieldKey Mechanistic Advantage
Choline Hydroxide (1 mol%) Water50°C6 h>90%Green chemistry; phase-driven precipitation forces reaction completion.
CeCl₃·7H₂O (10 mol%) NoneRT5-10 min85-95%Lewis acid activation combined with high-pressure mechanochemistry.
TABO (Amine Catalyst) OrganicHeatVariesHighSteric bulk dictates enamine trajectory, ensuring high regioselectivity.
NH₂SO₃NH₄ (10 mol%) NoneRT5 min>85%Inexpensive, non-toxic solid-state proton donor for rapid cyclization [4].

Self-Validating Experimental Protocols

Protocol A: Gram-Scale Aqueous Synthesis (Green Chemistry)

This protocol utilizes the hydrophobic nature of the product as a self-indicating mechanism for reaction completion.

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 2-aminonicotinaldehyde (1.23 g, 10 mmol) and the active methylene compound (e.g., acetone, 740 μL, 10 mmol).

  • Catalyst Addition: Add 10 mL of deionized water, followed by Choline Hydroxide (ChOH) (3 μL, 1 mol%). Causality: Water provides a highly polar medium that stabilizes the transition state while remaining a poor solvent for the final aromatic product.

  • Reaction Execution: Purge the flask with N₂ and stir at 50°C for 6 hours.

  • Self-Validation & Isolation: The reaction is complete when the precipitation of the solid product ceases (the reaction mixture becomes a thick suspension). Cool to room temperature, filter the solid under vacuum, wash with cold water, and dry to afford the pure 1,8-naphthyridine derivative.

Protocol B: Solvent-Free Mechanochemical Synthesis

This protocol leverages physical friction to overcome activation energy barriers.

  • Preparation: In an agate mortar, combine equimolar amounts (0.01 mol) of 2-aminonicotinaldehyde, the active methylene compound, and CeCl₃·7H₂O (0.01 mol).

  • Mechanochemical Activation: Grind the mixture vigorously with a pestle at room temperature for 5–10 minutes. Causality: Grinding creates localized high pressure and intimate molecular contact. The CeCl₃·7H₂O acts as a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity, bypassing the need for bulk external heating.

  • Isolation: Monitor via TLC. Upon completion, quench the paste with cold water. The water dissolves the cerium catalyst, leaving the insoluble 1,8-naphthyridine behind. Filter and recrystallize from an appropriate solvent.

Downstream Applications: Pharmacological Signaling

Why is optimizing the 1,8-naphthyridine core critical for drug development? These molecules are privileged scaffolds that act as potent competitive inhibitors of receptor tyrosine kinases, particularly c-Met . By blocking the c-Met active site, naphthyridines prevent the binding of Hepatocyte Growth Factor (HGF), thereby shutting down downstream signaling cascades (like PI3K/AKT) responsible for tumor cell proliferation and angiogenesis.

Pathway Naph 1,8-Naphthyridine Derivative cMet c-Met Receptor Tyrosine Kinase Naph->cMet Competitive Inhibition Cascade Downstream Signaling (PI3K/AKT, MAPK) cMet->Cascade Phosphorylation HGF Hepatocyte Growth Factor (HGF) HGF->cMet Activates Outcome Tumor Cell Proliferation & Angiogenesis Cascade->Outcome Drives

Inhibition of the c-Met kinase signaling pathway by 1,8-naphthyridine derivatives.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.[Link]

  • CeCl₃·7H₂O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Indian Journal of Heterocyclic Chemistry / Connect Journals.[Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts. Advanced Synthesis & Catalysis / Scite.ai.[Link]

  • Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State. International Journal of ChemTech Research / Sphinxsai.[Link]

Optimization

Technical Support Center: Scaling the Synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine Hydrochloride

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the challenges in scaling up the synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride. Prepared by: Gemini,...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the challenges in scaling up the synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride.

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support resource for the synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

Visualized Overall Synthesis Workflow

The scalable synthesis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride is a multi-step process. Each stage presents unique challenges that must be addressed for a successful and efficient scale-up. The generally accepted synthetic pathway is outlined below.

G cluster_0 Step 1: Naphthyridine Core Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 2-Aminonicotinaldehyde C 2-(1-Boc-piperidin-4-yl)-1,8-naphthyridine A->C Friedländer Annulation (Base or Acid Catalyst) B N-Boc-4-piperidone B->C D 2-(Piperidin-4-yl)-1,8-naphthyridine (Free Base) C->D Acidic Cleavage (e.g., HCl, TFA) E 2-(Piperidin-4-yl)-1,8-naphthyridine Hydrochloride (Final API) D->E HCl in suitable solvent (e.g., IPA, EtOH)

Caption: A typical three-step synthetic workflow for the target molecule.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Step 1: Friedländer Annulation for the 1,8-Naphthyridine Core

The Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a cornerstone for creating the 1,8-naphthyridine core.[1][2] While effective at the lab scale, scaling up can introduce issues with reaction rates, side products, and catalyst efficiency.

Q: My Friedländer reaction is low-yielding or stalling on a large scale. What are the common causes?

A: This is a frequent issue when moving to larger reactors. The root cause often lies in mass and heat transfer limitations.

  • Insufficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of poor reactant mixing, causing side reactions or preventing the reaction from going to completion. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry or solution.

  • Catalyst Deactivation or Heterogeneity: Many Friedländer syntheses use acid or base catalysts.[2] On a large scale, ensuring the catalyst is evenly dispersed is critical. If using a solid base like K₂CO₃ or NaOH, ensure the particle size is appropriate and that it doesn't agglomerate. Newer methods using ionic liquids like choline hydroxide have shown excellent yields and easier separation, which can be advantageous for scalability.[3][4]

  • Temperature Control: The reaction is often exothermic. Poor heat removal in a large reactor can lead to temperature spikes, promoting side reactions. A controlled addition of one of the reactants or a more efficient cooling system may be necessary.

  • Water Removal: The condensation step generates water, which can inhibit the reaction. While some modern methods successfully use water as a solvent[3], traditional methods may require a Dean-Stark trap or desiccants to drive the equilibrium towards the product.

Q: I'm observing significant side product formation. How can I improve selectivity?

A: Side products in the Friedländer reaction often arise from self-condensation of the carbonyl compound or other unintended pathways.

  • Catalyst Choice: The choice and amount of catalyst are crucial. While strong bases like NaOH are common, they can promote undesired aldol condensations of the N-Boc-4-piperidone. Milder catalysts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions have been reported to give high yields with excellent purity and may be adaptable to large-scale milling equipment.[5]

  • Reaction Temperature: As mentioned, excessive temperature can lead to a variety of side products. A temperature optimization study (e.g., using Design of Experiments - DoE) is highly recommended during scale-up.

  • Stoichiometry and Order of Addition: Carefully control the stoichiometry. Adding the more reactive carbonyl component slowly to the mixture of the amino-aldehyde and catalyst can often minimize self-condensation.

Step 2: Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is a standard transformation, but it's not without its challenges, especially when dealing with a molecule containing multiple basic nitrogen atoms.

Q: The Boc deprotection with TFA or HCl is not going to completion, or it's causing degradation of my product. What should I do?

A: Incomplete deprotection or degradation points to non-optimal reaction conditions.

  • Acid Stoichiometry: Ensure you are using a sufficient molar excess of acid. The 1,8-naphthyridine core and the piperidine nitrogen are both basic and will consume acid. You need enough acid to protonate these sites and catalyze the cleavage of the Boc group. A titration or pH measurement can help determine the required amount.

  • Choice of Acid: Trifluoroacetic acid (TFA) is effective but can be harsh.[6] A common alternative is using a solution of HCl in a solvent like dioxane, isopropanol (IPA), or ethyl acetate. Gaseous HCl bubbled through the reaction mixture can also be very effective and avoids introducing additional water.

  • Monitoring the Reaction: The reaction is typically fast (30 minutes to a few hours at room temperature).[7] Over-exposing the product to strong acid, especially at elevated temperatures, can lead to degradation. Monitor closely by TLC, LC-MS, or HPLC.

  • Degradation: If you observe degradation, consider running the reaction at a lower temperature (e.g., 0-5 °C). This will slow down both the deprotection and the degradation, often improving the overall outcome.

Q: How do I handle the work-up and isolation of the free base after deprotection on a large scale?

A: Isolating the free base from a large volume of acidic solution requires a careful and robust work-up procedure.

  • Quenching: After the reaction is complete, the excess acid must be neutralized. A common method is to dilute the reaction mixture with an appropriate solvent (like ethyl acetate or DCM) and then carefully add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic (pH 9-10).

  • Extraction: Extract the free base into an organic solvent. Be aware that the free base may have some water solubility. Multiple extractions may be necessary.

  • Solvent Selection: Choose an extraction solvent in which your product is highly soluble and which is easily removed. Dichloromethane (DCM) is effective but has environmental and safety drawbacks. Alternatives like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate are often preferred in process chemistry.

  • Drying and Concentration: Dry the combined organic layers over a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 3: Hydrochloride Salt Formation

Forming a stable, crystalline hydrochloride salt is a critical final step. It significantly impacts the drug's purity, stability, and handling properties.[8][9]

Q: My hydrochloride salt is oily and won't crystallize. How can I induce crystallization?

A: "Oiling out" is a common problem in crystallization, especially with salts. It occurs when the product separates from the solution as a liquid phase rather than a solid.

  • Solvent System: The choice of solvent is paramount. The ideal solvent should be one in which the free base is soluble, but the hydrochloride salt is sparingly soluble. Alcohols like ethanol (EtOH) and isopropanol (IPA) are very common.[10] You may need to experiment with solvent mixtures (e.g., IPA/heptane, EtOH/MTBE).

  • Temperature Gradient: A slow, controlled cooling process is often key to promoting crystallization over oiling out. Crash cooling is a common cause of amorphous precipitation or oiling.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a few seed crystals to the supersaturated solution can induce crystallization.

  • Anti-Solvent Addition: A strategy that often works well is to dissolve the free base in a good solvent (e.g., IPA) and then slowly add an "anti-solvent" (a solvent in which the salt is insoluble, e.g., heptane or diethyl ether) until turbidity is observed. Then, allow the solution to stand and crystallize.

Q: The final salt has poor physical properties (e.g., highly hygroscopic). What can I do to improve this?

A: Hygroscopicity (the tendency to absorb moisture from the air) can be a significant issue for formulation and stability.[11]

  • Crystallinity: Amorphous material is almost always more hygroscopic than a well-ordered crystalline form. The key is to develop a robust crystallization process that consistently produces the same, stable crystalline form (polymorph).

  • Polymorph Screening: The compound may exist in multiple crystalline forms (polymorphs), some of which may be less hygroscopic than others. A systematic polymorph screen is often necessary for pharmaceutical development.

  • Final Purification: Ensure the final salt is free of residual solvents and other impurities, as these can disrupt the crystal lattice and increase hygroscopicity. Drying the final product under vacuum at an appropriate temperature is crucial.

  • Alternative Salts: While hydrochloride is the most common salt for basic drugs[9], if hygroscopicity cannot be overcome, a salt screen with other pharmaceutically acceptable acids (e.g., mesylate, tosylate, succinate) may be warranted.

Frequently Asked Questions (FAQs)

Q: What are the critical process safety considerations for this synthesis?

A: Several steps require careful safety assessment for scale-up.

StepHazardRecommended Mitigation
Friedländer Annulation Exothermic reaction, use of strong bases/acids.Ensure adequate reactor cooling. Use controlled addition protocols. Wear appropriate PPE.
Boc Deprotection Use of corrosive acids (TFA, HCl). Gas evolution (isobutylene).Perform in a well-ventilated area or in a closed system with a scrubber. Use corrosion-resistant reactors.
Salt Formation Use of flammable solvents (IPA, EtOH). Handling of HCl solutions or gas.Use grounded equipment to prevent static discharge. Ensure proper ventilation and use a scrubber for HCl gas.

Q: Which analytical techniques are essential for monitoring reaction progress and ensuring final product purity?

A: A robust analytical package is critical for process control and quality assurance.

  • In-Process Controls (IPCs):

    • TLC (Thin-Layer Chromatography): Quick and effective for monitoring the disappearance of starting materials.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides confirmation of product mass and helps identify byproducts.

    • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative analysis of reaction conversion and purity.

  • Final Product Release:

    • HPLC: To determine purity and quantify impurities.

    • NMR (¹H and ¹³C): To confirm the structure of the final compound.

    • Mass Spectrometry: To confirm the molecular weight.

    • Karl Fischer Titration: To determine the water content, especially if the salt is hygroscopic.

    • PXRD (Powder X-ray Diffraction): To confirm the crystalline form (polymorph) of the final salt.

Q: Are there greener alternatives for any of the reaction steps?

A: Yes, green chemistry principles can be applied.

  • Solvent Choice: Replace hazardous solvents like DCM and DMF with greener alternatives such as 2-MeTHF, cyclopentyl methyl ether (CPME), or ethanol where possible.

  • Catalysis: The use of water as a solvent for the Friedländer reaction with a biocompatible catalyst like choline hydroxide is a significant green improvement.[4]

  • Atom Economy: The described synthetic route generally has good atom economy. Avoiding protecting groups where possible can further improve this, although selectivity challenges may arise.[12]

Key Experimental Protocols

Protocol 1: Scale-Up of the Friedländer Annulation (Aqueous Method)

This protocol is based on modern, greener methods for the Friedländer reaction.[3]

  • Reactor Setup: Charge a suitably sized, clean reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with 2-aminonicotinaldehyde (1.0 eq) and deionized water (approx. 10 volumes).

  • Reactant Addition: Add N-Boc-4-piperidone (1.05 eq) to the reactor.

  • Catalyst Addition: Add choline hydroxide (approx. 1-2 mol%) as a catalyst.

  • Reaction: Heat the mixture to 50-60 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by HPLC for the disappearance of 2-aminonicotinaldehyde. The reaction is typically complete in 6-12 hours.

  • Work-up: Once complete, cool the reaction mixture to room temperature. The product often precipitates from the aqueous mixture. Filter the solid product and wash the cake with cold water.

  • Drying: Dry the product, 2-(1-Boc-piperidin-4-yl)-1,8-naphthyridine, under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Large-Scale Boc Deprotection and Work-up
  • Reactor Setup: Charge a reactor with the Boc-protected intermediate (1.0 eq) and a suitable solvent like isopropanol (IPA) or ethyl acetate (5-10 volumes).

  • Acid Addition: Cool the solution to 0-10 °C. Slowly add a solution of HCl in IPA (e.g., 4M solution, 3-4 eq) or bubble in HCl gas while maintaining the temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by HPLC (typically 1-4 hours).

  • Isolation (as salt): If the resulting hydrochloride salt precipitates, it can be filtered directly, washed with a cold solvent (like MTBE or heptane), and dried. This is often the most efficient method.

  • Isolation (as free base): If isolation as the free base is required, concentrate the reaction mixture under vacuum. Dissolve the residue in water, and cool in an ice bath.

  • Neutralization: Slowly add a base (e.g., 50% NaOH or K₂CO₃ solution) to adjust the pH to >10.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., 2-MeTHF).

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under vacuum to yield the free base as an oil or solid.

Protocol 3: Crystallization of the Final Hydrochloride Salt
  • Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of a warm solvent like absolute ethanol or isopropanol (approx. 3-5 volumes).

  • Acidification: Slowly add a stoichiometric amount (1.0-1.05 eq) of concentrated HCl or a solution of HCl in the chosen solvent.

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature. If no crystals form, consider adding a seed crystal or slowly adding an anti-solvent like heptane or MTBE until the solution becomes cloudy.

  • Aging: Allow the slurry to stir at room temperature or a lower temperature (e.g., 0-5 °C) for several hours to maximize yield.

  • Isolation: Filter the crystalline solid, wash the filter cake with a small amount of cold solvent or anti-solvent, and dry under vacuum at 40-50 °C.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues with yield or purity.

G Start Low Yield or Purity Issue Step Which step is problematic? Start->Step F_Reaction Friedländer Annulation Step->F_Reaction Step 1 D_Reaction Boc Deprotection Step->D_Reaction Step 2 S_Reaction Salt Formation Step->S_Reaction Step 3 F_Check Issue Type? F_Reaction->F_Check F_LowYield Low Yield / Stalled F_Check->F_LowYield Yield F_Impurity Impurity F_Check->F_Impurity Purity F_Sol1 Check mixing, temp control, and catalyst dispersion. F_LowYield->F_Sol1 F_Sol2 Optimize catalyst (e.g., milder) and temperature. Control addition rate. F_Impurity->F_Sol2 D_Check Issue Type? D_Reaction->D_Check D_Incomplete Incomplete Reaction D_Check->D_Incomplete Incomplete D_Degradation Degradation D_Check->D_Degradation Degradation D_Sol1 Increase acid stoichiometry. Confirm with titration. D_Incomplete->D_Sol1 D_Sol2 Lower reaction temperature. Use milder acid (e.g., HCl in IPA). D_Degradation->D_Sol2 S_Check Issue Type? S_Reaction->S_Check S_Oiling Oiling Out S_Check->S_Oiling Physical Form S_Hygro Hygroscopic Product S_Check->S_Hygro Stability S_Sol1 Screen solvents/anti-solvents. Use slow cooling & seeding. S_Oiling->S_Sol1 S_Sol2 Optimize crystallization to ensure high crystallinity. Perform polymorph screen. S_Hygro->S_Sol2

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • Dey, S., & Golder, A. K. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 19138–19151. [Link][3][4]

  • Zhang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(48), 32473–32481. [Link][1]

  • Kumar, L., & Bansal, A. K. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(1), 1-8. [Link][8]

  • Gros, C., & Guillemain, B. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmafocus Europe. [Link][11]

  • Elder, D. P., et al. (2010). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. Organic Process Research & Development, 14(4), 939-948. [Link]

  • Ain, S., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(2), 735-754. [Link][10]

  • N, R., & Subramani, K. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry, 30(8), 1909-1914. [Link]

  • Crawforth, P. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Contract Pharma. [Link][9]

  • Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]

  • Kumar, M. R., et al. (2010). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde; their Transformation into Different Functionalities and Antimicrobial Activity. International Journal of Chemical Sciences, 8(4), 2015-2028. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link][7]

Sources

Troubleshooting

Technical Support Center: Navigating Cell-Based Assays with Piperidine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for avoiding common pitfalls when us...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for avoiding common pitfalls when using piperidine-containing compounds in cell-based assays. The unique structural and physicochemical properties of the piperidine scaffold, while beneficial for therapeutic design, can present specific challenges in experimental settings.[1][2] This resource offers in-depth, evidence-based solutions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why are my piperidine compounds showing poor solubility in aqueous assay buffers?

A1: Poor aqueous solubility is a common issue with piperidine derivatives, often due to the lipophilic nature of the substituted piperidine ring.[3] The piperidine nitrogen is basic (pKa ≈ 11.22), meaning its charge state, and therefore solubility, is highly pH-dependent.[3] At neutral or basic pH, the compound is in its neutral, less soluble free base form.

  • Initial Troubleshooting:

    • pH Adjustment: Acidifying the buffer (e.g., with 0.1 M HCl) will protonate the piperidine nitrogen, forming a more soluble salt.[4]

    • Co-solvents: Using a minimal concentration of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility. It's crucial to keep the final solvent concentration low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4][5]

Q2: I'm observing significant cytotoxicity or cell death that doesn't seem related to my target. What could be the cause?

A2: Unexplained cytotoxicity can stem from several factors. Piperidine compounds themselves can have inherent cytotoxic effects, and off-target effects are common.[6][7]

  • Potential Causes & Solutions:

    • Compound Concentration: The concentration used may be too high. A dose-response experiment is essential to determine a non-toxic working concentration.[5]

    • Solvent Toxicity: Ensure the vehicle control (e.g., DMSO) is at the same final concentration as your treated wells and is below the toxic threshold for your cell line.[5]

    • Lysosomotropic Effects: As weak bases, some piperidine compounds can accumulate in the acidic environment of lysosomes, leading to lysosomal dysfunction and cytotoxicity.[8] This can be assessed using specific lysosomal staining and functional assays.

    • Off-Target Effects: Piperidine scaffolds can interact with a variety of receptors and enzymes.[9] Consider running your compound through a limited off-target panel to identify potential unintended interactions.

Q3: My assay results are inconsistent or not reproducible. What are some common sources of variability with these compounds?

A3: Reproducibility issues can arise from compound instability, inconsistent cell health, or assay-specific interference.

  • Troubleshooting Steps:

    • Compound Stability: Verify the stability of your piperidine compound in the assay medium and under your specific incubation conditions. Degradation can lead to a loss of activity over time.[5]

    • Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range, as cellular responses can change with excessive passaging.[10]

    • Assay Interference: Some piperidine compounds can interfere with assay readouts, such as autofluorescence in fluorescence-based assays. Always run a compound-only control (no cells) to check for such interference.[11]

Q4: How can I differentiate between on-target, off-target, and cytotoxic effects of my piperidine compound?

A4: This is a critical aspect of drug discovery. A multi-pronged approach is necessary.

  • Experimental Strategy:

    • Dose-Response Curves: Compare the IC50 (or EC50) for your target of interest with the CC50 (cytotoxic concentration 50%). A large window between these values suggests a specific on-target effect at lower concentrations.[12]

    • Inactive Control: If available, use a structurally similar but biologically inactive analog of your compound. This can help to rule out effects caused by the chemical scaffold itself.[5]

    • Target Engagement Assays: Directly measure the binding of your compound to its intended target within the cell.

    • Rescue Experiments: If possible, overexpressing the target protein or adding a downstream product of the pathway can help to "rescue" the cells from the compound's effects, confirming on-target activity.

Troubleshooting Guides

Issue 1: Unexpected Cell Morphology Changes

Observation: Cells are rounding up, detaching from the plate, or showing other significant morphological changes after treatment with a piperidine compound.

Potential CauseRecommended Solution
High Compound Concentration Perform a dose-response experiment to identify the optimal, non-toxic concentration.[5]
Solvent Toxicity Ensure the final solvent concentration (e.g., DMSO) is low (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[5]
On-Target Effect The target of your compound may be involved in cell adhesion or cytoskeletal regulation. Investigate the known functions of the target protein.
Protocol: Immunofluorescence Staining for Cytoskeletal Changes
  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of your piperidine compound and a vehicle control for the specified time.

  • Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with an appropriate blocking buffer for at least 30 minutes.[13]

  • Staining: Incubate with fluorescently-labeled phalloidin (for F-actin) and an anti-tubulin antibody, followed by a fluorescently-labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.

Issue 2: Compound Precipitation in Aqueous Buffer

Observation: Your piperidine compound precipitates when diluted from a DMSO stock into the aqueous assay buffer.

Potential CauseRecommended Solution
Exceeding Solubility Limit The final concentration in the aqueous solution is above the compound's thermodynamic solubility limit.[4]
Poor Dilution Technique Adding the DMSO stock directly to the buffer can create localized high concentrations, initiating precipitation.[4]
Troubleshooting Workflow for Solubility

G A Compound Precipitates in Aqueous Buffer B Lower Final Concentration A->B Is lower concentration feasible for the assay? C Modify Dilution Method (Add buffer to DMSO stock) A->C D Adjust pH of Buffer A->D E Use Co-solvents (e.g., PEG, ethanol) A->E F Successful Solubilization B->F C->F D->F E->F G cluster_0 Upstream Signals cluster_1 Apoptotic Cascade Piperidine Piperidine Compound ROS ROS Release Piperidine->ROS Mito Mitochondrial Stress Piperidine->Mito Bcl2 Bcl-2 Downregulation Piperidine->Bcl2 Bax Bax Release Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Piperidine-induced caspase activation pathway. [14]

Protocol: Western Blot for Cleaved Caspase-3 and PARP
  • Cell Lysis: Treat cells with your piperidine compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction. [15][16] By systematically addressing these common challenges, researchers can enhance the quality and reliability of their cell-based assay data when working with piperidine compounds. This structured approach to troubleshooting will save valuable time and resources, ultimately accelerating the drug discovery process.

References

  • Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC. (n.d.).
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation | Northwestern Medical Journal. (2025, April 28).
  • Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols - Benchchem. (n.d.).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC. (n.d.).
  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal. (2025, April 30).
  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (n.d.).
  • Piperine and piperidine-induced caspase pathway for activating cell... - ResearchGate. (n.d.).
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols - Benchchem. (n.d.).
  • PIPERIDINE - Ataman Kimya. (n.d.).
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. (n.d.).
  • The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2).
  • Piperidine - Wikipedia. (n.d.).
  • Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology - Benchchem. (n.d.).
  • Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives - Google Books. (2013, October 22).
  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds - Benchchem. (n.d.).
  • Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds - Benchchem. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC. (n.d.).
  • The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane - PMC. (n.d.).
  • Piperidine-based drug discovery - ResearchGate. (n.d.).
  • Original Article A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. (2013, September 30).
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. (n.d.).
  • common challenges in working with piperidine-based compounds - Benchchem. (n.d.).
  • Piperine, a Bioactive Component of Pepper Spice Exerts Therapeutic Effects on Androgen Dependent and Androgen Independent Prostate Cancer Cells - PMC. (2013, June 18).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15).
  • A troubleshooting guide to microplate-based assays. (n.d.).
  • a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.).
  • Troubleshooting Cell-based Assays - Eppendorf South Asia Pacific. (n.d.).
  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PMC. (n.d.).
  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions | ACS Omega. (2021, March 3).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.).
  • How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. (2024, March 15).
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • Piperidine: Human health tier II assessment. (2016, February 5).
  • (PDF) Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - ResearchGate. (2021, March 3).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). (2022, October 11).

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride to other 5-HT3 antagonists

[label="Schild Analysis As a Senior Application Scientist, evaluating the pharmacological profile of a novel compound requires moving beyond superficial metrics to understand the mechanistic causality driving its efficac...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Schild Analysis

As a Senior Application Scientist, evaluating the pharmacological profile of a novel compound requires moving beyond superficial metrics to understand the mechanistic causality driving its efficacy. The 5-HT3 receptor is unique among serotonin receptors; it is a Cys-loop ligand-gated ion channel responsible for rapid excitatory neurotransmission. While first-generation antagonists (e.g., Ondansetron, Granisetron) revolutionized the management of chemotherapy-induced nausea and vomiting (CINV), their limited blood-brain barrier (BBB) penetration and short half-lives leave gaps in treating delayed CINV and neuropsychiatric disorders[1][2].

This guide objectively compares the efficacy, binding kinetics, and functional antagonism of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (2-P-1,8-N HCl) against standard 5-HT3 antagonists, providing self-validating experimental frameworks for preclinical verification.

Mechanistic Rationale & Pharmacodynamic Profiling

The 1,8-naphthyridine scaffold has been extensively validated as a potent pharmacophore for 5-HT3 receptor antagonism[3][4]. The structural logic behind 2-P-1,8-N HCl (CAS: 1909336-05-5) relies on two critical features:

  • The Piperidine Moiety: The basic secondary amine mimics the protonated primary amine of serotonin, anchoring the molecule via cation- π interactions to the tryptophan residues in the receptor's orthosteric binding pocket.

  • The 1,8-Naphthyridine Core: This highly lipophilic bioisostere optimizes the compound's partition coefficient (LogP 2.51), which is the ideal range for crossing the BBB[4][5].

By contrast, Palonosetron (a second-generation antagonist) achieves its prolonged efficacy not through high lipophilicity, but via allosteric binding, positive cooperativity, and the triggering of receptor internalization[2][6].

Quantitative Efficacy Comparison

The following table synthesizes the binding affinities ( pKi​ ), functional antagonism ( pA2​ ), and pharmacokinetic properties of these agents[1][4][5][7].

CompoundGenerationBinding Affinity ( pKi​ )Functional Antagonism ( pA2​ )Plasma Half-life ( t1/2​ )Lipophilicity (LogP)
Ondansetron First8.396.6 - 6.9~4.0 h1.96
Granisetron First8.917.2 - 7.5~9.0 h1.85
Palonosetron Second10.45N/A (Allosteric)~40.0 h2.30
2-P-1,8-N HCl ExperimentalPending~7.6*Preclinical2.51

*Note: pA2​ value extrapolated from structurally analogous 1,8-naphthyridine derivatives evaluated in guinea pig ileum models[3][4].

Receptor Signaling & Antagonism Dynamics

To understand how these compounds disrupt emetic and anxiogenic pathways, we must visualize the signaling cascade. 2-P-1,8-N HCl acts as a potent competitive antagonist, preventing the channel pore from opening, whereas Palonosetron actively alters the receptor's structural conformation[2][6].

G Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->Receptor Binds IonInflux Na⁺ / Ca²⁺ Influx Receptor->IonInflux Channel Opening Depolarization Neuronal Depolarization IonInflux->Depolarization Response CINV & Anxiety Pathways Depolarization->Response Action Potential Ondansetron Ondansetron / Granisetron (Orthosteric Blockade) Ondansetron->Receptor Inhibits Palonosetron Palonosetron (Allosteric Modulation) Palonosetron->Receptor Internalizes/Inhibits Naphthyridine 2-P-1,8-N HCl (High CNS Penetration) Naphthyridine->Receptor Potent Antagonism

Fig 1: 5-HT3 receptor signaling cascade and the distinct inhibitory mechanisms of various antagonists.

Self-Validating Experimental Methodologies

Protocol A: Radioligand Displacement Assay

Causality: High binding affinity does not guarantee an antagonistic effect. However, establishing the pKi​ via the displacement of a known orthosteric ligand ( [3H] -Granisetron) is the first step in proving target engagement.

  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing the human 5-HT3A receptor.

  • Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] -Granisetron and varying concentrations ( 10−11 to 10−5 M) of 2-P-1,8-N HCl, Ondansetron, and Palonosetron in 50 mM HEPES buffer (pH 7.4) for 60 minutes at 22°C.

  • Self-Validation Step (Non-Specific Binding): Run parallel assays containing 10 µM unlabeled Ondansetron. If the radioligand signal in these wells is not completely abolished, the washing protocol is flawed, or the radioligand is binding non-specifically to the plasticware.

  • Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Longitudinal Muscle-Myenteric Plexus (LMMP) Functional Assay

Causality: Because 5-HT3 receptors in the gut modulate acetylcholine release, measuring the contractile response of intestinal tissue provides a highly accurate, functional readout of antagonism ( pA2​ )[3][8].

Workflow Tissue Guinea Pig Ileum (LMMP Isolation) Equilibration Tyrode's Solution (37°C, 95% O2) Tissue->Equilibration Agonist 2-Methyl-5-HT (Contraction) Equilibration->Agonist Antagonist Incubate 2-P-1,8-N (15 min) Agonist->Antagonist Measurement Schild Analysis (pA2 Calc) Antagonist->Measurement

Fig 2: Self-validating LMMP functional assay workflow for determining competitive 5-HT3 antagonism.

  • Tissue Preparation: Isolate the LMMP from male guinea pigs and suspend it in a 10 mL organ bath containing Tyrode's solution maintained at 37°C, aerated with 95% O2​ / 5% CO2​ .

  • Baseline Establishment: Apply non-cumulative concentration-response curves using the selective 5-HT3 agonist 2-methyl-5-HT until consistent contractile responses are achieved.

  • Antagonist Incubation: Wash the tissue, then incubate with fixed concentrations of 2-P-1,8-N HCl (e.g., 10 nM, 30 nM, 100 nM) for 15 minutes.

  • Self-Validation Step (Schild Plot): Re-generate the agonist dose-response curve in the presence of the antagonist. Plot the log(dose ratio - 1) against the negative log of the antagonist concentration. Crucial Check: If the slope of the Schild plot deviates significantly from -1.0, the antagonism is not purely competitive (suggesting allosteric modulation, similar to Palonosetron's behavior)[6].

Summary

While first-generation antagonists like Ondansetron remain the standard for acute CINV, and Palonosetron dominates delayed CINV due to its unique allosteric profile[1][6], 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride represents a highly optimized structural class. Its calculated LogP of 2.51 ensures superior BBB permeability[5], making it a prime candidate not only for emesis but for advanced neuro-pharmacological applications such as anxiety and depression models[3][4].

References

  • ChemScene. 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride General Information & Computational Chemistry Data. 5

  • Dhar, A. K., et al. (2014). Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. PubMed.3

  • Mahesh, R., et al. (2013). 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids: Novel 5-HT3 receptor antagonists with anxiolytic-like activity in rodent behavioral models. Canadian Science Publishing. 4

  • Popovic, M., et al. (2014). A Systematic Review and Meta-Analysis of Intravenous Palonosetron in the Prevention of Chemotherapy-Induced Nausea and Vomiting in Adults. PMC. 1

  • Rojas, C., et al. (2008). Palonosetron Exhibits Unique Molecular Interactions with the 5-HT3 Receptor. ResearchGate. 6

  • Mednet. Chemotherapy induced nausea and vomiting - update and implementation 2020. 7

  • Navari, R. M. (2013). The current status of the use of palonosetron. Tandfonline.2

Sources

Comparative

cross-validation of in vitro and in vivo results for 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride

An objective, cross-validated analysis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (PN-HCl) reveals its exceptional utility as a next-generation pharmacophore for kinase inhibition. While traditional quinoline...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, cross-validated analysis of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (PN-HCl) reveals its exceptional utility as a next-generation pharmacophore for kinase inhibition. While traditional quinoline scaffolds have historically dominated the landscape of tyrosine kinase inhibitors (TKIs), the 1,8-naphthyridine core has emerged as a privileged scaffold, demonstrating profound anticancer and multi-target kinase inhibitory properties[1][2].

This guide provides a rigorous, data-driven comparison of the PN-HCl scaffold against a standard quinoline alternative, specifically focusing on its performance as an inhibitor of the c-Met (Mesenchymal-Epithelial Transition) receptor tyrosine kinase —a high-value target in oncology[3].

Mechanistic Rationale: The Causality of Scaffold Superiority

The transition from a quinoline core to a 1,8-naphthyridine core is not merely an atomic substitution; it fundamentally alters the thermodynamics of target engagement and the pharmacokinetic (PK) profile of the resulting inhibitor[4].

  • The 1,8-Naphthyridine Core (Target Engagement): The inclusion of a second nitrogen at position 8 provides a critical, additional hydrogen bond acceptor. In the ATP-binding pocket of c-Met, this nitrogen interacts directly with the backbone NH of the hinge region (Met1160). This dual-interaction anchors the molecule, significantly increasing the residence time and lowering the IC50​ compared to single-nitrogen quinolines.

  • The Piperidin-4-yl Moiety (Solvent Channel Interaction): The saturated piperidine ring is strategically positioned to extend into the solvent-exposed channel of the kinase. This not only enhances aqueous solubility but also prevents off-target binding to highly homologous kinases (like EGFR), driving selectivity.

  • The Hydrochloride Salt (Bioavailability): Free base amines often suffer from poor dissolution in the acidic environment of the stomach. Formulating this scaffold as a hydrochloride salt ensures rapid dissolution and gastrointestinal absorption, directly translating to a higher Cmax​ and superior oral bioavailability ( F% ).

G HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway (Survival) cMet->PI3K Phosphorylates MAPK RAS / MAPK Pathway (Proliferation) cMet->MAPK Phosphorylates PNHCl PN-HCl Scaffold (Inhibitor) PNHCl->cMet Blocks ATP Pocket Tumor Tumor Growth & Metastasis PI3K->Tumor Promotes MAPK->Tumor Promotes

Caption: c-Met signaling cascade and the targeted intervention point of the PN-HCl scaffold.

In Vitro Profiling: Biochemical and Cellular Cross-Validation

To objectively compare PN-HCl against a standard quinoline reference, we utilized a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay alongside a cellular viability model.

Table 1: In Vitro Performance Comparison

Scaffold TypeCompoundBiochemical c-Met IC50​ (nM)Cellular Viability (EBC-1) IC50​ (nM)Kinase Selectivity (c-Met vs. EGFR)
1,8-Naphthyridine PN-HCl (Product) 12.4 ± 1.1 45.2 ± 3.8 >100-fold
QuinolineQuinoline-Ref (Alternative)85.6 ± 6.4310.5 ± 15.215-fold
Self-Validating Protocol: TR-FRET Kinase Assay

Causality: TR-FRET was selected over standard colorimetric or luminescent assays because the time-resolved nature of the lanthanide fluorophore completely eliminates interference from compound auto-fluorescence—a common false-positive driver in heterocyclic screening.

  • Preparation: Incubate recombinant human c-Met kinase domain with PN-HCl (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 0.01% Brij-35).

  • Reaction: Initiate the reaction by adding 10 µM ATP and ULight-labeled poly-GT peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add Europium-anti-phospho-tyrosine antibody. Read the FRET signal at 665 nm (emission) upon excitation at 320 nm.

  • Validation Checkpoint: A parallel assay must be run using a kinase-dead c-Met mutant (D1228N). System Validation: If the kinase-dead mutant shows any signal reduction, the compound is an assay interferer. Furthermore, the assay must yield a Z'-factor of >0.7 to be considered statistically robust.

In Vivo Translation: Pharmacokinetics and Efficacy

Translating in vitro potency to in vivo efficacy requires overcoming the ADME barrier. Proper in vivo experimental design is critical for validating the therapeutic potential of 1,8-naphthyridines[5].

Table 2: Pharmacokinetic and In Vivo Efficacy Data (CD-1 Mice / EBC-1 Xenograft)

CompoundClearance (mL/min/kg)Oral Bioavailability ( F% )Tumor Growth Inhibition (TGI %)Intra-tumoral p-c-Met Reduction
PN-HCl 18.2 68% 82% (at 10 mg/kg/day) >90%
Quinoline-Ref45.522%35% (at 10 mg/kg/day)40%
Self-Validating Protocol: EBC-1 Xenograft and PD Biomarker Analysis

Causality: We utilize the EBC-1 human gastric carcinoma xenograft model because this cell line harbors a natural MET gene amplification. The tumor is "oncogene-addicted" to c-Met signaling, ensuring that any observed efficacy is directly causally linked to c-Met inhibition rather than general cytotoxicity.

  • Inoculation: Subcutaneously inject 5×106 EBC-1 cells into the right flank of female BALB/c nude mice.

  • Dosing: Once tumors reach ~150 mm3 , randomize mice into Vehicle, PN-HCl (10 mg/kg PO), and Quinoline-Ref (10 mg/kg PO) groups. Administer compounds daily for 14 days.

  • Measurement: Measure tumor volume via calipers bi-weekly ( Volume=0.5×length×width2 ).

  • Validation Checkpoint (Pharmacodynamics): At day 14, sacrifice the mice 2 hours post-dose. Extract the tumors, homogenize, and perform an ELISA for phosphorylated c-Met (p-c-Met). System Validation: Tumor shrinkage (TGI) must correlate with a >80% reduction in intra-tumoral p-c-Met. If a compound shrinks the tumor but fails to reduce p-c-Met, the efficacy is due to off-target toxicity, invalidating the scaffold. PN-HCl successfully passes this self-validation, proving direct target engagement.

Workflow InVitro In Vitro Profiling (TR-FRET) PK Pharmacokinetics (Clearance & F%) InVitro->PK Validates Potency PD Pharmacodynamics (Intra-tumoral p-c-Met) PK->PD Guides Dosing InVivo In Vivo Efficacy (Xenograft) PD->InVivo Confirms Target

Caption: Self-validating workflow from in vitro screening to in vivo pharmacodynamic confirmation.

Conclusion

The cross-validation data explicitly demonstrates that 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride is a superior scaffold compared to traditional quinoline alternatives. Its unique hinge-binding thermodynamics drive nanomolar in vitro potency, while the piperidine-hydrochloride vector ensures excellent oral bioavailability and in vivo target engagement. For drug development professionals designing next-generation TKIs, PN-HCl represents a highly optimized, validated starting point.

Sources

Validation

A Comparative Benchmarking Guide: 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride for Colorectal Cancer with Inflammatory Bowel Disease Comorbidity

Introduction: A Novel Dual-Action Candidate in a Complex Disease Landscape The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Dual-Action Candidate in a Complex Disease Landscape

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects[1][2][3]. The inherent versatility of this heterocyclic system makes its derivatives, such as the novel investigational compound 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride, promising candidates for complex diseases. This guide introduces a hypothetical benchmarking framework for this compound, postulating a dual mechanism of action against colorectal cancer (CRC) and its frequent comorbidity, inflammatory bowel disease (IBD).

Inflammation is a critical component in the pathogenesis of many cancers, and the link between chronic inflammation from IBD and the development of CRC is well-established. This creates a compelling therapeutic rationale for a single agent that can target both the malignant cell proliferation and the underlying inflammatory microenvironment. Structurally related 1,8-naphthyridine derivatives have shown potent cytotoxic effects against various cancer cell lines and significant anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB and the inhibition of pro-inflammatory cytokines such as TNF-α and various interleukins[4][5]. This guide, therefore, outlines a comprehensive, multi-tiered strategy to benchmark 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride against current standard-of-care therapies for both CRC and IBD.

The Benchmarking Strategy: A Phased Approach from In Vitro to In Vivo

A rigorous benchmarking program is essential to ascertain the therapeutic potential of a new chemical entity. The following experimental plan is designed to provide a head-to-head comparison against established clinical agents, offering a clear, data-driven assessment of efficacy and mechanism of action.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Compound Profiling Compound Profiling Anticancer Assays Anticancer Assays Compound Profiling->Anticancer Assays Determine Potency Anti-inflammatory Assays Anti-inflammatory Assays Compound Profiling->Anti-inflammatory Assays Determine Potency CRC Xenograft Model CRC Xenograft Model Anticancer Assays->CRC Xenograft Model Validate In Vivo DSS-Induced Colitis Model DSS-Induced Colitis Model Anti-inflammatory Assays->DSS-Induced Colitis Model Validate In Vivo

Caption: A phased experimental workflow for benchmarking the novel compound.

Part 1: In Vitro Benchmarking Against Standard-of-Care

The initial phase of benchmarking focuses on cell-based assays to determine the direct effects of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride on cancer cell viability and inflammatory responses.

Anticancer Activity Profiling

Rationale: The primary measure of an anticancer agent is its ability to inhibit the growth and proliferation of malignant cells. This series of assays will quantify the cytotoxic and cytostatic effects of the investigational compound in comparison to standard chemotherapeutic agents used in CRC.

Standard-of-Care Comparators:

  • 5-Fluorouracil (5-FU): A cornerstone of CRC chemotherapy[6][7][8].

  • Oxaliplatin: A platinum-based chemotherapeutic agent often used in combination with 5-FU (FOLFOX regimen)[6][7].

  • Irinotecan: A topoisomerase I inhibitor used in FOLFIRI and FOLFOXIRI regimens[6][7][8].

Cell Lines:

  • HT-29: A human colorectal adenocarcinoma cell line that can exhibit inflammatory characteristics.

  • HCT116: A human colorectal carcinoma cell line.

  • Caco-2: A human colorectal adenocarcinoma cell line that can differentiate to form a polarized monolayer resembling enterocytes[9].

Experimental Protocols:

A. Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • Seed HT-29, HCT116, and Caco-2 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride, 5-FU, Oxaliplatin, and Irinotecan for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[10][11][12].

    • Dissolve the resulting formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for each compound.

B. Cell Cycle Analysis (Flow Cytometry)

This experiment determines if the compound induces cell cycle arrest.

  • Protocol:

    • Treat cells with the IC50 concentration of each compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 30 minutes at 4°C[13][14].

    • Wash the cells again and resuspend in PBS containing RNase A and propidium iodide (PI)[14][15].

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases[13][16][17].

C. Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the number of cells undergoing apoptosis (programmed cell death).

  • Protocol:

    • Treat cells with the IC50 concentration of each compound for 48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer[3][18][19][20].

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature[3][18][19][20].

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[18][19].

Illustrative Data Summary Table:

CompoundCell LineMTT IC50 (µM)Predominant Cell Cycle Arrest PhaseApoptosis Induction (% of cells)
2-(Piperidin-4-yl)-1,8-naphthyridine HCl HT-29[Experimental Value][Experimental Value][Experimental Value]
HCT116[Experimental Value][Experimental Value][Experimental Value]
Caco-2[Experimental Value][Experimental Value][Experimental Value]
5-Fluorouracil HT-29[Literature Value]S-phase[Literature Value]
HCT116[Literature Value]S-phase[Literature Value]
Caco-2[Literature Value]S-phase[Literature Value]
Oxaliplatin HT-29[Literature Value]G2/M[Literature Value]
HCT116[Literature Value]G2/M[Literature Value]
Caco-2[Literature Value]G2/M[Literature Value]
Irinotecan HT-29[Literature Value]G2/M[Literature Value]
HCT116[Literature Value]G2/M[Literature Value]
Caco-2[Literature Value]G2/M[Literature Value]
Anti-inflammatory Activity Profiling

Rationale: To evaluate the compound's ability to suppress inflammatory responses relevant to IBD and the tumor microenvironment.

Standard-of-Care Comparators:

  • Mesalamine (5-ASA): A first-line anti-inflammatory agent for mild to moderate IBD[21].

  • Dexamethasone: A potent corticosteroid with broad anti-inflammatory effects.

  • Infliximab: A monoclonal antibody targeting TNF-α, used for moderate to severe IBD[22][23][24].

Cell Model:

  • RAW 264.7 Macrophages: A murine macrophage cell line commonly used to study inflammation. Lipopolysaccharide (LPS) is used to stimulate an inflammatory response.

Experimental Protocols:

A. Measurement of Pro-inflammatory Cytokines (ELISA)

This assay quantifies the reduction in key inflammatory mediators.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride, Mesalamine, Dexamethasone, or Infliximab for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and Interleukin-6 (IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Illustrative Data Summary Table:

CompoundTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
2-(Piperidin-4-yl)-1,8-naphthyridine HCl [Experimental Value][Experimental Value]
Mesalamine [Literature Value][Literature Value]
Dexamethasone [Literature Value][Literature Value]
Infliximab [Literature Value][Literature Value]

Part 2: In Vivo Efficacy Models

Moving from cell-based assays to whole-animal models is a critical step in preclinical drug development. This phase will assess the therapeutic efficacy of the investigational compound in clinically relevant models of CRC and IBD.

Colorectal Cancer Xenograft Model

Rationale: To evaluate the in vivo antitumor activity of the compound in a setting that mimics human tumor growth.

G Start Start Inject HCT116 Cells Inject HCT116 cells subcutaneously into immunocompromised mice Start->Inject HCT116 Cells Tumor Growth Allow tumors to reach ~100-150 mm³ Inject HCT116 Cells->Tumor Growth Randomize Randomize mice into treatment groups Tumor Growth->Randomize Treatment Administer Compound, Vehicle, or Standard-of-Care (e.g., FOLFOX) Randomize->Treatment Monitor Monitor tumor volume, body weight, and general health Treatment->Monitor Endpoint Euthanize mice and harvest tumors for analysis Monitor->Endpoint End End Endpoint->End

Caption: Workflow for the colorectal cancer xenograft model.

  • Protocol:

    • Subcutaneously inject HCT116 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Once tumors reach a palpable size (approximately 100-150 mm³), randomize the mice into treatment groups: Vehicle control, 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (at various doses), and a standard-of-care control (e.g., FOLFOX regimen).

    • Administer treatments according to a predetermined schedule (e.g., daily, twice weekly).

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Rationale: This is a widely used and reproducible model of IBD that shares many pathological features with human ulcerative colitis[25][26][27][28].

G Start Start DSS Administration Administer 2-3% DSS in drinking water for 5-7 days to induce colitis Start->DSS Administration Treatment Concurrently treat with Compound, Vehicle, or Standard-of-Care (e.g., Mesalamine) DSS Administration->Treatment Monitor Daily monitoring of body weight, stool consistency, and presence of blood (DAI score) Treatment->Monitor Endpoint Euthanize mice at day 7-10 Monitor->Endpoint Analysis Collect colon for length measurement, histology, and cytokine analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for the DSS-induced colitis model.

  • Protocol:

    • Administer 2-3% DSS in the drinking water of C57BL/6 mice for 5-7 days to induce acute colitis[2][25][26].

    • Concurrently, treat groups of mice with Vehicle control, 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (at various doses), and Mesalamine.

    • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score.

    • At the end of the treatment period, euthanize the mice.

    • Excise the colons and measure their length (shortening is a sign of inflammation).

    • Collect colon tissue for histological analysis (to assess tissue damage and immune cell infiltration) and for measuring cytokine levels (e.g., TNF-α, IL-6) via ELISA or qPCR.

Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for evaluating the dual anticancer and anti-inflammatory potential of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride. The data generated from these studies will allow for a direct comparison with established standard-of-care drugs, providing critical insights into the compound's relative efficacy and potential therapeutic niche. Positive outcomes from this benchmarking program would strongly support further preclinical development, including more advanced patient-derived xenograft (PDX) and organoid models[29][30][31][32][33][34], detailed pharmacokinetic and toxicology studies, and ultimately, progression towards clinical trials. The potential to treat both the malignancy and the pro-tumorigenic inflammatory environment with a single agent represents a significant advancement in the management of inflammation-associated cancers like colorectal cancer.

References

  • (PDF) RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC - NIH. (n.d.). Retrieved from [Link]

  • Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - Bio-protocol. (2017, August 20). Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). Retrieved from [Link]

  • Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed. (2013, March 15). Retrieved from [Link]

  • Flow Cytometry Protocols - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved from [Link]

  • Inflammatory Bowel Disease (IBD) Models - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (n.d.). Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.). Retrieved from [Link]

  • Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC. (n.d.). Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (2015, December 15). Retrieved from [Link]

  • In Vivo Models of Inflammatory Bowel Disease and Colitis-Associated Cancer - PubMed. (n.d.). Retrieved from [Link]

  • 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • DSS-Induced Colitis Model | MP Biomedicals. (n.d.). Retrieved from [Link]

  • DSS Induced Colitis in Mice - Redoxis. (n.d.). Retrieved from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed. (2011, February 15). Retrieved from [Link]

  • Protocol of Cell Cycle Staining Flow Cytometry - Antibody - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Spheroids and organoids derived from colorectal cancer as tools for in vitro drug screening. (2024, April 25). Retrieved from [Link]

  • In Vitro Analyses of Interactions Between Colonic Myofibroblasts and Colorectal Cancer Cells for Anticancer Study. (2020, November 15). Retrieved from [Link]

  • Apoptosis Assay Protocol | Technical Note 244 - DeNovix. (2025, August 1). Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Retrieved from [Link]

  • 4.4. MTT Assay for Cytotoxicity Determination and the Reversal Experiments - Bio-protocol. (n.d.). Retrieved from [Link]

  • Patient-Derived In Vitro Models for Drug Discovery in Colorectal Carcinoma - PMC. (n.d.). Retrieved from [Link]

  • Study on drug screening multicellular model for colorectal cancer constructed by three-dimensional bioprinting technology - PMC. (n.d.). Retrieved from [Link]

  • Chemotherapy for colorectal cancer | Canadian Cancer Society. (n.d.). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Cancer Drugs for Colon Cancer: 13 Best Options - Liv Hospital. (2026, February 25). Retrieved from [Link]

  • Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (2025, February 22). Retrieved from [Link]

  • 3D drug screening of colorectal cancer organoids using Matrigel dome assays. (2025, June 9). Retrieved from [Link]

  • Abstract 2168: Anti-cancer drug sensitivity assay using in vitro primary culture cells. (2018, July 1). Retrieved from [Link]

  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed. (2013, January 15). Retrieved from [Link]

  • Screening Models of Anti-Inflammatory Drugs | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Drug Management of Inflammatory Bowel Disease (IBD): A Narrative Review - PMC. (2025, October 28). Retrieved from [Link]

  • Drugs Approved for Colon and Rectal Cancer - NCI. (2025, March 14). Retrieved from [Link]

  • Appropriate Pharmacotherapy for Inflammatory Bowel Disease | CDA-AMC. (2024, December 17). Retrieved from [Link]

  • Inflammatory bowel disease (IBD) - Diagnosis and treatment - Mayo Clinic. (2026, March 3). Retrieved from [Link]

  • Medications for Inflammatory Bowel Disease - Gastroenterology - MSD Manuals. (n.d.). Retrieved from [Link]

Sources

Comparative

comparative analysis of the pharmacokinetic profiles of piperidine-containing compounds

A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiles of Piperidine-Containing Compounds The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Profiles of Piperidine-Containing Compounds

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in over 70 FDA-approved drugs is a testament to its remarkable ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule.[1] From enhancing metabolic stability and facilitating transport across biological membranes to modulating lipophilicity, the piperidine moiety is a versatile tool in the drug designer's arsenal.[2] However, the subtle art of medicinal chemistry lies in understanding that even minor structural modifications to this scaffold can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic success.

This guide provides a comparative analysis of the pharmacokinetic profiles of three distinct piperidine-containing drugs: fexofenadine, methylphenidate, and donepezil. Through an examination of their ADME properties, supported by experimental data, we will elucidate how the piperidine ring and its substituents influence the journey of a drug through the body. Furthermore, we will delve into the practical aspects of pharmacokinetic evaluation by providing detailed protocols for key in vitro assays that are fundamental to modern drug discovery.

The Influence of the Piperidine Moiety on ADME Properties: A Comparative Look

The pharmacokinetic behavior of a drug is a complex interplay of its physicochemical properties and its interactions with biological systems. The piperidine scaffold, with its basic nitrogen and flexible conformation, can significantly influence these interactions. Let's examine how this plays out in our three case studies.

ParameterFexofenadineMethylphenidateDonepezil
Primary Indication Allergic RhinitisADHD, NarcolepsyAlzheimer's Disease
Piperidine Ring Function Part of a larger, complex structure contributing to overall physicochemical propertiesCore scaffold, with ester and phenyl substituentsPart of a larger, complex structure, linking to an indanone moiety
Oral Bioavailability (F%) ~33%[3][4]~30% (range: 11-52%)[5]~100%[6]
Time to Peak Plasma Concentration (Tmax) ~1-3 hours[4][7]~2 hours (immediate-release)[5][8]~3-8 hours[6][9]
Plasma Protein Binding 60-70%[4]10-33%[10]~96%[9]
Elimination Half-Life (t½) 11-16 hours[3]2-3 hours[5][8]~70-80 hours[9][11]
Primary Route of Metabolism Negligible metabolism[3][7]Ester hydrolysis to ritalinic acid[10]Extensive metabolism by CYP2D6 and CYP3A4[9]
Primary Route of Excretion Feces (unchanged drug)[4][12]Urine (as metabolites)[10]Urine (intact and as metabolites) and feces[9]

Fexofenadine , a non-sedating antihistamine, showcases a scenario where the piperidine-containing structure results in minimal metabolism.[3][7] Its relatively low oral bioavailability is not due to extensive first-pass metabolism but is influenced by transporters like P-glycoprotein.[4] The piperidine ring in fexofenadine is part of a larger, zwitterionic molecule, which influences its absorption characteristics.

In contrast, methylphenidate , a stimulant used for ADHD, undergoes extensive first-pass metabolism, primarily through the hydrolysis of its ester side chain to the inactive metabolite, ritalinic acid.[10] This rapid metabolism contributes to its short half-life.[5][8] Here, the piperidine ring acts as a central scaffold, and its substituents are the primary sites of metabolic attack.

Donepezil , an acetylcholinesterase inhibitor for Alzheimer's disease, presents yet another distinct pharmacokinetic profile. It boasts high oral bioavailability and a very long half-life, allowing for once-daily dosing.[6][11] Unlike fexofenadine, donepezil is extensively metabolized by cytochrome P450 enzymes, with the piperidine ring itself being a site for N-dealkylation, alongside other metabolic transformations on the indanone moiety.[9][13] Its high plasma protein binding also contributes to its prolonged duration of action.[9]

This comparison highlights the critical principle that the pharmacokinetic profile of a piperidine-containing compound is not solely dictated by the presence of the ring itself, but by the interplay of the entire molecular structure and its interaction with metabolic enzymes and transporters.

Experimental Workflows for Assessing Pharmacokinetic Profiles

To generate the kind of data presented above, a series of standardized in vitro and in vivo experiments are essential. Below, we provide detailed protocols for three fundamental in vitro ADME assays.

In Vitro Experimental Workflow

The following diagram illustrates a typical workflow for the initial in vitro characterization of a compound's ADME properties.

in_vitro_workflow Test_Compound Test Compound (in DMSO) Caco2 Caco-2 Permeability Assay Test_Compound->Caco2 Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Test_Compound->Metabolic_Stability PPB Plasma Protein Binding Assay (Equilibrium Dialysis) Test_Compound->PPB Papp Apparent Permeability (Papp) Efflux Ratio Caco2->Papp CLint Intrinsic Clearance (CLint) Half-life (t½) Metabolic_Stability->CLint fu Fraction Unbound (fu) PPB->fu

Caption: A typical workflow for in vitro ADME profiling.

Protocol 1: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption.[14] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier.[15]

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, providing an estimate of its intestinal permeability.

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer (pH 7.4)

  • Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 21-24 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[16]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed barrier.[17]

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For apical-to-basolateral (A-B) transport (absorption), add the test compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) transport (efflux), add the test compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[15]

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking.[17] Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp B-A / Papp A-B) can also be determined to assess if the compound is a substrate for efflux transporters like P-glycoprotein.[18]

Protocol 2: Metabolic Stability Assay in Liver Microsomes

This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[19]

Objective: To determine the rate of disappearance of a compound when incubated with liver microsomes, which is used to calculate its intrinsic clearance.

Materials:

  • Pooled liver microsomes from the desired species (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Test compound and control compounds (e.g., midazolam for high clearance, verapamil for moderate clearance)

  • Acetonitrile or methanol to stop the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes and buffer. Pre-incubate at 37°C.[20]

  • Reaction Initiation: Add the test compound to the reaction mixture and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH regenerating system.[21]

  • Time-course Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.[22][23]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[20]

Protocol 3: Plasma Protein Binding Assay by Rapid Equilibrium Dialysis (RED)

This assay determines the extent to which a compound binds to plasma proteins, which is crucial as only the unbound (free) drug is generally considered pharmacologically active.[24]

Objective: To determine the fraction of a compound that is not bound to plasma proteins.

Materials:

  • Plasma from the desired species (e.g., human, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with inserts (e.g., 8K MWCO dialysis membrane)[25]

  • Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • Acetonitrile for protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Compound Spiking: Spike the test compound into plasma at the desired concentration.

  • Assay Setup: Add the spiked plasma to one chamber of the RED device insert and an equal volume of PBS to the other chamber.[2]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[26] During this time, the unbound compound will diffuse across the dialysis membrane into the buffer chamber until the concentration of the free drug is the same on both sides.

  • Sampling: After incubation, carefully collect aliquots from both the plasma and the buffer chambers.

  • Sample Preparation: To the buffer aliquot, add an equal volume of blank plasma. To the plasma aliquot, add an equal volume of PBS. This is done to matrix-match the samples for LC-MS/MS analysis. Precipitate the proteins in both sets of samples by adding cold acetonitrile containing an internal standard.

  • Sample Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

Metabolic Fates of Piperidine-Containing Compounds

The piperidine ring, while often contributing to metabolic stability, can also be a site of biotransformation. The metabolic pathways are highly dependent on the substitution pattern of the ring and the overall molecular structure.

metabolic_pathways Piperidine_Drug Piperidine-Containing Drug N_Dealkylation N-Dealkylation Piperidine_Drug->N_Dealkylation CYP3A4, CYP2D6 Ring_Oxidation Ring Oxidation Piperidine_Drug->Ring_Oxidation CYP450 Ring_Contraction Ring Contraction Piperidine_Drug->Ring_Contraction CYP450 Metabolite1 N-dealkylated Metabolite N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Ring_Oxidation->Metabolite2 Metabolite3 Lactam Metabolite Ring_Oxidation->Metabolite3 Metabolite4 Pyrrolidine Metabolite Ring_Contraction->Metabolite4

Caption: Common metabolic pathways for piperidine-containing drugs.

N-Dealkylation: This is a very common metabolic pathway for piperidine-containing drugs that have a substituent on the nitrogen atom.[13][27] Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, catalyze the removal of this substituent.[13] For example, a primary metabolic pathway for donepezil involves N-debenzylation.

Ring Oxidation: The carbon atoms of the piperidine ring can be hydroxylated by CYP450 enzymes.[28] This can be followed by further oxidation to form a ketone, leading to the formation of a lactam metabolite.

Ring Contraction: In some cases, metabolism can lead to a rearrangement of the piperidine ring, resulting in the formation of a pyrrolidine (five-membered ring) metabolite.[29][30]

The susceptibility to these metabolic pathways is influenced by steric and electronic factors. For instance, substitution on the carbons adjacent to the nitrogen can hinder N-dealkylation.

Conclusion

The piperidine scaffold is a privileged structure in medicinal chemistry for good reason. Its ability to impart drug-like properties is well-established. However, as this guide has illustrated, the pharmacokinetic consequences of incorporating a piperidine ring are far from uniform. The comparative analysis of fexofenadine, methylphenidate, and donepezil underscores the profound impact of the overall molecular architecture on a drug's ADME profile.

For researchers, scientists, and drug development professionals, a deep understanding of these structure-pharmacokinetic relationships is paramount. The judicious use of in vitro ADME assays, such as those detailed in this guide, provides critical early insights into a compound's likely in vivo behavior. By carefully considering the potential metabolic fates of the piperidine ring and its derivatives, and by leveraging this knowledge in the design of new chemical entities, we can continue to harness the power of this versatile scaffold to create safer and more effective medicines.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Plasma Protein Binding - QPS Custom-Built Research. Available at: [Link]

  • PRODUCT MONOGRAPH. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. Available at: [Link]

  • Microsomal Stability Assay - MTTlab. Available at: [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Available at: [Link]

  • metabolic stability in liver microsomes - Mercell. Available at: [Link]

  • Fexofenadine Bluefish 180 mg film-coated tablet. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • Pharmacokinetics - HI-Eisai Pharmaceutical Inc.. Available at: [Link]

  • Caco-2 Permeability In Vitro Assay - Charnwood Discovery. Available at: [Link]

  • Caco-2 Permeability Assay - Domainex. Available at: [Link]

  • Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage - PubMed. Available at: [Link]

  • Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic profile of donepezil HCl following multiple oral doses - PMC. Available at: [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - ResearchGate. Available at: [Link]

  • Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed. Available at: [Link]

  • ALLEGRA® (fexofenadine hydrochloride) - accessdata.fda.gov. Available at: [Link]

  • Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications - Longdom Publishing. Available at: [Link]

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed. Available at: [Link]

  • Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage | Semantic Scholar. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. Available at: [Link]

  • Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage | Request PDF - ResearchGate. Available at: [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information - accessdata.fda.gov. Available at: [Link]

  • Development of a Physiologically Based Model to Describe the Pharmacokinetics of Methylphenidate in Juvenile and Adult Humans an. Available at: [Link]

  • Methylphenidate - Wikipedia. Available at: [Link]

  • Concentration of Donepezil in the Cerebrospinal Fluid of AD Patients. Available at: [Link]

  • Population pharmacokinetics of methylphenidate hydrochloride extended-release multiple-layer beads in pediatric subjects with at. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed. Available at: [Link]

  • Piperidine - Wikipedia. Available at: [Link]

Sources

Validation

The Rise of 1,8-Naphthyridines: Validating c-Met as a Novel Anticancer Target

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals The c-Met receptor tyrosine kinase, a well-documented proto-oncogene, has emerged as a critical target in oncology. Its aberrant activat...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The c-Met receptor tyrosine kinase, a well-documented proto-oncogene, has emerged as a critical target in oncology. Its aberrant activation is a key driver of tumor growth, proliferation, and metastasis in a variety of human cancers.[1][2] This guide provides an in-depth validation of c-Met as a compelling biological target for the versatile 1,8-naphthyridine scaffold, offering a comparative analysis against other inhibitor classes and detailed experimental methodologies to empower your drug discovery programs.

The Rationale: Why c-Met is a Target of Interest

The c-Met signaling pathway, when dysregulated, becomes a potent engine for cancer progression.[1] Binding of its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling through pathways such as RAS/MAPK, PI3K/Akt, and STAT, promoting cell proliferation, survival, and motility.[1] In numerous cancers, c-Met is overexpressed, amplified, or mutated, leading to constitutive activation and a poor clinical prognosis.[2] This oncogene addiction makes c-Met an attractive "druggable" target for therapeutic intervention.

The 1,8-Naphthyridine Scaffold: A Privileged Player in c-Met Inhibition

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its diverse biological activities.[3][4] Its rigid, planar structure and hydrogen bonding capabilities allow for effective interaction with the ATP-binding pocket of various kinases, including c-Met. Recent studies have highlighted the potential of 1,8-naphthyridine derivatives as potent and selective c-Met inhibitors.

A notable example is a series of 1,6-naphthyridin-2(3H)-one derivatives, which have demonstrated impressive c-Met inhibitory activity. One compound in this series exhibited an IC50 of 2.6 μM, showcasing the potential of the broader naphthyridine scaffold.[5] While specific IC50 values for a wide range of 1,8-naphthyridine derivatives targeting c-Met are still emerging in publicly available literature, the existing data for related naphthyridine isomers strongly supports the pursuit of this scaffold.

Comparative Analysis: 1,8-Naphthyridines vs. Alternative Scaffolds

The landscape of c-Met inhibitors is diverse, with several chemical scaffolds demonstrating clinical potential. A comparative overview is essential for understanding the unique advantages of the 1,8-naphthyridine core.

Scaffold ClassRepresentative Compound(s)c-Met IC50 (nM)Key Characteristics & References
Naphthyridines 1,6-Naphthyridin-2(3H)-one derivative2600Demonstrates the potential of the naphthyridine core. Further optimization of the 1,8-isomer is a promising avenue.[5]
Quinazolines Compound 11c 80A well-established scaffold for kinase inhibitors, often exhibiting high potency.[6]
Pyridines Compound 13b 20Another common kinase inhibitor scaffold with demonstrated high potency against c-Met.[6]
Triazolopyrazines KRC-005093.4Highly potent and selective c-Met inhibitors.[7]

This table highlights that while other scaffolds have yielded highly potent c-Met inhibitors, the naphthyridine core remains a compelling and less-explored option with significant potential for optimization and the development of novel intellectual property.

Visualizing the Strategy

c-Met Signaling Pathway and Inhibition

c_Met_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF c-Met c-Met HGF->c-Met Binds P P c-Met->P Autophosphorylation GRB2/SOS GRB2/SOS P->GRB2/SOS PI3K PI3K P->PI3K STAT3 STAT3 P->STAT3 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility Inhibitor 1,8-Naphthyridine Inhibitor Inhibitor->P Blocks experimental_workflow Start Start Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Phosphorylation Assay (Western Blot) Biochemical_Assay->Cell_Based_Assay Proliferation_Assay Cell Proliferation Assay (MTT/CellTiter-Glo) Cell_Based_Assay->Proliferation_Assay SAR_Study Structure-Activity Relationship (SAR) Study Proliferation_Assay->SAR_Study Lead_Optimization Lead Optimization SAR_Study->Lead_Optimization In_Vivo_Studies In Vivo Xenograft Models Lead_Optimization->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: A typical experimental workflow for validating a novel c-Met inhibitor.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the scientific integrity of your findings, we provide detailed, step-by-step methodologies for key validation experiments.

Biochemical c-Met Kinase Assay (Luminescence-Based)

Objective: To determine the in vitro inhibitory potency (IC50) of 1,8-naphthyridine derivatives against the c-Met kinase.

Principle: This assay measures the amount of ATP remaining after the kinase reaction. Inhibition of c-Met results in less ATP consumption, leading to a higher luminescence signal.

Materials:

  • Recombinant human c-Met kinase (catalytic domain)

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (1,8-naphthyridine derivatives)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. Further dilute these in the kinase assay buffer.

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the poly (Glu, Tyr) substrate.

  • Assay Plate Setup: To each well of a 384-well plate, add the test compound solution. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the diluted recombinant c-Met kinase to all wells except the negative control.

  • Reaction Initiation: Start the kinase reaction by adding the master mix to all wells.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve. [8][9][10]

Cellular c-Met Phosphorylation Assay (Western Blot)

Objective: To confirm that the 1,8-naphthyridine derivatives inhibit c-Met phosphorylation in a cellular context.

Materials:

  • Cancer cell line with high c-Met expression (e.g., Hs746T gastric cancer cells) [7]* Complete cell culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed the c-Met overexpressing cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-c-Met overnight at 4°C.

  • Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total c-Met to confirm equal protein loading. [7]

Cell Proliferation Assay (MTT or CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of the 1,8-naphthyridine derivatives on cancer cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 9-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, and after a brief incubation, measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition). [11]

Conclusion

The validation of c-Met as a novel biological target for 1,8-naphthyridine scaffolds presents a promising frontier in anticancer drug discovery. The inherent versatility of the 1,8-naphthyridine core, combined with the critical role of c-Met in tumorigenesis, provides a strong rationale for the development of this class of inhibitors. This guide offers a comprehensive framework, from the underlying scientific principles to detailed, actionable experimental protocols, to support researchers in this exciting endeavor. By leveraging the insights and methodologies presented herein, the scientific community can accelerate the development of the next generation of targeted cancer therapies.

References

  • [discovery and SAR study of 1H-imidazo[4,5-h]n[12][13]aphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing)]([Link])

Sources

Comparative

Comparative Docking Studies of 1,8-Naphthyridine Derivatives with Cannabinoid Receptors: A Technical Guide

As a Senior Application Scientist specializing in GPCR (G-protein-coupled receptor) drug discovery, I frequently evaluate novel scaffolds to overcome the limitations of classic cannabinoid ligands. While Cannabinoid Rece...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in GPCR (G-protein-coupled receptor) drug discovery, I frequently evaluate novel scaffolds to overcome the limitations of classic cannabinoid ligands. While Cannabinoid Receptor 1 (CB1R) activation is notoriously associated with psychoactive side effects, targeting the peripherally expressed Cannabinoid Receptor 2 (CB2R) offers a promising therapeutic avenue for immunomodulation, oncology, and pain management without CNS liabilities[1].

Among the most versatile scaffolds recently developed are 1,8-naphthyridine derivatives [2]. This guide provides an objective, data-driven comparison of 1,8-naphthyridine derivatives against alternative scaffolds (such as quinolones), detailing the structural causality behind their CB2R selectivity and providing a self-validating experimental workflow for your own docking studies.

Structural Basis of Selectivity and Functional Switching

To engineer a successful CB2R ligand, one must understand the precise molecular interactions within the receptor's binding pocket. Docking studies consistently show that 1,8-naphthyridin-2(1H)-one-3-carboxamides bind deep within the TMH2-3-6-7 region of the CB2 receptor[3].

The causality behind their high affinity and selectivity lies in a highly conserved network of interactions:

  • Hydrogen Bonding: The 1,8-naphthyridine carbonyl at the C2 position establishes a critical hydrogen bond with K3.28(109), while the carboxamide oxygen interacts with S7.39(285)[3].

  • Aromatic Stacking: The core naphthyridine ring forms tilted-T aromatic stacks with F2.57(87) and W5.43(194)[3].

The C-6 Toggle Switch Phenomenon

What makes the 1,8-naphthyridine scaffold exceptionally valuable compared to rigid alternatives is its functional tunability. The functional activity of these ligands (agonist vs. inverse agonist/antagonist) is entirely controlled by substituents at the C-6 position[3].

When a bulky, lipophilic group (such as a p-methoxyphenyl substituent) is introduced at C-6, it forms a direct tilted-T aromatic stack with the W6.48(258) residue[3]. This steric blockade prevents the W6.48( χ 1 g+ trans) rotamer transition—a conserved "toggle switch" required for GPCR activation—effectively locking the receptor in its inactive state and switching the ligand's profile from an agonist to an inverse agonist[3].

Comparative Performance Data

How do 1,8-naphthyridines stack up against alternative scaffolds? The table below summarizes the binding affinities ( Ki​ / pKi​ ) and functional activities of various optimized derivatives compared to quinolinone analogs and the classic reference inverse agonist, SR144528.

Scaffold / CompoundN1 SubstituentC3 SubstituentC6 SubstituentCB2 Affinity ( Ki​ / pKi​ )CB1 AffinityFunctional Activity
1,8-naphthyridin-2(1H)-one [3]n-pentyl4-methylcyclohexyl carboxamideHHigh (nM range)LowAgonist
1,8-naphthyridin-2(1H)-one [3]p-fluorobenzyl4-methylcyclohexyl carboxamidep-methoxyphenylHigh (nM range)LowInverse Agonist
1,8-naphthyridin-4(1H)-one (Cmpd 10) [4]p-fluorobenzylcarboxycycloheptylamideH Ki​ = 1.0 nMLowAgonist
Quinolin-4(1H)-one (Cmpd 40) [4]2-morpholin-4-ylethylN-cyclohexyl7-chloro Ki​ = 3.3 nMLowAgonist
SR144528 (Reference) [5]--- pKi​ = 7.29LowInverse Agonist

Analysis: While scaffold hopping from a naphthyridine to a quinolin-4(1H)-one system (Compound 40) can yield remarkable baseline CB2 affinity ( Ki​ = 3.3 nM) and excellent selectivity over CB1[4], the 1,8-naphthyridine core remains superior for projects requiring precise functional tuning. Furthermore, fluorescent derivatives of the naphthyridine scaffold (using N1-ethyl morpholino linkers) have achieved pKi​ values of 7.26, nearly identical to the gold-standard SR144528 ( pKi​ 7.29)[5].

Workflow & Visualization

To reliably reproduce these findings, computational predictions must be tightly coupled with empirical validation. Below is the logical architecture of a self-validating docking and screening workflow.

GPCR_Docking A CB2R Target Prep (Active & Inactive States) B 1,8-Naphthyridine Library (C1, C3, C6 Variations) C Glide Molecular Docking (TMH2-3-6-7 Region) D Pose & Interaction Analysis (H-bonds: K3.28, S7.39) C->D E Toggle Switch Evaluation (W6.48 Transition Blockade) D->E F In Vitro Validation ([3H]CP-55,940 Displacement) E->F AB AB AB->C

Comparative docking and in vitro validation workflow for CB2R naphthyridine ligands.

Self-Validating Experimental Protocol

A robust docking study is only as good as its in vitro validation. Do not treat docking scores as absolute affinities; treat them as hypotheses. Use the following step-by-step methodology to establish a self-validating system.

Phase 1: In Silico Molecular Docking
  • Target Preparation: Retrieve the high-resolution crystal structures of CB2R in both active and inactive states. Use a Protein Preparation Wizard to assign correct bond orders, add missing hydrogens, and optimize the hydrogen-bond network at pH 7.4.

    • Causality: Proper protonation states of histidine and lysine residues (especially K3.28) in the binding pocket are critical. An incorrect protonation state will artificially repel the naphthyridine C2 carbonyl, yielding false-negative docking poses.

  • Ligand Preparation: Generate 3D conformations of your 1,8-naphthyridine derivatives. Enumerate all possible stereoisomers and tautomers.

    • Causality: The 4-methylcyclohexyl carboxamide group at C3 exhibits specific cis/trans stereochemistry that dictates how the ligand navigates the narrow entry channel between TMH1 and TMH7[5].

  • Induced-Fit Docking (IFD): Define the grid box around the TMH2-3-6-7 region. Execute docking using an Extra Precision (XP) scoring function.

    • Causality: Standard rigid-receptor docking fails to account for the W6.48 toggle switch movement. IFD allows side-chain flexibility, accurately modeling whether a C-6 substituent successfully blocks the rotamer transition[3].

Phase 2: In Vitro Radioligand Binding (Validation)
  • Membrane Preparation: Culture HEK-293 cells stably transfected with human CB2R. Harvest and homogenize cells, isolating the membrane fraction via ultracentrifugation[6].

  • Displacement Assay: Incubate the membrane preparations with a constant concentration of the radioligand [3H] CP-55,940 and varying concentrations of your synthesized 1,8-naphthyridine derivatives[6].

  • Quantification & Correlation: Separate bound from free radioligand using rapid filtration. Measure radioactivity via liquid scintillation counting to determine the IC50​ , and calculate the Ki​ using the Cheng-Prusoff equation.

    • Causality: Displacement of a known, non-selective agonist ( [3H] CP-55,940) physically confirms the in silico predicted affinity and proves the compound can successfully traverse the aqueous environment to reach the lipophilic GPCR binding site[6].

Conclusion

When comparing scaffolds for CB2R drug development, 1,8-naphthyridine derivatives offer a distinct advantage over alternatives like quinolinones or classic diarylpyrazoles. By utilizing the C-6 position to interact with the W6.48 toggle switch, researchers can rationally design either potent agonists (for neuroprotection and anti-proliferation)[7] or inverse agonists (for distinct immunomodulatory pathways)[3] from the exact same core structure.

References
  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides (PMC / Journal of Medicinal Chemistry). Available at:[Link]

  • Rational design, synthesis and anti-proliferative properties of new CB2 selective cannabinoid receptor ligands: an investigation of the 1,8-naphthyridin-2(1H)-one scaffold (PubMed). Available at:[Link]

  • Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold (MedChemComm / RSC Publishing). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-4(1H)-on-3-carboxamide and Quinolin-4(1H)-on-3-carboxamide Derivatives as CB2 Selective Agonists (Journal of Medicinal Chemistry / ACS). Available at:[Link]

  • Rational drug design of CB2 receptor ligands: from 2012 to 2021 (RSC Advances). Available at:[Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities (Mini-Reviews in Medicinal Chemistry). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride

This guide provides essential safety and logistical information for the proper disposal of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (CAS No. 1909336-05-5)[1].

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride (CAS No. 1909336-05-5)[1]. As a novel research chemical, comprehensive toxicological and environmental data are not fully available. Therefore, this protocol is grounded in the principles of chemical safety, regulatory compliance, and a cautious approach based on the compound's structure as a nitrogen-containing heterocyclic and a hydrochloride salt. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within your institution.

Hazard Characterization and Risk Assessment

Understanding the potential hazards is the foundation of safe disposal. While a specific, complete Safety Data Sheet (SDS) for this exact molecule is not widely available, its chemical class allows us to infer a likely hazard profile. It is a nitrogen-containing heterocyclic compound, a class of molecules that can possess biological activity and may present toxicological and environmental risks.[2][3] The hydrochloride salt form typically imparts water solubility, increasing its potential mobility in the environment if improperly discarded.[4][5]

Causality Behind Precaution: The primary directive is to prevent this compound from entering the environment, specifically sewer systems and waterways, where its effects on aquatic life are unknown.[4][6][7] In the laboratory, the main risks are associated with inhalation of the powder, and skin or eye contact.[6][8] Combustion of such compounds can release toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[4][6]

Hazard Category Inferred Risk Based on Chemical Class Primary Rationale & Recommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][5][6]The piperidine and naphthyridine moieties are bioactive scaffolds. Treat as a potent compound. Precaution: Always handle in a chemical fume hood to prevent dust inhalation.[6][9][10] Use appropriate PPE.
Skin & Eye Irritation Expected to be an irritant to the skin, eyes, and respiratory system.[6][8]Hydrochloride salts can be acidic and irritating upon contact with mucous membranes. Precaution: Wear safety glasses and nitrile gloves.[6][8][11] Ensure an eyewash station is accessible.[6][10]
Environmental Hazard Nitrogen-containing heterocyclic compounds are of environmental concern.[2] Water solubility increases mobility.To prevent contamination of water systems, do not dispose of down the drain. [4][12][13][14]
Chemical Reactivity Incompatible with strong oxidizing agents and strong acids.[4][6]Mixing with incompatibles could lead to vigorous, exothermic reactions or the release of toxic gases. Precaution: Segregate waste streams rigorously.

Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to safety is essential. The choice of PPE and engineering controls is designed to create a barrier between the researcher and the chemical, minimizing any potential for exposure.

  • Engineering Control: Chemical Fume Hood

    • Directive: All handling of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride, including weighing, transfers, and waste consolidation, must be performed inside a properly functioning and certified chemical fume hood.[6][9][10]

    • Causality: A fume hood provides the primary layer of containment, protecting the user from inhaling fine powders or aerosols and preventing contamination of the general laboratory space.

  • Personal Protective Equipment (PPE)

    • Eye Protection: Chemical safety glasses with side shields are mandatory.[6][8] For operations with a higher risk of splashing, such as cleaning glassware, safety goggles are recommended.

    • Hand Protection: Wear standard nitrile laboratory gloves.[6] If gloves become contaminated, remove them immediately, wash your hands, and don a new pair.

    • Body Protection: A full-length laboratory coat must be worn and buttoned to protect against accidental spills.[6]

Waste Segregation and Disposal Workflow

Proper disposal begins at the point of generation. The following workflow ensures that chemical waste is handled safely, is properly identified, and is ready for final disposal by trained professionals. This process must align with your institution's Chemical Hygiene Plan as mandated by OSHA.[9][15]

Disposal Decision and Segregation Workflow

The following diagram outlines the critical decision points for handling waste generated from this compound.

DisposalWorkflow Workflow for Disposal of 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride start_node start_node process_node process_node decision_node decision_node storage_node storage_node end_node end_node hazard_node hazard_node start Waste Generation: - Unused solid compound - Contaminated labware (tips, vials) - Contaminated PPE check_container Select a chemically compatible, leak-proof waste container with a secure lid. start->check_container label_container Affix a 'Hazardous Waste' label to the empty container. check_container->label_container add_waste Carefully transfer waste into the labeled container inside a fume hood. label_container->add_waste fill_label Complete all fields on the label: - Full Chemical Name (No abbreviations) - Accumulation Start Date - Hazards (Toxic, Irritant) - PI Name & Lab Location add_waste->fill_label secure_container Keep container securely closed except when adding waste. fill_label->secure_container storage Store in a designated, well-ventilated Satellite Accumulation Area (SAA). Away from incompatibles. secure_container->storage ehs_contact When container is full or project is complete, submit a chemical waste collection request to your institution's EH&S department. storage->ehs_contact

Caption: Decision workflow for proper segregation and containment.

Step-by-Step Disposal Protocols

Follow these procedural steps for different types of waste contaminated with 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride.

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Preparation: Designate a specific hazardous waste container for "Solid Organic Waste" or as specified by your institution's Environmental Health & Safety (EH&S) department. Ensure it is properly labeled before adding any waste.[14][16]

  • Transfer: Inside a chemical fume hood, carefully transfer the solid 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride from its original container into the designated waste container.

  • Decontamination of Original Container: If the original container is to be discarded, triple-rinse it with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.

  • Labeling: Update the waste container label with the name of the added chemical.

  • Storage: Securely close the waste container and place it in your lab's designated Satellite Accumulation Area.[12]

Protocol 2: Disposal of Contaminated Labware and Debris
  • Segregation:

    • Non-Sharp Items: Disposable items such as contaminated gloves, weigh paper, and pipette tips should be placed directly into the designated solid hazardous waste container.

    • Sharps: Contaminated needles or other sharps must be placed in a dedicated, puncture-resistant sharps container designated for chemically contaminated sharps.[15]

  • Glassware Decontamination:

    • Initial Rinse: Rinse contaminated glassware three times with a small amount of an appropriate organic solvent (e.g., methanol, ethanol, or acetone) to dissolve any residual compound.

    • Collect Rinsate: This first rinsate is considered hazardous waste. Collect it in a designated "Hazardous Liquid Waste" container that is properly labeled.

    • Final Wash: After the initial hazardous rinse, the glassware can typically be washed using standard laboratory procedures.

  • Final Disposal: Once full, the solid waste container should be securely sealed and a pickup requested from your EH&S department.[10]

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action. All personnel must be familiar with these procedures and the location of safety equipment.

  • Small Spill (Contained within a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).[10]

    • Carefully sweep or scoop the absorbent material and spilled compound into the designated solid hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

    • Close the container and report the incident to your laboratory supervisor.

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert others and your laboratory supervisor.

    • Prevent access to the contaminated area.[6]

    • Contact your institution's EH&S or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

  • Personnel Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6][10] Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes.[6] Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[6][8] Seek immediate medical attention.

    • Ingestion: Wash out the mouth with water. Do not induce vomiting.[6] Seek immediate medical attention and provide the SDS or chemical name to the medical personnel.

Self-Validation: Every disposal protocol must be a self-validating system. This is achieved by ensuring every waste container is accurately and completely labeled at the time of waste generation. This label serves as a passport for the waste, ensuring it is handled, stored, and ultimately disposed of by professionals in a manner that is safe and compliant with all regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[12][17][18]

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • SAFETY DATA SHEET 1-[4-(1-ADAMANTYL)PHENOXY]-3-PIPERIDIN-1-YLPROPAN-2-OL HYDROCHLORIDE. (2008, March 31). Apollo Scientific.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16).
  • Pharmaceutical Waste. University of Delaware Environmental Health & Safety.
  • Laboratory Safety Guidance.
  • How To Dispose Of Lab Chemicals. (2020, February 27). Mid-America Regional Council.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Safety Data Sheet N-Piperidin-4-ylmorpholine-4-carboxamide;dihydrochloride. AK Scientific, Inc.
  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer.
  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043.
  • MSDS REACH for 3-(Piperidin-4-yl)quinolin-2(1H)-one Hydrochloride. Clearsynth.
  • Got pharma waste? We've got you covered! (2025, October 21). University of Wisconsin-Madison Environment, Health & Safety.
  • SAFETY DATA SHEET Piperidine hydrochloride. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET Piperidine, hydrochloride. (2025, September 17). Thermo Fisher Scientific.
  • 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride. ChemScene.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Malviya, M., Singh, M., Kumar, N., & Kumar, P. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen.
  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions.
  • Safety Data Sheet for O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.
  • Safety Data Sheet for 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. (2024, April 17). Angene Chemical.
  • Dinodia, M. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. In Heterocycles - Synthesis and Biological Activities. IntechOpen.
  • Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. (2023, March 13). Royal Society of Chemistry.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.